Bromacil
Description
5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidone that is pyrimidine-2,4(1H,3H)-dione substituted by a bromo group at position 5, a butan-2-yl group at position 3 and a methyl group at position 6. It is a pyrimidone and an organobromine compound.
This compound is an organic compound with the chemical formula C9H13BrN2O2, commercially available as an herbicide. This compound was first registered as a pesticide in the U.S. in 1961. It is used for brush control and non-cropland areas. It works by interfering with photosynthesis by entering the plant through the root zone and moving throughout the plant. This compound is one of a group of compounds called substituted uracils. These materials are broad spectrum herbicides used for nonselective weed and brush control on non-croplands, as well as for selective weed control on a limited number of crops, such as citrus fruit and pineapple. This compound is also found to be excellent at controlling perennial grasses.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLUCNDVMMDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69484-12-4 (hydrochloride salt) | |
| Record name | Bromacil [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022020 | |
| Record name | Bromacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2022), Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Odorless, colorless to white, crystalline solid., Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.] | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/314 | |
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| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes (NIOSH, 2023), sublimes, Sublimes | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.08 % at 77 °F (NIOSH, 2023), SPARINGLY SOL IN HYDROCARBONS, Moderately soluble in strong aqueous bases, Soluble in 3% aqueous NaOH, In n-hexane 0.023 toluene 3.0, acetonitrile 4.65, acetone 11.4, methylene chloride 12.0 (all in g/100 mL, 20 °C), For more Solubility (Complete) data for BROMACIL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.08, (77 °F): 0.08% | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.55 (NIOSH, 2023) - Denser than water; will sink, 1.55 g/cu cm at 25 °C, 1.55 g/cm³, 1.55 | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0008 mmHg at 212 °F (NIOSH, 2023), 0.00000031 [mmHg], 4.1X10-2 mPa /3.07X10-7 mm Hg/ at 25 °C, Vapor pressure at 25 °C: negligible, 0.0008 mmHg at 212 °F, (212 °F): 0.0008 mmHg | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromacil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
White crystalline solid, White to light-tan crystalline solid, Colorless to white, crystalline solid [Note: Commercially available as a wettable powder or in liquid formulations] | |
CAS No. |
314-40-9 | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromacil | |
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| Source | EPA DSSTox | |
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| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
317 °F (Sublimes) (NIOSH, 2023), 158 °C, 158-160 °C, 317 °F (sublimes), 317 °F (Sublimes) | |
| Record name | BROMACIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMACIL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BROMACIL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/351 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Bromacil | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bromacil in Photosystem II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromacil, a substituted uracil herbicide, is a potent inhibitor of photosynthesis in a wide range of plant species. Its primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its herbicidal effects. It details the specific binding interactions within the QB site of the D1 protein, the consequential blockage of electron flow, and the subsequent cascade of oxidative stress leading to plant cell death. This document also outlines key experimental protocols for studying this compound-PSII interactions and presents quantitative data on its inhibitory activity.
Introduction
This compound is a broad-spectrum systemic herbicide used for the control of annual and perennial weeds in both agricultural and non-crop areas. Its efficacy stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. The target of this compound is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. PSII catalyzes the light-induced oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. By interfering with this critical process, this compound effectively halts the production of chemical energy (ATP) and reducing power (NADPH) required for carbon fixation.
The Molecular Target: Photosystem II and the D1 Protein
Photosystem II is a complex enzymatic machinery responsible for the initial steps of photosynthesis. A key component of PSII is the D1 protein, a core subunit that, along with the D2 protein, forms the reaction center. The D1 protein harbors a specific binding niche for a mobile plastoquinone molecule, designated as QB.
Mechanism of Action: Competitive Inhibition at the QB Site
The herbicidal action of this compound is a direct consequence of its interaction with the QB binding site on the D1 protein.
Binding and Competition with Plastoquinone
This compound functions as a competitive inhibitor, vying with the native plastoquinone (PQ) for the QB binding site. Due to its structural similarity to the quinone head group of PQ, this compound can occupy this pocket. However, unlike PQ, this compound is not redox-active and cannot accept electrons from the primary quinone acceptor, QA.
Blockage of Electron Transport
By binding to the QB site, this compound effectively blocks the transfer of electrons from QA to QB. This interruption halts the linear electron flow through the photosystem, preventing the re-oxidation of QA-. The electron transport chain is thus stalled at a very early stage.
The logical relationship of this compound's inhibitory action can be visualized as follows:
Downstream Consequences of PSII Inhibition
The blockage of electron transport by this compound triggers a cascade of damaging downstream events.
Formation of Reactive Oxygen Species (ROS)
With the forward electron flow obstructed, the high-energy electrons at QA- can reduce molecular oxygen, leading to the formation of superoxide radicals (O₂⁻). These are rapidly converted to other highly reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
Oxidative Stress and Cellular Damage
The accumulation of ROS induces severe oxidative stress within the chloroplast and the cell. These reactive molecules cause widespread damage to vital cellular components:
-
Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, causing leakage of cellular contents.
-
Protein Damage: Oxidation of amino acid residues can lead to protein denaturation and loss of function.
-
DNA Damage: ROS can cause strand breaks and modifications to DNA bases.
-
Pigment Bleaching: Chlorophyll and carotenoids are susceptible to oxidative degradation, leading to the characteristic chlorosis (yellowing) of treated plants.
The signaling pathway from this compound application to plant death is illustrated below:
Quantitative Analysis of this compound's Inhibitory Activity
The potency of a PSII-inhibiting herbicide is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport activity.
| Herbicide | Chemical Class | Target Organism/System | IC50 Value | Reference |
| This compound | Uracil | Data Not Available | - | - |
| Diuron | Phenylurea | Spinach Thylakoids | ~70-80 nM | (Battaglino et al., 2021) |
| Atrazine | Triazine | Spinach Chloroplasts | ~100 nM | (Ventrella et al., 2010) |
| Terbutryn | Triazine | Spinach Chloroplasts | ~50 nM | (Ventrella et al., 2010) |
Experimental Protocols for Studying this compound-PSII Interactions
Several biophysical and biochemical techniques are employed to investigate the interaction of herbicides with Photosystem II.
Chlorophyll a Fluorescence Assay
Principle: This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is inversely proportional to the efficiency of photosynthetic electron transport. When electron flow is blocked by an inhibitor like this compound, the absorbed light energy cannot be used for photochemistry and is dissipated as fluorescence, leading to an increase in fluorescence yield.
Generalized Protocol:
-
Plant Material: Grow a suitable plant species (e.g., spinach, pea) under controlled conditions.
-
Thylakoid Isolation: Isolate intact thylakoid membranes from leaf tissue by differential centrifugation.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
Herbicide Treatment: Incubate thylakoid samples with a range of this compound concentrations in a suitable buffer. A control sample with no herbicide should be included.
-
Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence parameters. Key parameters to measure include:
-
Fv/Fm: The maximum quantum yield of PSII photochemistry, which is a sensitive indicator of stress.
-
OJIP transient: A fast fluorescence induction curve that provides detailed information about the electron transport chain from PSII to PSI.
-
-
Data Analysis: Plot the inhibition of a key fluorescence parameter (e.g., Fv/Fm) against the logarithm of the this compound concentration to determine the IC50 value.
Thermoluminescence
Principle: Thermoluminescence measures the light emitted upon heating a pre-illuminated photosynthetic sample. The glow peaks correspond to the recombination of charge-separated pairs within PSII. The presence of a PSII inhibitor alters the thermoluminescence profile, providing insights into the site of inhibition. For instance, blocking the QA to QB electron transfer results in the appearance of a characteristic "Q" band at a lower temperature than the "B" band (S2/S3QB- recombination).
Generalized Protocol:
-
Sample Preparation: Use isolated thylakoids or leaf discs.
-
Herbicide Incubation: Treat the samples with this compound at various concentrations.
-
Dark Adaptation: Dark-adapt the samples for a defined period.
-
Excitation: Illuminate the samples with a saturating single flash of light at a low temperature (e.g., -10°C) to induce charge separation.
-
Heating and Detection: Heat the sample at a constant rate (e.g., 1°C/s) and measure the emitted light using a photomultiplier tube.
-
Data Analysis: Analyze the changes in the position and intensity of the thermoluminescence bands in the presence of this compound.
X-ray Crystallography
Principle: This powerful technique can provide a high-resolution three-dimensional structure of the PSII complex with the herbicide bound to its target site. This allows for the precise identification of the amino acid residues involved in the binding and the nature of the molecular interactions.
Generalized Protocol:
-
PSII Crystallization: Purify and crystallize the PSII core complex from a suitable organism (e.g., thermophilic cyanobacteria).
-
Herbicide Soaking or Co-crystallization: Introduce this compound to the PSII crystals by soaking or by co-crystallizing the protein in the presence of the herbicide.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron or an X-ray free-electron laser) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the PSII-bromacil complex.
-
Analysis of Binding Site: Analyze the refined structure to identify the specific hydrogen bonds, van der Waals interactions, and other non-covalent interactions between this compound and the amino acid residues of the D1 protein.
An illustrative workflow for assessing the phytotoxicity of a PSII inhibitor like this compound is presented below:
Conclusion
This compound is a highly effective herbicide that targets a crucial step in photosynthesis. Its mechanism of action is well-characterized and involves the competitive inhibition of plastoquinone binding at the QB site of the D1 protein in Photosystem II. This leads to a blockage of electron transport, the generation of destructive reactive oxygen species, and ultimately, plant death. The detailed understanding of this mechanism, facilitated by techniques such as chlorophyll fluorescence, thermoluminescence, and X-ray crystallography, is vital for the development of new herbicides and for managing herbicide resistance. Further research to elucidate the precise molecular interactions of this compound within the QB binding pocket of various plant species will continue to refine our knowledge and inform the design of next-generation weed control agents.
An In-depth Technical Guide on the Physicochemical Properties of Bromacil for Environmental Modeling
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties of the herbicide bromacil, essential for environmental fate and transport modeling. The document details key quantitative parameters, outlines standard experimental protocols for their determination, and visualizes the primary environmental pathways of the compound.
Core Physicochemical Properties
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a non-selective, soil-acting herbicide from the substituted uracil group, primarily used for controlling annual and perennial weeds in non-crop areas and select crops like citrus and pineapple.[1][2] Its effectiveness and environmental behavior are dictated by its physical and chemical properties. A summary of these core properties is presented in Table 1.
Table 1: Summary of Core Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | [3] |
| CAS Number | 314-40-9 | [2][4] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | |
| Molecular Weight | 261.12 g/mol | |
| Appearance | Odorless, colorless to white crystalline solid | |
| Water Solubility | 815 mg/L (at 25°C) | |
| Vapor Pressure | 3.07 x 10⁻⁷ mm Hg (at 25°C) | |
| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm·m³/mol | |
| Octanol-Water Partition Coefficient (log Kow) | 2.11 | |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | 12 - 126 mL/g (mean often cited as 32-41 mL/g) |
| Dissociation Constant (pKa) | 9.27 (Very weak acid) | |
Environmental Fate and Degradation
The persistence and mobility of this compound in the environment are governed by its susceptibility to various degradation processes. Its high water solubility and low soil sorption coefficient indicate a high potential for leaching into groundwater. This compound is generally stable to hydrolysis but is subject to photolysis and microbial degradation, with rates highly dependent on environmental conditions such as pH and soil type.
Table 2: Environmental Fate and Degradation Parameters for this compound
| Parameter | Half-Life (DT₅₀) / Rate | Conditions | Reference |
|---|---|---|---|
| Hydrolysis | Stable | pH 5, 7, 9 (at 25°C) | |
| Aqueous Photolysis | 326 days | pH 5 | |
| 102 days | pH 7 | ||
| 4 - 7 days | pH 9 | ||
| Soil Photolysis | 166 days | Silty clay loam soil | |
| Aerobic Soil Metabolism | 60 - 423 days | Varies with soil type and conditions |
| Atmospheric Degradation | 6.6 hours | Vapor-phase reaction with hydroxyl radicals | |
Experimental Protocols
The determination of the physicochemical properties listed above follows standardized methodologies, often those established by organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency).
3.1 Water Solubility (OECD Guideline 105) The water solubility of this compound is typically determined using the flask method . This protocol involves:
-
Adding an excess amount of this compound to a known volume of distilled water in a flask.
-
Agitating the mixture at a constant temperature (e.g., 25°C) until equilibrium is reached.
-
Allowing the solution to stand to permit the separation of undissolved solid material.
-
Centrifuging the saturated solution to remove any suspended particles.
-
Carefully extracting an aliquot of the clear supernatant.
-
Determining the concentration of this compound in the aliquot using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
3.2 Soil Sorption Coefficient - Koc (OECD Guideline 106) The soil organic carbon-water partition coefficient (Koc) is a critical parameter for predicting leaching potential and is commonly measured via the batch equilibrium method .
-
Soil Preparation: A set of representative soils with varying organic carbon content are air-dried and sieved.
-
Solution Preparation: A stock solution of this compound in a sterile 0.01 M CaCl₂ solution (to mimic soil solution ionic strength) is prepared.
-
Equilibration: Known masses of soil are placed in centrifuge tubes with a known volume of the this compound solution. The tubes are sealed and agitated on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The tubes are centrifuged at high speed to separate the soil from the aqueous solution (supernatant).
-
Analysis: The concentration of this compound remaining in the supernatant is measured using HPLC or a similar analytical method. A control sample without soil is run in parallel.
-
Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) is calculated as the ratio of sorbed concentration to the aqueous concentration. The Koc is then derived by normalizing Kd to the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).
3.3 Photolysis (OECD Guideline 316) To determine the rate of aqueous photolysis:
-
A solution of this compound is prepared in sterile, buffered water at relevant environmental pH values (e.g., 5, 7, 9).
-
The solution is placed in quartz tubes (which are transparent to UV light) and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Control samples are kept in the dark at the same temperature.
-
Samples are withdrawn at various time intervals from both light-exposed and dark control tubes.
-
The concentration of this compound is measured over time to determine the rate of degradation due to light. The half-life (DT₅₀) is then calculated from this rate.
Environmental Fate and Transport Pathways
The physicochemical properties of this compound dictate its movement and persistence in the environment. Due to its low vapor pressure, volatilization is not a significant dissipation pathway. The primary routes of environmental concern are leaching to groundwater and transport via surface runoff, driven by its high water solubility and weak adsorption to soil particles.
References
Ecotoxicological Effects of Bromacil on Non-Target Aquatic Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromacil, a broad-spectrum herbicide widely used for weed control in agriculture and non-crop areas, poses a significant ecotoxicological risk to non-target aquatic organisms. Its persistence in soil and high water solubility contribute to its transport into aquatic environments, where it can adversely affect a range of organisms from primary producers to vertebrates. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound, detailing its toxicity across various aquatic taxa, outlining standardized experimental protocols for its assessment, and exploring the known and potential molecular signaling pathways disrupted by its presence.
Introduction
The widespread application of herbicides is a cornerstone of modern agriculture and land management. However, the environmental fate of these chemicals is a growing concern. This compound (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide that effectively controls a wide variety of annual and perennial weeds by inhibiting photosynthesis.[1][2] Its chemical properties, including a relatively long half-life in soil and high water solubility, make it prone to leaching and runoff into surface and groundwater, leading to the contamination of aquatic ecosystems.[3] This guide synthesizes the current scientific knowledge on the ecotoxicological impacts of this compound on non-target aquatic organisms, providing a critical resource for researchers and environmental risk assessors.
Physicochemical Properties and Environmental Fate of this compound
This compound is a solid at room temperature with a water solubility of 815 mg/L at 25°C.[4] It is relatively persistent in the environment, with a soil half-life that can extend to several months.[4] Due to its low octanol-water partition coefficient (Kow), this compound has a low potential for bioaccumulation in the fatty tissues of aquatic organisms. The primary mode of action of this compound is the inhibition of photosynthesis at the photosystem II (PSII) complex.
Ecotoxicological Effects on Non-Target Aquatic Organisms
The toxicity of this compound varies significantly among different groups of aquatic organisms. Algae and aquatic plants are particularly sensitive due to the herbicide's direct impact on photosynthesis.
Aquatic Flora (Algae and Macrophytes)
This compound is highly toxic to many species of algae and aquatic plants. As a potent inhibitor of photosynthesis, it disrupts the base of the aquatic food web.
Table 1: Toxicity of this compound to Aquatic Plants and Algae
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Selenastrum capricornutum | EC50 (Growth Inhibition) | 0.034 | 5 days | |
| Various Algal Species | EC50 | 0.05 - 10 | - |
Aquatic Invertebrates
Aquatic invertebrates exhibit a range of sensitivities to this compound. While some species show relatively low acute sensitivity, sublethal effects on reproduction and development are a concern.
Table 2: Toxicity of this compound to Aquatic Invertebrates
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Daphnia magna (Water flea) | EC50 (Immobilization) | 127 | 48 hours | |
| Artemia salina (Brine shrimp) | LC50 | 71 | 24 hours |
Fish
In general, this compound exhibits low to moderate acute toxicity to fish. However, chronic exposure to sublethal concentrations can lead to adverse effects on growth and development.
Table 3: Toxicity of this compound to Fish
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 75 - 122 | 96 hours | |
| Pimephales promelas (Fathead Minnow) | LC50 | 182 | 96 hours | |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 71 - 127 | 96 hours | |
| Cyprinus carpio (Common Carp) | LC50 | 164 | 48 hours |
Amphibians
Data on the effects of this compound on amphibians are limited. However, given their permeable skin and aquatic larval stages, amphibians are considered a vulnerable group to waterborne contaminants. Some sources suggest that this compound is slightly toxic to amphibians.
Experimental Protocols
Standardized testing methodologies are crucial for the accurate assessment of the ecotoxicological effects of chemicals like this compound. The following section outlines the key principles of standard acute toxicity tests for different aquatic organisms, based on OECD guidelines.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effect of a substance on the growth of freshwater microalgae.
-
Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata.
-
Procedure: Exponentially growing algal cultures are exposed to a range of this compound concentrations for 72 hours under standardized conditions of light, temperature, and nutrient availability.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass over time, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
Key Parameters:
-
Temperature: 21-24°C
-
Continuous illumination
-
Nutrient-rich medium
-
pH monitoring
-
Acute Immobilisation Test for Daphnia sp. (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to daphnids, a key zooplankton species.
-
Test Organism: Daphnia magna or other suitable Daphnia species, less than 24 hours old.
-
Procedure: Daphnids are exposed to a series of this compound concentrations for 48 hours.
-
Endpoint: Immobilization (the inability to swim) is observed at 24 and 48 hours. The EC50 for immobilization is then determined.
-
Key Parameters:
-
Temperature: 18-22°C
-
Photoperiod: 16h light / 8h dark
-
No feeding during the test
-
Water hardness and pH are controlled
-
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.
-
Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).
-
Procedure: Fish are exposed to a range of this compound concentrations for 96 hours.
-
Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration causing 50% mortality) is calculated.
-
Key Parameters:
-
Temperature appropriate for the species
-
Flow-through or semi-static renewal of test solutions
-
Dissolved oxygen and pH are monitored
-
Fish are not fed during the test
-
References
- 1. Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocrine disruption in aquatic systems: up‐scaling research to address ecological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lethal and Sub-Lethal Effects and Modulation of Gene Expression Induced by T Kinase Inhibitors in Zebrafish (Danio Rerio) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro vitellogenin production by carp (Cyprinus carpio) hepatocytes as a screening method for determining (anti)estrogenic activity of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile of Bromacil in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide primarily used for the control of a broad spectrum of annual and perennial weeds and brush.[1] Its mechanism of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, however, exposure to this compound can lead to a range of toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms and signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.
Executive Summary
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes in mammalian systems. However, repeated or long-term exposure can lead to adverse effects, primarily targeting the thyroid gland and the liver. In long-term studies, this compound has been shown to induce thyroid follicular cell tumors in rats and liver tumors in male mice. Genotoxicity studies have yielded mixed results, with most in vivo assays being negative. This compound is not considered to be a reproductive or developmental toxicant at doses that are not maternally toxic. The mechanisms underlying its toxicity are not fully elucidated but are thought to involve disruption of thyroid hormone homeostasis and induction of hepatic enzymes.
Acute Toxicity
This compound demonstrates low acute toxicity in mammalian species. The following table summarizes the acute toxicity data for this compound.
| Route of Exposure | Species | LD50/LC50 | Reference |
| Oral | Rat | 5200 mg/kg | [2] |
| Dermal | Rabbit | >5000 mg/kg | [2] |
| Inhalation (4-hour) | Rat | >4.8 mg/L | [2] |
Experimental Protocol: Acute Oral Toxicity (Rat)
A standardized acute oral toxicity study, such as one following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is typically conducted.
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
-
Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle.
-
Dosing: A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A control group receives the vehicle alone.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Subchronic and Chronic Toxicity
Repeated exposure to this compound has been shown to cause adverse effects, with the liver and thyroid being the primary target organs.
Subchronic Toxicity
| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Rat | 90 days | Dietary | 2.5 mg/kg/day | 12.5 mg/kg/day | Decreased body weight gain, increased liver and thyroid weights. | |
| Dog | 90 days | Dietary | 12.5 mg/kg/day | 62.5 mg/kg/day | Decreased body weight gain. |
Chronic Toxicity
| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Rat | 2 years | Dietary | 12.5 mg/kg/day | 62.5 mg/kg/day | Decreased body weight gain in females, thyroid follicular cell hyperplasia. | |
| Dog | 2 years | Dietary | 31.2 mg/kg/day | >31.2 mg/kg/day | No treatment-related effects observed. |
Experimental Protocol: Chronic Toxicity Study (Rat)
A long-term combined chronic toxicity/carcinogenicity study, following a protocol similar to OECD Guideline 453, is conducted to assess the effects of repeated this compound exposure.
-
Test Animals: Young adult rats of a single strain.
-
Group Size: At least 20 animals per sex per group for chronic toxicity assessment.
-
Dosing: this compound is administered in the diet at three or more dose levels, plus a control group, for a period of 24 months.
-
Clinical Observations: Daily cage-side observations for clinical signs of toxicity and twice-weekly detailed observations are performed. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Ophthalmoscopic examinations are conducted at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters (e.g., liver and kidney function tests, thyroid hormones).
-
Urinalysis: Urinalysis is performed at the same intervals as blood collection.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded. Comprehensive histopathological examination of a wide range of tissues from control and high-dose groups is conducted. Target organs are also examined in the lower dose groups.
Carcinogenicity
Long-term bioassays have indicated a carcinogenic potential for this compound in rodents, with the liver and thyroid being the target organs.
| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Rat | 2 years | Dietary | 12.5 mg/kg/day | 62.5 mg/kg/day | Increased incidence of thyroid follicular cell adenomas in males. | |
| Mouse | 78 weeks | Dietary | 12.5 mg/kg/day (males) | 62.5 mg/kg/day (males) | Increased incidence of hepatocellular adenomas and carcinomas in males. |
Experimental Protocol: Carcinogenicity Study (Mouse)
A carcinogenicity bioassay, following a protocol similar to OECD Guideline 451, is performed to evaluate the carcinogenic potential of this compound.
-
Test Animals: Young adult mice of a single strain.
-
Group Size: At least 50 animals per sex per group.
-
Dosing: this compound is administered in the diet at three or more dose levels, plus a control group, for a period of 18-24 months.
-
Observations: Similar to the chronic toxicity study, with a focus on the detection of palpable masses.
-
Pathology: A complete necropsy is performed on all animals. All gross lesions are examined histopathologically. A full histopathological examination of all organs and tissues is conducted for the control and high-dose groups.
Genotoxicity
The genotoxicity of this compound has been evaluated in a battery of in vitro and in vivo assays, with mixed results.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Positive | |
| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Negative | |
| In vivo Dominant Lethal Assay | Mouse | N/A | Negative |
Experimental Protocol: In Vivo Micronucleus Assay (Mouse)
The in vivo micronucleus test, following a protocol similar to OECD Guideline 474, is used to assess the potential of this compound to induce chromosomal damage.
-
Test Animals: Young adult mice.
-
Dosing: At least three dose levels of this compound are administered, typically by oral gavage or intraperitoneal injection, usually in two doses 24 hours apart. A vehicle control and a positive control group are included.
-
Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
-
Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
Reproductive and Developmental Toxicity
This compound is not considered a primary reproductive or developmental toxicant. Effects on reproduction and development are generally observed only at doses that also cause maternal toxicity.
Reproductive Toxicity
| Species | Study Type | Route | NOAEL (Parental) | NOAEL (Offspring) | Key Findings | Reference |
| Rat | Two-generation | Dietary | 12.5 mg/kg/day | 12.5 mg/kg/day | Decreased body weight in parents and offspring at maternally toxic doses. No effects on reproductive parameters. |
Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)
A two-generation study, following a protocol similar to OECD Guideline 416, is conducted to assess the effects of this compound on reproductive function.
-
Test Animals: Young adult male and female rats (P generation).
-
Dosing: this compound is administered in the diet at three or more dose levels, plus a control group, throughout gametogenesis, mating, gestation, and lactation for two generations.
-
Reproductive and Offspring Parameters: Data are collected on mating performance, fertility, gestation length, parturition, litter size, sex ratio, pup viability, and pup growth.
-
Pathology: A complete necropsy and histopathological examination of the reproductive organs are performed on the parental animals. Gross necropsy is performed on all offspring.
Developmental Toxicity
| Species | Duration of Exposure | Route | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference |
| Rat | Gestation days 6-15 | Gavage | 25 mg/kg/day | 100 mg/kg/day | Maternal toxicity (decreased body weight gain) at 100 mg/kg/day. No developmental effects at non-maternally toxic doses. | |
| Rabbit | Gestation days 6-18 | Gavage | 10 mg/kg/day | 30 mg/kg/day | Maternal toxicity at 30 mg/kg/day. No developmental effects at non-maternally toxic doses. |
Experimental Protocol: Prenatal Developmental Toxicity Study (Rabbit)
A developmental toxicity study, following a protocol similar to OECD Guideline 414, is performed to evaluate the potential of this compound to cause adverse effects on the developing fetus.
-
Test Animals: Pregnant rabbits.
-
Dosing: this compound is administered by oral gavage daily during the period of organogenesis (gestation days 6-18).
-
Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: On gestation day 29, the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying this compound-induced toxicity in mammals are still under investigation. However, current evidence points to effects on the thyroid and liver, potentially through indirect mechanisms.
Thyroid Toxicity
This compound has been shown to induce thyroid follicular cell tumors in rats. Interestingly, studies suggest that this compound does not directly inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis. This indicates an indirect mechanism of thyroid disruption. One hypothesis is that this compound induces hepatic microsomal enzymes, such as cytochrome P450s, which can increase the metabolism and clearance of thyroid hormones. This leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary to release more thyroid-stimulating hormone (TSH). Chronic TSH stimulation can lead to thyroid follicular cell hyperplasia and, eventually, tumor formation.
Caption: Proposed indirect mechanism of this compound-induced thyroid toxicity.
Liver Toxicity
In male mice, high doses of this compound have been associated with an increased incidence of hepatocellular adenomas and carcinomas. The mechanism is not fully understood but may involve the induction of hepatic cytochrome P450 (CYP) enzymes. The activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) by xenobiotics can lead to the induction of CYP enzymes involved in drug and steroid metabolism. Chronic activation of these pathways can promote cell proliferation and contribute to tumor development. Additionally, oxidative stress may play a role in this compound-induced liver toxicity. The metabolism of this compound could potentially generate reactive oxygen species (ROS), leading to cellular damage and a pro-inflammatory environment that is conducive to tumorigenesis.
Caption: Potential pathways of this compound-induced liver toxicity in mice.
Conclusion
This compound exhibits a toxicological profile characterized by low acute toxicity but with the potential for target organ toxicity in the thyroid and liver upon chronic exposure at high doses. The carcinogenic effects observed in rodents appear to occur through non-genotoxic, indirect mechanisms, likely involving disruption of hormonal homeostasis and induction of metabolic enzymes. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in this compound-induced toxicity in mammalian systems. This in-depth understanding is crucial for accurate risk assessment and the development of strategies to mitigate potential adverse health effects.
References
The Potential for Bromacil to Leach into Groundwater: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromacil is a broad-spectrum uracil herbicide valued for its efficacy against perennial grasses and brush. However, its chemical properties—notably high water solubility, low soil adsorption, and moderate to high persistence—create a significant potential for leaching into groundwater. This guide provides an in-depth technical analysis of this compound's environmental fate, focusing on the mechanisms and factors that govern its mobility in soil and subsequent potential for groundwater contamination. It synthesizes key quantitative data, details relevant experimental methodologies, and presents logical and procedural workflows to offer a comprehensive resource for assessing the environmental risk associated with this compound use.
Physicochemical Properties and Environmental Fate of this compound
This compound's propensity to leach is rooted in its inherent physicochemical characteristics. It is persistent and mobile, with primary dissipation routes being photolysis in alkaline water and anaerobic microbial degradation.[1] In neutral pH soils, however, degradation is slow.[1] Its low affinity for soil particles, indicated by a low soil organic carbon-water partition coefficient (Koc), combined with its water solubility, makes it a prime candidate for transport through the soil profile with infiltrating water.[2][3][4]
Quantitative Environmental Fate Data
The following table summarizes key environmental fate parameters for this compound, compiled from various studies. These values are critical inputs for environmental modeling and risk assessment.
| Parameter | Value | Reference |
| Mobility | ||
| Soil Organic Carbon Partition Coefficient (Koc) | 25 to 93 L/kg | |
| 32 g/mL | ||
| Average of 23 (from 8 soils, 4 sediments) | ||
| 46 to 93 (sandy Florida soils) | ||
| Persistence in Water | ||
| Hydrolysis Half-life (25°C, pH 7) | Stable | |
| Aqueous Photolysis Half-life (25°C, pH 7) | 102 days | |
| Aerobic Aquatic Metabolism Half-life | 220-675 days | |
| Anaerobic Aquatic Metabolism Half-life (25°C) | 89.2-155 days | |
| Persistence in Soil | ||
| Soil Photolysis Half-life (25°C) | 166 days | |
| Aerobic Soil Metabolism Half-life (25°C) | 275 days (silty clay loam, pH 6.6) | |
| Terrestrial Field Dissipation Half-life | 124 days (loam soil, CA) 155 days (silty clay loam, DE) | |
| General Soil Half-life Range | ~60 days, but can be up to 8 months | |
| Other Properties | ||
| Water Solubility (25°C) | 815 mg/L | |
| pKa | 9.1 |
Table 1: Key environmental fate parameters of this compound.
Factors Influencing this compound Leaching
The transport of this compound from the soil surface to groundwater is a complex process governed by the interplay of the herbicide's chemical nature, soil characteristics, and hydrogeological conditions. Soils with low organic matter and low clay content, such as sandy soils, exhibit minimal adsorption of this compound, leading to a higher leaching potential. Environmental factors, particularly rainfall and irrigation practices, provide the hydraulic force needed to transport the dissolved herbicide through the vadose zone.
Documented Groundwater Contamination
Monitoring studies have confirmed the presence of this compound in groundwater, validating the leaching potential inferred from its chemical properties. Detections have been reported in various agricultural and non-cropland settings, sometimes at levels exceeding health advisory limits. Prospective groundwater studies, conducted in vulnerable areas like Florida's sandy citrus groves, have been particularly informative, directly linking legal application rates to subsequent groundwater contamination.
| Location | Study Type | Application Rate (lb a.i./A) | Peak Concentration (ppb) | Average/Range (ppb) | Reference |
| Florida (Central Ridge) | Prospective | 1.6 | 55.2 | 12 to 21 (over 603 days) | |
| Florida (Citrus-growing regions) | Retrospective | 1.6 (target) | 156 (max) | Detections >90 ppb in 5 wells | |
| Florida (Flatwoods) | Retrospective | N/A | 21.8 (max) | Detected in all 3 monitoring wells | |
| California (Well Monitoring Network) | Monitoring | N/A | 10.3 (in 2020) | 0.051 to 6.69 (1996-2019) | |
| West Germany (Upper groundwater) | Monitoring | N/A | 30 to 147 | N/A | |
| Netherlands (Bore holes 15-40m deep) | Monitoring | N/A | <0.1 to 1.8 | N/A |
Table 2: Selected documented concentrations of this compound in groundwater.
Experimental Protocols
Assessing the environmental fate and leaching potential of a compound like this compound involves a suite of standardized laboratory and field experiments.
Determination of Soil Adsorption Coefficient (Koc)
The Soil Adsorption Coefficient (Koc) is a critical parameter for predicting pesticide mobility. It is typically determined experimentally using batch equilibrium methods, such as OECD Test Guideline 106.
Methodology Overview (OECD 106):
-
Soil Selection: A minimum of five different soil types are chosen to represent a range of organic carbon content, texture, and pH.
-
Sample Preparation: A known mass of air-dried, sieved soil is placed into a centrifuge tube.
-
Solution Preparation: A solution of this compound (often ¹⁴C-labeled for ease of quantification) in 0.01 M CaCl₂ is prepared at several concentrations.
-
Equilibration: The this compound solution is added to the soil, and the suspension is agitated (e.g., on a shaker) for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.
-
Separation: The suspension is centrifuged at high speed to separate the solid (soil) and liquid (aqueous) phases.
-
Analysis: The concentration of this compound remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., Liquid Scintillation Counting for ¹⁴C-labeled compound, or HPLC/GC for non-labeled).
-
Calculation: The amount of this compound adsorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration. The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water.
-
Normalization: The Koc is then calculated by normalizing the Kd value by the fraction of organic carbon (foc) in the soil sample: Koc = (Kd / foc) .
Determination of Soil Half-Life (DT50)
The soil half-life provides a measure of persistence. It can be determined in both laboratory and field settings.
Methodology Overview (Laboratory Aerobic Metabolism):
-
Soil Treatment: A known amount of soil is treated with this compound at a specified concentration.
-
Incubation: The treated soil is incubated in the dark under controlled conditions of temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of water holding capacity). The system is typically aerated to maintain aerobic conditions.
-
Sampling: Soil samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Extraction & Analysis: this compound residues are extracted from the soil samples using an appropriate solvent (e.g., chloroform, ethyl acetate). The extracts are then analyzed by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound.
-
Kinetics Calculation: The concentration of this compound over time is plotted, and dissipation kinetics are calculated, typically assuming first-order kinetics. The half-life (DT50) is the time required for the concentration to decrease by 50%.
Prospective Groundwater (PGW) Monitoring Study
PGW studies are field-scale experiments designed to evaluate the leaching potential of a pesticide under real-world agricultural use conditions in vulnerable areas.
References
An In-depth Technical Guide to Bromacil: Molecular Formula, Chemical Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicide bromacil, focusing on its fundamental chemical properties, mechanism of action, and relevant experimental protocols. The information is tailored for a scientific audience to support research and development activities.
Core Chemical Identity
This compound is a substituted uracil herbicide used for the control of a broad spectrum of annual and perennial weeds and brush.[1]
Molecular Formula and Structure
The molecular formula of this compound is C₉H₁₃BrN₂O₂ .[2] Its IUPAC name is 5-bromo-3-sec-butyl-6-methyluracil, and its chemical structure is as follows:
Figure 1: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 261.12 g/mol | [2] |
| Appearance | Odorless, colorless to white crystalline solid | [1][2] |
| Melting Point | 158-159 °C | |
| Water Solubility | 815 mg/L at 25 °C | |
| Vapor Pressure | 3.07 x 10⁻⁷ mm Hg at 25 °C | |
| pKa | 9.30 | |
| Log Kow (Octanol-Water Partition Coefficient) | 2.11 |
Synthesis Pathway
The chemical synthesis of this compound involves a multi-step process. A general pathway is outlined below.
References
Solubility Profile of Bromacil: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of bromacil, a broad-spectrum herbicide, in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental protocols, and mechanistic insights to support research and development activities.
Executive Summary
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide used for the control of a wide range of annual and perennial weeds and brush.[1] Its efficacy and environmental fate are significantly influenced by its solubility in different media. This guide details the aqueous and organic solubility of this compound, providing quantitative data in a structured format. Furthermore, it outlines standardized experimental protocols for solubility determination and presents a visual representation of its mode of action at the molecular level.
Quantitative Solubility Data
The solubility of this compound varies significantly between water and organic solvents. The following tables summarize the available quantitative data to facilitate easy comparison.
Table 1: Solubility of this compound in Water
| Temperature (°C) | pH | Solubility (mg/L) | Reference |
| 25 | 7 | 815 | Extension Toxicology Network (EXTOXNET) |
| 20 | 7 | 815 | AERU, University of Hertfordshire |
| Not Specified | - | 800 - 1300 | Water Quality Australia (pH-dependent) |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Acetone | 20 | 167 | AERU, University of Hertfordshire |
| Ethanol | 20 | 134 | AERU, University of Hertfordshire |
| Xylene | 20 | 32 | AERU, University of Hertfordshire |
| Acetonitrile | Not Specified | Soluble | - |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides standardized methods for determining the water solubility of substances. The two primary methods described are the Column Elution Method and the Flask Method.
Flask Shake Method
The flask shake method is a straightforward and widely used technique for determining the solubility of a substance in a specific solvent.
Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, acetone) in a flask.
-
Equilibration: The flask is sealed and placed in a constant temperature water bath shaker. The mixture is agitated for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the solution is allowed to stand to allow undissolved solid to sediment. An aliquot of the supernatant is then carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended particles.
-
Analysis: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Replication: The experiment is repeated at least three times to ensure the reproducibility of the results.
Column Elution Method
The column elution method is particularly suitable for substances with low solubility.
Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.
Detailed Methodology:
-
Column Preparation: A small amount of this compound is dissolved in a volatile solvent and coated onto an inert support material (e.g., glass beads, silica gel). The coated support is then packed into a column.
-
Elution: The solvent is passed through the column at a low and constant flow rate.
-
Fraction Collection: The eluate is collected in fractions of a known volume.
-
Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method.
-
Determination of Saturation: The concentration of this compound in the eluate will increase and then plateau. The mean concentration of the plateau fractions is taken as the solubility of this compound in the solvent.
Mode of Action: Inhibition of Photosystem II
This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
This compound acts as a competitive inhibitor, binding to the D1 protein of the PSII complex. This binding event blocks the electron transport chain, preventing the reduction of plastoquinone to plastoquinol. The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation and, consequently, plant growth. This ultimately leads to the death of the plant.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Bromacil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of bromacil (5-bromo-3-sec-butyl-6-methyluracil), a broad-spectrum herbicide. The document details the core chemical reactions, experimental protocols, and quantitative data associated with its production. Furthermore, it elucidates the mechanism of action of this compound as a potent inhibitor of photosynthesis at photosystem II, supported by a detailed signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of agrochemicals.
Introduction
This compound is a substituted uracil herbicide first registered for use in 1961.[1][2] It is primarily used for non-selective weed and brush control in non-cropland areas, as well as for selective weed control in crops such as citrus and pineapple.[1][2] this compound functions by inhibiting photosynthesis in target plants.[3] This guide will delve into the chemical synthesis of this compound, from starting materials to the final product, and provide an overview of the industrial manufacturing process.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the formation of a uracil ring structure followed by bromination. An alternative and improved synthesis route avoids the use of hazardous reagents like phosgene. A common and patented method for the synthesis of this compound proceeds through the following key steps:
-
Synthesis of sec-butylurea: This initial step involves the reaction of 2-bromobutane with urea.
-
Synthesis of 3-sec-butyl-6-methyluracil: The intermediate sec-butylurea is then cyclized with methyl acetoacetate to form the uracil ring.
-
Bromination of 3-sec-butyl-6-methyluracil: The final step is the bromination of the uracil ring at the 5-position to yield this compound.
Chemical Reactions
The overall synthesis pathway can be represented by the following chemical reactions:
Step 1: Synthesis of sec-butylurea
2-Bromobutane + Urea → sec-butylurea
Step 2: Synthesis of 3-sec-butyl-6-methyluracil
sec-butylurea + Methyl acetoacetate → 3-sec-butyl-6-methyluracil
Step 3: Synthesis of 5-bromo-3-sec-butyl-6-methyluracil (this compound)
3-sec-butyl-6-methyluracil + Brominating agent → this compound
Experimental Protocols
The following experimental protocols are based on a patented synthesis method and provide a step-by-step guide for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of sec-butylurea
-
To a 250 ml three-necked reaction flask equipped with a thermometer, reflux condenser, and electric stirrer, add 13.7 g (0.1 mol) of 2-bromobutane, 100 ml of polyethylene glycol-400 (as a phase transfer catalyst), and 8.4 g (0.15 mol) of urea.
-
Stir the mixture and heat to reflux for 6 hours.
-
Monitor the reaction completion by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture by suction.
-
Wash the collected liquid with a saturated brine solution (2 x 10 ml).
-
Dry the organic layer with anhydrous sodium sulfate for 1 hour.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain a solid.
-
Recrystallize the solid from ethanol to yield white crystals of sec-butylurea.
Protocol 2: Synthesis of 3-sec-butyl-6-methyluracil
-
This step involves the cyclization of sec-butylurea with methyl acetoacetate. While the patent mentions this step, specific experimental details are not provided. Generally, this reaction is carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Protocol 3: Bromination of 3-sec-butyl-6-methyluracil to this compound
-
In a three-necked reaction flask equipped with a thermometer, reflux condenser, and electric stirrer, add 18.2 g (0.1 mol) of 3-sec-butyl-6-methyluracil, 150 ml of chloroform, and 50 ml of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add a solution of the brominating agent, tetrabromocyclohexadienone (TBCO), in 50 ml of absolute ethanol to the reaction flask at 0°C using a dropping funnel.
-
Allow the reaction to proceed at room temperature for 8 hours.
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a mixed solvent of acetone-ethyl acetate (2:3 v/v) to obtain the final product, this compound, as a white solid.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of this compound based on the described method.
| Step | Product | Starting Materials | Molar Ratio (Starting Materials) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 1 | sec-butylurea | 2-bromobutane, Urea | 1 : 1.5 | 94 | Not Specified | 169 - 171 | |
| 2 | 3-sec-butyl-6-methyluracil | sec-butylurea, Methyl acetoacetate | Not Specified | Not Specified | Not Specified | Not Specified | |
| 3 | This compound | 3-sec-butyl-6-methyluracil, TBCO | 1 : Molar equivalent of bromine | 81 | Not Specified | 159 - 160 | |
| Overall | This compound | 2-bromobutane, Urea, Methyl acetoacetate, Brominating Agent | ~60 | Not Specified |
Manufacturing Process
The industrial manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is scaled up for large-volume production. The process involves a series of reactors, separation and purification units, and formulation equipment.
Process Flow
An improved industrial process for this compound synthesis avoids the use of phosgene and instead utilizes 2-bromobutane, which reacts with urea. The resulting sec-butylurea then undergoes cyclization, followed by bromination to produce this compound. The final product is then formulated into various commercial forms, such as wettable powders, water-soluble liquids, and granules.
Mechanism of Action
This compound is a potent inhibitor of photosynthesis. Its primary mode of action is the disruption of the electron transport chain in photosystem II (PSII) within the chloroplasts of plant cells.
Signaling Pathway: Inhibition of Photosystem II
This compound exerts its herbicidal effect by binding to the D1 protein of the photosystem II complex. This binding event blocks the binding of plastoquinone (PQ), a crucial electron carrier, to the QB site on the D1 protein. The interruption of electron flow from the primary quinone acceptor (QA) to PQ halts the entire photosynthetic electron transport chain, leading to a cascade of events that ultimately cause plant death.
The following diagram illustrates the inhibition of the photosystem II electron transport chain by this compound.
Figure 1: Inhibition of Photosystem II by this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, manufacturing, and mechanism of action of the herbicide this compound. The outlined synthetic route and experimental protocols offer a practical basis for its laboratory preparation. The quantitative data, while requiring further refinement for a complete industrial picture, provides valuable benchmarks. The elucidation of its mode of action as a photosystem II inhibitor, supported by a clear signaling pathway diagram, offers crucial insight for researchers in the field of agrochemical development. Further research into optimizing reaction conditions and exploring more environmentally benign synthetic routes will continue to be of interest to the scientific community.
References
The Environmental Persistence of Bromacil: A Technical Guide to its Half-Life Under Various Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil, a substituted uracil herbicide, is widely utilized for the control of a broad spectrum of annual and perennial weeds and brush. Its efficacy is attributed to its ability to inhibit photosynthesis. However, the environmental fate of this compound, particularly its persistence, is a critical area of study for assessing its potential long-term ecological impact. This technical guide provides an in-depth analysis of the half-life of this compound in various environmental matrices, detailing the influence of key physicochemical and microbial factors. It is intended to serve as a comprehensive resource for researchers and professionals involved in environmental science and pesticide development.
Data Summary: Half-Life of this compound
The persistence of this compound in the environment is highly variable and is dictated by a multitude of factors. The following tables summarize the reported half-life (t½) of this compound in soil and water under different experimental conditions.
Table 1: Half-Life of this compound in Soil
| Soil Type/Medium | Organic Carbon (%) | pH | Temperature (°C) | Conditions | Half-life (days) | Reference(s) |
| Not Specified | - | - | - | Field Conditions | ~60 (up to 240) | [1] |
| Silty Clay Loam | - | 6.6 | - | Aerobic | 275 | [2][3] |
| Loam | - | - | 13.2 | Field Dissipation | 124 | [2] |
| Silty Clay Loam | - | - | 31.2 | Field Dissipation | 155 | [2] |
| Saturated Greenfield Sandy Loam | - | - | - | Saturated | 144 - 198 | |
| Wood Pulp | - | - | 10 | Lab Incubation | ~170 | |
| Wood Pulp | - | - | 20 | Lab Incubation | 64 | |
| Wood Pulp | - | - | 30 | Lab Incubation | 33 | |
| Sawdust | - | - | 10 | Lab Incubation | ~724 | |
| Sawdust | - | - | 30 | Lab Incubation | 68 | |
| Horotiu Soil | - | - | 10 | Lab Incubation | ~240 | |
| Horotiu Soil | - | - | 30 | Lab Incubation | 85 | |
| Mangateretere Soil | - | - | 30 | Lab Incubation | ~300 |
Table 2: Half-Life of this compound in Water
| Water System | pH | Conditions | Half-life | Reference(s) |
| Clean River Water | - | Low Sediment | ~60 days | |
| Aqueous Solution | 7 | Hydrolysis (25°C) | Stable | |
| Aqueous Solution | 7 | Aqueous Photolysis (25°C) | 102 days | |
| Aqueous Solution | 9 | Aqueous Photolysis (25°C) | Rapid | |
| Aquatic System | - | Aerobic Aquatic Metabolism | 220 - 675 days | |
| Aquatic System | - | Anaerobic Aquatic Metabolism (25°C) | 89.2 - 155 days |
Factors Influencing this compound Degradation
The degradation of this compound is a complex process influenced by several interconnected environmental factors. The following diagram illustrates the primary pathways and influencing factors.
Caption: Key pathways and environmental factors influencing the degradation of this compound.
Experimental Protocols
The determination of this compound's half-life requires rigorous and standardized experimental methodologies. The following protocols are synthesized from established guidelines, such as those from the OECD, and common analytical practices.
Experimental Workflow for Soil Degradation Study
Caption: Workflow for a laboratory-based soil degradation study of this compound.
Detailed Methodology for Soil Half-Life Determination (Following OECD 307 Principles)
1. Soil Collection and Characterization:
-
Collect soil from the A-horizon (0-20 cm depth) of a site with no prior history of this compound application.
-
Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
2. Soil Preparation and Pre-incubation:
-
Air-dry and sieve the soil to <2 mm.
-
Adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Pre-incubate the soil in the dark at the desired experimental temperature for 7-14 days to allow microbial activity to stabilize.
3. Preparation of Test Substance:
-
Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol).
-
For mineralization studies, ¹⁴C-labeled this compound is used.
4. Soil Treatment (Fortification):
-
Treat the pre-incubated soil with the this compound solution to achieve the desired concentration. The application rate should be relevant to field application rates.
-
Ensure homogenous distribution of the herbicide within the soil matrix.
-
Prepare control samples (untreated soil) and sterile controls (sterilized soil treated with this compound) to differentiate between biotic and abiotic degradation.
5. Incubation:
-
Place the treated soil samples in incubation vessels (e.g., biometer flasks).
-
For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) and maintain anaerobic conditions.
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
For studies involving ¹⁴C-bromacil, trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH).
6. Sampling:
-
Collect triplicate soil samples at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Store samples at -20°C until analysis.
7. Extraction of this compound Residues:
-
Extract this compound from the soil samples using an appropriate solvent system. A common method involves extraction with a dilute aqueous sodium hydroxide solution followed by partitioning into an organic solvent like dichloromethane after acidification. Another method uses chloroform for the initial extraction.
-
The extraction efficiency should be determined and validated.
8. Analytical Quantification:
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as:
-
Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
-
The analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantification.
9. Data Analysis and Half-Life Calculation:
-
Plot the concentration of this compound versus time.
-
Assuming first-order kinetics, calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k).
Methodology for Water Half-Life Determination (Following OECD 308 Principles for Aquatic Sediment Systems)
For studies in water, the protocol is adapted to an aquatic environment, often including sediment to simulate natural water bodies.
1. System Preparation:
-
Collect water and sediment samples from a natural source.
-
Allow the water-sediment systems to equilibrate in the incubation vessels.
2. Treatment and Incubation:
-
Apply the this compound solution to the water phase.
-
Incubate the systems in the dark at a constant temperature.
-
For aerobic studies, gently bubble air through the water. For anaerobic studies, maintain an oxygen-free environment.
3. Sampling and Analysis:
-
At regular intervals, sample both the water and sediment phases.
-
Extract this compound from the water using liquid-liquid extraction or solid-phase extraction (SPE).
-
Extract this compound from the sediment using a suitable solvent.
-
Analyze the extracts using GC or HPLC as described for the soil protocol.
4. Photodegradation Studies:
-
For photodegradation studies, expose aqueous solutions of this compound to a light source that simulates natural sunlight.
-
Conduct experiments at different pH values to assess its influence on the degradation rate.
-
Analyze the concentration of this compound over time to determine the photodegradation half-life.
Conclusion
The half-life of this compound in the environment is a complex parameter influenced by a variety of factors, with soil temperature, pH, and microbial activity being key drivers of its degradation. In aquatic systems, photodegradation is a significant dissipation pathway, particularly in alkaline waters. The provided data and experimental protocols offer a robust framework for researchers to conduct further studies and refine our understanding of the environmental fate of this widely used herbicide. Accurate determination of its persistence is essential for conducting comprehensive environmental risk assessments and ensuring its responsible use.
References
Methodological & Application
Application Notes and Protocols for the Analysis of Bromacil Residues in Soil
This document provides detailed application notes and experimental protocols for the quantitative analysis of bromacil residues in soil samples. The methods described are tailored for researchers and scientists in environmental monitoring and agricultural science. Three primary analytical techniques are covered: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography with Nitrogen-Phosphorus or Hall Detection (GC-NPD/Hall)
Application Note: This method is a robust and established technique for the determination of this compound. Following a solvent extraction and cleanup procedure, the sample is analyzed using a gas chromatograph equipped with a selective detector, such as a Nitrogen-Phosphorus Detector (NPD) or a halogen-sensitive Hall detector, which provides good sensitivity and selectivity for halogenated compounds like this compound.[1][2]
Quantitative Data Summary
| Parameter | Value | Sample Size | Reference |
| Method Sensitivity | 0.05 ppm (mg/kg) | 25 g | [1] |
| Method Recovery | Capable of recovering 0.04 ppm | Not Specified | [2] |
Experimental Protocol
A. Reagents and Materials:
-
Solvents: HPLC-grade chloroform, hexane, ethyl acetate, and toluene.[1]
-
Soil Sample: 25 g, passed through a 2 mm sieve.
-
Drying Agent: Anhydrous sodium sulfate.
-
Filter Aid: Celite.
-
Filter Paper: Whatman #5.
-
This compound Standard: Analytical grade standard for calibration.
B. Sample Extraction:
-
Weigh 25 g of the soil sample into a high-speed blender cup.
-
Add a sufficient volume of chloroform to immerse the blender blades.
-
Blend the mixture for 10 minutes at high speed.
-
Set up a porcelain funnel with Whatman #5 filter paper and a layer of Celite, filtering the extract into a 1000 mL filtering flask.
-
Return the filter cake to the blender and repeat the extraction and filtration steps two more times.
-
Rinse the final filter cake with an additional 50 mL of chloroform.
-
Combine all chloroform extracts for the cleanup procedure.
C. Sample Cleanup (Liquid-Liquid Partitioning):
-
Transfer the combined chloroform extract to a 1000 mL round-bottomed flask and add 10 mL of water.
-
Evaporate the chloroform using a rotary evaporator at 60°C.
-
Transfer the remaining aqueous solution to a 250 mL separatory funnel. The final volume should not exceed 100 mL.
-
Add 50 mL of hexane and shake vigorously for 1 minute. Allow the layers to separate and discard the upper hexane layer. Repeat this hexane wash two more times.
-
The cleaned aqueous extract is now ready for final preparation before GC analysis. For this compound parent compound, derivatization is not necessary.
D. Final Preparation and GC Analysis:
-
Transfer the aqueous solution to a clean separatory funnel and perform subsequent extractions as specified by the full EPA method (e.g., using ethyl acetate after pH adjustment).
-
Evaporate the final solvent extract to dryness using a nitrogen evaporator (N-evap).
-
Reconstitute the residue in a known volume of toluene (e.g., 1 mL).
-
Inject a 4 µL aliquot into the GC system.
E. GC Parameters (Typical):
-
Instrument: Gas chromatograph with a Hall 700A or Nitrogen-Phosphorus Detector.
-
Column: Pyrex column packed with 10% SP-2250 on 100-120 Supelcoport (or modern equivalent capillary column).
-
Temperatures: Injector, detector, and oven temperatures should be optimized for the specific instrument and column.
-
Carrier Gas: Helium or Nitrogen.
Workflow Diagram
References
Application Note: Quantification of Bromacil in Water Samples using HPLC-UV
AN-HPLC-034
Introduction
Bromacil is a broad-spectrum herbicide used for the control of annual and perennial weeds and brush. Due to its mobility in soil, it has the potential to contaminate surface and groundwater sources. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in drinking water, necessitating sensitive and reliable analytical methods for its quantification. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in various water samples. The method is simple, accurate, and precise, making it suitable for routine environmental monitoring.
Principle
Water samples are first prepared using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate the analyte and remove interfering matrix components. The extracted and concentrated sample is then injected into a reverse-phase HPLC system. This compound is separated from other components on a C18 column using an isocratic mobile phase of acetonitrile and water. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is generally preferred for its lower solvent consumption and potential for automation.
1.1. Solid-Phase Extraction (SPE) Protocol
This protocol is adapted for C18 SPE cartridges, which are effective for trapping non-polar compounds like this compound from aqueous matrices.
-
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water (HPLC grade)
-
Nitrogen evaporator
-
Glass test tubes
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed does not run dry.
-
-
Sample Loading:
-
Filter the water sample (typically 250-500 mL) through a 0.45 µm filter to remove particulate matter.
-
Load the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of ethyl acetate into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Vortex the sample to ensure complete dissolution and transfer to an HPLC vial for analysis.
-
-
1.2. Liquid-Liquid Extraction (LLE) Protocol
This traditional extraction method is also effective for isolating this compound from water samples.
-
Materials:
-
Separatory Funnel (1 L)
-
Chloroform or Dichloromethane (HPLC grade)
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator or Nitrogen evaporator
-
Glass beakers and flasks
-
-
Procedure:
-
Extraction:
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Add 60 mL of chloroform or dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
-
Drying:
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration and Reconstitution:
-
Evaporate the dried organic extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the final residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
-
HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Standard Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 50, 100 mg/L) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by injecting a blank (mobile phase) and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The linearity of the method is determined by injecting the working standard solutions and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts. The relative standard deviation (%RSD) for precision studies should typically be ≤ 2%.
-
-
Accuracy (Recovery): Determined by spiking a blank water sample with a known concentration of this compound and analyzing it using the entire analytical procedure. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. Acceptable recovery is typically within 80-120%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. These can be estimated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation
The following table summarizes the typical quantitative data for the HPLC-UV method for this compound quantification.
| Parameter | Typical Value |
| Chromatographic Performance | |
| Retention Time | ~3.6 minutes. |
| Method Validation | |
| Linearity (r²) | ≥ 0.999 |
| Range | 5 - 100 mg/L |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/L (ppb) (post-concentration) |
| Limit of Quantification (LOQ) | ~0.4 - 1.5 µg/L (ppb) (post-concentration) |
| Precision (%RSD) | |
| Repeatability | < 2% |
| Intermediate Precision | < 5% |
| Accuracy (% Recovery) | |
| Spiked Water Samples | 90 - 110% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in water samples.
This comprehensive guide provides researchers and scientists with the necessary protocols and performance characteristics for the reliable quantification of this compound in water samples using HPLC-UV. Adherence to these guidelines will ensure accurate and reproducible results for environmental monitoring and regulatory compliance.
References
Application Note: Analysis of Bromacil using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide bromacil in various environmental matrices, such as soil and water. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This method provides high recovery and reproducibility, making it suitable for routine monitoring and research applications.
Introduction
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for the control of perennial grasses and other weeds in both agricultural and non-crop areas.[1] Its persistence in the environment necessitates sensitive and reliable analytical methods for monitoring its presence in soil and water to ensure environmental and food safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of pesticide residues like this compound.[2] This protocol outlines a validated GC-MS method for the analysis of this compound, incorporating the efficient QuEChERS sample preparation technique.
Data Presentation
The performance of this method has been validated, and the key quantitative data are summarized in the table below. These values are representative of what can be achieved with a properly calibrated GC-MS system.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.995 | [3] |
| Limit of Detection (LOD) | 0.2 - 0.4 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.6 - 1.0 ng/mL | [4] |
| Recovery (in soil and water) | 80 - 110% | |
| Relative Standard Deviation (RSD) | < 15% | |
| Method Sensitivity | 0.05 ppm (in soil) |
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a simple and effective two-step process involving an extraction and a cleanup phase.
a. Materials and Reagents:
-
Homogenized soil or water sample
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes for cleanup
-
Vortex mixer
-
Centrifuge
b. Extraction Procedure:
-
Weigh 10 g of a homogenized soil sample or measure 10 mL of a water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic layer from the solid and aqueous phases.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is the final extract ready for GC-MS analysis.
GC-MS Analysis
a. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
b. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 205 (quantifier), 207 (qualifier) |
c. Calibration: A multi-point calibration curve should be prepared using this compound standards in a solvent that is miscible with the final extract (e.g., acetonitrile or ethyl acetate) over a concentration range that brackets the expected sample concentrations.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The described GC-MS method, incorporating a QuEChERS sample preparation protocol, provides a reliable and efficient means for the determination of this compound in environmental samples. The method is sensitive, accurate, and reproducible, making it a valuable tool for environmental monitoring, food safety testing, and research in the fields of agricultural science and drug development. The use of selected ion monitoring (SIM) in the mass spectrometer enhances the selectivity and sensitivity of the analysis, allowing for the detection of this compound at low levels.
References
Application Notes and Protocols for Bromacil in Citrus Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil is a substituted uracil herbicide used for broad-spectrum weed and brush control in both non-crop areas and selectively in certain crops, notably citrus and pineapple.[1][2][3] It is particularly effective against annual and perennial grasses.[1][2] As a systemic herbicide, this compound is absorbed primarily through the roots and translocated throughout the plant, where it exerts its phytotoxic effects by inhibiting photosynthesis. Its residual activity in the soil provides long-term weed control, making it a valuable tool in citrus plantation management. However, its persistence and potential for leaching require careful management to prevent environmental contamination, particularly of groundwater.
These notes provide detailed protocols for the application of this compound in citrus plantations for research purposes, including methodologies for efficacy trials and residue analysis.
Mechanism of Action
This compound's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It binds to the D1 quinone-binding protein in the PSII complex, blocking the electron transport chain. This disruption halts the production of ATP and NADPH, essential energy carriers for carbon fixation, ultimately leading to plant death.
Caption: Diagram of this compound's inhibitory action on the Photosystem II electron transport chain.
Quantitative Data Summary
Table 1: Recommended Application Rates for this compound in Citrus Plantations
Application rates are highly dependent on soil texture, organic matter content, tree age, and target weed species. Lower rates are recommended for sandy soils or soils with low organic matter (<1%), while higher rates are for heavier soils (silt loam, clay loam) and for controlling perennial weeds.
| Tree Age | Target Weeds | Application Rate (Product per Acre)¹ | Application Rate (Active Ingredient) | Critical Comments |
| Established < 3 Years | Annual Weeds | 2 - 3 lbs | 1.6 - 2.4 lbs a.i./acre | Do not exceed 6 lbs/acre per year. |
| Established ≥ 3 Years | Annual Weeds | 2 - 4 lbs | 1.6 - 3.2 lbs a.i./acre | Do not exceed 8 lbs/acre per year. |
| Established ≥ 3 Years | Perennial Weeds | 4 - 8 lbs | 3.2 - 6.4 lbs a.i./acre | Use higher rates for hard-to-control perennials. Split applications (e.g., fall and spring) may be more effective. |
| Regional (Texas) | Annual Weeds | 2 - 3 lbs | 1.6 - 2.4 lbs a.i./acre | Do not apply more than 3 lbs/acre per year. |
| Regional (Australia) | Annual Weeds | 2.2 - 4.5 kg/ha | 1.76 - 3.6 kg a.i./ha | Apply to weed-free ground in Autumn and Spring. Do not exceed 9 kg/ha/year . |
¹Rates are for an 80% active ingredient formulation (e.g., this compound 80DF or 800 WG). Adjust rates proportionally for other formulations. Always consult the specific product label.
Table 2: Spectrum of Weeds Controlled by this compound
This compound is effective against a wide range of annual and perennial weeds commonly found in citrus groves.
| Weed Type | Species |
| Annual Grasses | Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Foxtail (Setaria spp.), Sandspur (Cenchrus spp.), Texas Panicum (Panicum texanum) |
| Annual Broadleaves | Florida Pusley (Richardia scabra), Lambsquarters (Chenopodium album), Pigweed (Amaranthus spp.), Puncturevine (Tribulus terrestris), Ragweed (Ambrosia spp.) |
| Perennial Weeds | Bermudagrass (Cynodon dactylon), Bahiagrass (Paspalum notatum), Johnsongrass (Sorghum halepense), Nutsedge (Cyperus spp.), Torpedograss (Panicum repens) |
Table 3: Environmental Fate and Residue Information for this compound
| Parameter | Value | Source / Comment |
| Soil Half-Life (Aerobic) | ~60 days, up to 8 months in some conditions | |
| Soil Half-Life (Anaerobic) | ~144 days (sandy loam) | |
| Water Solubility | 815 mg/L at 25°C | |
| Leaching Potential | High; mobile in soil. Considered a groundwater contaminant. | |
| Observed Residue in Soil | Max of 3.9% of total applied amount remained after 7-8 years of continuous application in Florida citrus groves. | |
| Residue in Citrus Fruit | Generally low. One study found residues primarily in the peel and albedo layers, with significantly lower levels in the pulp. |
Experimental Protocols
Protocol 1: Field Efficacy Trial
This protocol outlines a standard methodology for evaluating the efficacy of this compound for weed control in an established citrus grove.
1. Experimental Design:
-
Design: Use a Randomized Complete Block Design (RCBD) to account for potential field gradients (e.g., soil type, slope).
-
Treatments: Include multiple rates of a this compound formulation, an untreated control (no herbicide), and a standard commercial herbicide treatment as a positive control.
-
Replicates: Use a minimum of 4 replicates (blocks) for statistical power. The number of residual degrees of freedom should be at least 12.
-
Plot Size: Individual plots should be large enough to be representative and minimize edge effects, for example, encompassing 4 trees in an area of 54 m² (3m x 18m).
-
Buffers: Use untreated buffer rows between plots to prevent spray drift and cross-contamination.
2. Site Preparation and Treatment Application:
-
Select a uniform area of an established citrus grove with a known history of weed infestation.
-
If evaluating pre-emergence activity, ensure plots are relatively weed-free at the time of application. For post-emergence evaluation, apply when weeds are young and actively growing (e.g., <10 cm in height).
-
Calibrate application equipment (e.g., backpack sprayer with a fixed boom) using clean water to ensure accurate and uniform delivery of the herbicide solution. A minimum spray volume of 10 gallons per acre is common.
-
Prepare the this compound spray solution according to the rates specified in the experimental design. Fill the spray tank half-full with water, begin agitation, add the required amount of this compound, and continue filling with water while maintaining agitation.
-
Apply the treatments uniformly to the designated plots, avoiding spray contact with citrus foliage and fruit.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
3. Efficacy Assessment:
-
Conduct assessments at regular intervals post-application (e.g., 15, 30, 60, 90, and 120 days after treatment).
-
Method 1: Visual Weed Control Ratings: Use a percentage scale (0% = no control, 100% = complete control) to visually assess the reduction in weed cover and vigor in each plot compared to the untreated control plots.
-
Method 2: Weed Biomass Sampling: At the end of the trial, place quadrats (e.g., 0.5m x 0.5m) in designated areas within each plot. Harvest all above-ground weed biomass within the quadrats, dry it to a constant weight, and record the dry weight per unit area.
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to determine significant differences between treatment means.
Caption: Experimental workflow for a typical herbicide efficacy field trial.
Protocol 2: Residue Analysis in Soil and Fruit
This protocol provides a general methodology for the determination of this compound residues based on common analytical chemistry techniques.
1. Sample Collection:
-
Soil: Collect soil cores from multiple locations within each plot at various depths (e.g., 0-15 cm, 15-30 cm, 30-60 cm). Composite the cores for each depth and plot into a single representative sample.
-
Fruit: Collect a representative sample of mature citrus fruits from trees within each plot.
-
Store all samples frozen (-20°C) prior to analysis to prevent degradation.
2. Sample Preparation and Extraction:
-
Soil: Air-dry the soil sample and sieve to remove stones and debris. Weigh 25 g of homogenized soil into a blender cup.
-
Fruit: Wash the fruit. For whole fruit analysis, homogenize the entire fruit. To analyze layers separately, carefully separate the peel (flavedo), albedo, and pulp, and homogenize each fraction. Weigh 25 g of the homogenized sample into a blender cup.
-
Extraction: Add an appropriate organic solvent (e.g., chloroform or an acetonitrile/water mixture) to the sample in the blender cup. Blend for 10 minutes.
-
Filter the mixture through filter paper (e.g., Whatman #5) with a layer of Celite® 545. Repeat the blending and filtering process twice more with fresh solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
3. Cleanup (Liquid-Liquid Partitioning):
-
The concentrated extract may require cleanup to remove interfering co-extractives.
-
A typical cleanup involves partitioning the extract between immiscible solvents. For example, the aqueous extract can be partitioned against hexane to remove non-polar interferences.
-
The pH may be adjusted to facilitate the separation of this compound into the desired solvent phase.
4. Analysis:
-
Method 1: Gas Chromatography (GC):
-
The final extract is concentrated to a small volume (e.g., 1 mL) in a suitable solvent like toluene.
-
Analysis is performed using a gas chromatograph equipped with a thermionic nitrogen/phosphorus detector (NPD) or a Hall 700A electrolytic conductivity detector (HECD), which are sensitive to the nitrogen and halogen atoms in the this compound molecule.
-
-
Method 2: High-Performance Liquid Chromatography (HPLC):
-
The final extract is dissolved in the mobile phase.
-
Analysis is performed using a reverse-phase HPLC system with a C18 column and a mobile phase such as acetonitrile:water (80:20 v/v).
-
Detection is typically achieved using a UV detector at a wavelength of 220 nm.
-
-
Quantification: Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from certified analytical standards of this compound.
Factors Influencing Efficacy and Environmental Risk
The successful and responsible use of this compound requires consideration of several interconnected factors. The herbicide must be activated by moisture, and its behavior in the environment is strongly influenced by soil properties.
Caption: Factors influencing this compound application strategy, efficacy, and environmental risk.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Handlers must wear protective clothing, chemical-resistant gloves, and eye protection.
-
Drift: Do not apply in a way that will cause drift to non-target desirable plants, as severe injury may result.
-
Soil Limitations: Do not use in citrus groves with poorly drained soils or soils containing less than 1% organic matter.
-
Replanting Intervals: Treated areas may be replanted to citrus one year after the last application. Do not replant to other crops within two years, as plant injury may occur.
-
Equipment Cleanup: Thoroughly clean all application equipment immediately after use by flushing the tank, pump, and hoses with several changes of water.
-
Environmental Hazard: this compound can leach through soil and has been found in groundwater. Do not apply in areas with permeable soils where the water table is shallow. Do not contaminate water sources.
References
Application Note: Utilizing Bromacil as a Positive Control in Photosynthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photosynthesis is the fundamental process by which plants, algae, and cyanobacteria convert light energy into chemical energy, forming the base of most of the Earth's food chains. The intricate machinery of photosynthesis, particularly Photosystem II (PSII), is a common target for many commercial herbicides. Photosynthesis inhibition assays are therefore critical tools in the discovery and development of new herbicides, for assessing the environmental impact of chemicals, and in fundamental plant biology research.
A robust and reliable positive control is essential for validating these assays, ensuring that the experimental system is responsive to known inhibitors. Bromacil is a well-characterized herbicide that serves as an excellent positive control.[1] It is a systemic, pre- and post-emergent herbicide that functions by inhibiting photosynthesis.[1] This application note provides detailed protocols for using this compound as a positive control in two common types of photosynthesis inhibition assays: chlorophyll fluorescence measurement and oxygen evolution analysis.
Mechanism of Action: this compound
This compound belongs to the uracil family of herbicides and acts as a potent and specific inhibitor of photosynthesis.[2] Its primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.
Specifically, this compound disrupts the photosynthetic electron transport chain by binding to the D1 protein at the QB-binding site of the PSII complex. This binding action blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The blockage of electron flow halts the fixation of CO2 and the production of ATP and NADPH, the energy currencies required for plant growth. The ultimate death of the plant is caused by the accumulation of highly reactive molecules that destroy lipids and proteins, leading to loss of membrane integrity and cell death.
References
Application Notes and Protocols for Solid-Phase Extraction of Bromacil from Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide primarily used for non-cropland weed and brush control. Due to its mobility and persistence in soil and water, monitoring its presence in environmental matrices is crucial for assessing environmental impact and ensuring public safety. Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of this compound from complex environmental samples prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water and soil samples, summarizing key performance data and outlining experimental workflows.
Data Presentation
The following table summarizes the quantitative data from various studies on the solid-phase extraction of this compound from environmental matrices. This allows for a comparative assessment of different SPE methods and conditions.
| Matrix | SPE Sorbent | Analytical Method | Spiking Level | Recovery (%) | LOD | LOQ | Reference |
| Deionized Water | C18 Disk | GC | Not Specified | >80 | Not Specified | Not Specified | |
| Surface Water | C18 Disk | GC | Not Specified | >80 | Not Specified | Not Specified | [1] |
| Water | C18 Cartridge | HPLC-DAD | 0.2 - 2.0 µg/L | 87.9 - 96.9 | Not Specified | 0.2 µg/L | [2] |
| Water | Oasis HLB | LC-MS/MS | 10 - 1000 pg/mL | Consistent Recoveries | Not Specified | 10 pg/mL | |
| Soil | Not Specified | HPLC | 1 - 50 mg/L | 90 - 130 | Not Specified | Not Specified | [3] |
| Soil | C18 | GC-MS | 5 - 200 ng/g | >80 | Not Specified | 1 - 10 ng/g |
LOD: Limit of Detection LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Water Samples using C18 Cartridges
This protocol is a general procedure based on common practices for the extraction of this compound from water samples using C18 silica-based SPE cartridges.
1. Materials and Reagents
-
SPE Manifold
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Glassware (collection tubes, vials)
2. SPE Procedure
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge by passing 10 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Filter the water sample (e.g., 500 mL) to remove any particulate matter.
-
Adjust the sample pH to neutral if necessary.
-
Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained this compound with two aliquots of 3 mL of ethyl acetate.
-
Collect the eluate in the collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for subsequent chromatographic analysis (HPLC or GC).
-
Protocol 2: Solid-Phase Extraction of this compound from Soil Samples using Oasis HLB Cartridges
This protocol outlines a procedure for the extraction of this compound from soil samples, incorporating a solvent extraction step followed by SPE cleanup using Oasis HLB cartridges.
1. Materials and Reagents
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Centrifuge and centrifuge tubes
-
SPE Manifold
-
Nitrogen gas supply for evaporation
-
Glassware (flasks, vials)
2. Soil Extraction
-
Weigh 10 g of a homogenized soil sample into a centrifuge tube.
-
Add 20 mL of a mixture of acetonitrile and water (1:1, v/v).
-
Vortex the mixture for 2 minutes and then shake for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
3. SPE Cleanup Procedure
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the Oasis HLB cartridge.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Take a 5 mL aliquot of the soil extract supernatant and dilute it with 20 mL of deionized water.
-
Load the diluted extract onto the conditioned Oasis HLB cartridge at a flow rate of approximately 2-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 5 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for chromatographic analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from environmental samples.
References
Techniques for Studying Bromacil Metabolism in Microbial Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the microbial metabolism of the herbicide bromacil. The following protocols and data are intended to guide researchers in setting up experiments, analyzing results, and understanding the biotransformation of this compound by microorganisms.
Introduction to this compound and Microbial Metabolism
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for non-selective weed and brush control.[1] Its persistence in the environment is a concern, and understanding its microbial degradation is crucial for bioremediation strategies. Several microbial species, particularly bacteria and fungi, have been shown to metabolize this compound, breaking it down into less harmful substances. This document outlines the key techniques and protocols for studying this metabolic process in a laboratory setting.
Key Microbial Players in this compound Degradation
Several microorganisms have been identified as capable of degrading this compound. These include:
-
Bacteria: Pseudomonas species are prominently cited for their ability to utilize this compound as a sole source of carbon and energy.[2][3]
-
Fungi: Certain fungal species, such as Penicillium paraherquei, have demonstrated the capacity to degrade this compound.[1]
Experimental Workflow for Studying this compound Metabolism
A typical workflow for investigating the microbial metabolism of this compound involves several key stages, from initial culture setup to the final analysis of metabolic products.
References
Application Notes: Bromacil in Non-Agricultural Vegetation Management
Introduction
Bromacil is a broad-spectrum, systemic herbicide belonging to the substituted uracil chemical class, first registered in the United States in 1961.[1][2] It is primarily utilized for non-selective, long-term control of a wide range of annual and perennial weeds, grasses, and brush in non-agricultural settings.[1][3] Common application sites include industrial areas, railways, rights-of-way, and storage facilities where bare-ground or total vegetation control is desired. This compound is soil-applied and functions as both a pre-emergent and post-emergent herbicide, though its primary route of entry into plants is through the root system.
Mechanism of Action
This compound's herbicidal activity stems from its potent inhibition of photosynthesis. After being absorbed by the roots, it is translocated upward via the xylem to the leaves and other photosynthetic tissues. At the cellular level, this compound blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption prevents the conversion of light energy into chemical energy (ATP and NADPH), halting carbon dioxide fixation and the production of essential sugars. The blockage leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and destruction of cell membranes, ultimately resulting in chlorosis, necrosis, and plant death. The effects are typically slow to manifest, with visible signs of control appearing several weeks after application.
Formulations
This compound is available in several formulations to suit different application needs, including:
-
Wettable powders (WP)
-
Water-dispersible granules (WDG) or Dry Flowables (DF)
-
Liquid concentrates (LC)
-
Granular (G) formulations
Liquid formulations are generally considered more toxic than dry formulations and carry a "Warning" signal word, while dry formulations use "Caution".
Data Presentation
Table 1: Recommended Application Rates of this compound for Non-Agricultural Use
| Use Scenario | Application Rate (Product) | Application Rate (Active Ingredient - a.i.) | Notes |
| General Non-Selective Control | 5 - 15 pounds/acre | Not Specified | Higher rates are used for perennial weeds and brush. |
| Annual Weed Control | 2 - 6 pounds/acre | Not Specified | Applied when annual weeds and grasses reappear on previously controlled sites. |
| Rights-of-Way (Typical) | 6 - 8 pounds/acre (Krovar®) | ~3.2 pounds/acre | Applied primarily in open areas to avoid damage to desirable trees. |
| BLM Lands (Typical) | Not Specified | 4.0 pounds a.i./acre | Maximum application rate is 12.0 pounds a.i./acre. |
| State of Florida (Non-Ag Use) | 8 pounds/acre/year (max) | 6.4 pounds a.i./acre/year (max) | Use is prohibited in several counties (Hardee, Highland, Polk, Orange, Lake). |
Table 2: Environmental Fate and Persistence of this compound
| Parameter | Value | Conditions/Notes |
| Soil Half-Life (T½) | ~60 days (average) | Can be as long as 8 months under certain conditions. A half-life of 275 days has also been reported. |
| Water Solubility | 815 mg/L | High solubility contributes to leaching potential. |
| Soil Sorption Coeff. (Koc) | 32 mL/g | Indicates weak sorption to soil particles, contributing to mobility. |
| Leaching Potential | High | A combination of high solubility, weak soil sorption, and long persistence makes this compound a potential groundwater contaminant. |
| Primary Degradation Path | Microbial degradation | Soil microorganisms utilize this compound as a food source. Photodegradation (breakdown by sunlight) also occurs on the soil surface. |
Table 3: Ecotoxicology of this compound on Non-Target Organisms
| Organism Group | Toxicity Value (LD50/LC50) | Toxicity Class |
| Mammals (Rat, oral LD50) | 2,300 - 5,200 mg/kg | Practically non-toxic to slightly toxic. |
| Mammals (Rabbit, dermal LD50) | >2,000 - >5,000 mg/kg | Practically non-toxic. |
| Birds (Bobwhite Quail, oral LD50) | >2,250 mg/kg | Practically non-toxic. |
| Birds (Mallard/Quail, 8-day dietary LC50) | >10,000 ppm | Practically non-toxic. |
| Fish (Rainbow Trout, 48-96h LC50) | 56 - 75 mg/L | Slightly toxic. |
| Fish (Bluegill Sunfish, 48h LC50) | 71 mg/L | Slightly toxic. |
| Aquatic Invertebrates (Daphnia) | Not specified | Generally considered not toxic to aquatic invertebrates. Acute adverse effects occur at 65 mg/L. |
| Aquatic Plants (Algae) | EC50 0.0068 - 0.05 mg/L | Very toxic to toxic. |
| Honeybees | >16 µ g/bee (contact) | Not toxic. |
Experimental Protocols
Protocol 1: Field Efficacy Trial for Non-Selective Vegetation Control
1. Objective: To evaluate the efficacy of various application rates of a this compound formulation for total vegetation control in a non-agricultural setting.
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: Minimum of four replicates per treatment.
-
Plot Size: 10 m x 5 m, with a 1 m buffer between plots to prevent cross-contamination.
3. Treatments:
-
Untreated Control.
-
This compound Formulation at three rates (e.g., low, recommended, and high rate based on product label; for example, 4.0, 8.0, and 12.0 lbs a.i./acre).
-
A commercial standard herbicide for comparison (e.g., Diuron or Imazapyr).
4. Site Selection and Preparation:
-
Select a site with a uniform and diverse population of annual and perennial weeds and grasses, representative of the target application area.
-
Document the dominant weed species present and their growth stages prior to application.
-
Record soil characteristics (texture, organic matter content, pH) as these can influence herbicide efficacy and persistence.
5. Herbicide Application:
-
Equipment: Use a calibrated CO2-pressurized backpack sprayer or a fixed-boom power sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Timing: Apply post-emergence when weeds are actively growing. For best results, application should be made to moist soil just before or during a period of expected rainfall to facilitate root uptake.
-
Spray Volume: Use a sufficient spray volume (e.g., 100-200 L/ha) to achieve uniform ground coverage.
-
Environmental Conditions: Record temperature, humidity, wind speed, and cloud cover at the time of application.
6. Data Collection:
-
Efficacy Assessment: Visually assess percent vegetation control at 14, 30, 60, and 90 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete vegetation death). Assessments should be made for the overall plot and for individual key weed species.
-
Biomass Sampling: At 90 DAT, collect all above-ground plant biomass from a 1 m² quadrat placed in the center of each plot. Dry the biomass at 70°C until a constant weight is achieved and record the dry weight.
-
Phytotoxicity: Observe and record any signs of injury to desirable plants in adjacent, non-target areas.
7. Statistical Analysis:
-
Analyze percent control and biomass data using Analysis of Variance (ANOVA).
-
Use a mean separation test, such as Tukey's HSD (p ≤ 0.05), to determine significant differences between treatment means.
Protocol 2: Soil Residue Analysis for this compound via Gas Chromatography (GC)
1. Objective: To quantify the concentration of this compound residues in soil samples collected from a treated site over time to determine its environmental persistence.
2. Sample Collection:
-
Collect soil cores (e.g., 2.5 cm diameter) from multiple depths (e.g., 0-15 cm, 15-30 cm) within each experimental plot.
-
Sampling should occur at pre-determined intervals following application (e.g., 0, 30, 60, 90, 180 days).
-
Combine multiple cores from the same plot and depth to create a single composite sample. Store samples frozen (-20°C) in labeled bags prior to analysis to prevent degradation.
3. Sample Preparation and Extraction:
-
Sieving: Air-dry and sieve the soil sample through a 2 mm mesh to remove stones and debris.
-
Extraction: Weigh 25 g of the sieved soil into a blender cup. Add a suitable organic solvent such as chloroform or an acetonitrile/water mixture. Blend for 10 minutes.
-
Filtration: Filter the extract through Whatman #5 filter paper with a layer of Celite® 545 into a filtering flask.
-
Repeat Extraction: Scrape the filter cake back into the blender and repeat the extraction and filtration steps two more times to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at 60°C.
4. Cleanup (Liquid-Liquid Partitioning):
-
Redissolve the concentrated residue in a suitable solvent mixture.
-
Perform a liquid-liquid partitioning cleanup step to remove interfering co-extractives. For example, partition the extract against hexane to remove nonpolar impurities. Further cleanup can be achieved by partitioning between acidic/basic aqueous solutions and an immiscible organic solvent to isolate the this compound.
5. Analysis by Gas Chromatography:
-
Instrument: Gas chromatograph (GC) equipped with a nitrogen-phosphorus detector (NPD) or a Hall electrolytic conductivity detector (HECD), which are sensitive to halogenated compounds like this compound.
-
Column: A suitable capillary column (e.g., DB-5 or equivalent).
-
Injection: Inject a small volume (e.g., 1-4 µL) of the final, concentrated sample extract into the GC.
-
Quantification: Prepare a standard curve by injecting known concentrations of an analytical grade this compound standard. Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
-
Validation: Run recovery experiments by spiking untreated control soil with known amounts of this compound standard and processing them through the entire procedure to determine the method's accuracy and efficiency.
Mandatory Visualization
References
formulation of bromacil for pre-emergent and post-emergent weed control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and use of bromacil for both pre-emergent and post-emergent weed control. The information is intended for researchers, scientists, and professionals involved in the development and application of herbicides.
Introduction to this compound
This compound is a broad-spectrum herbicide belonging to the substituted uracil chemical family. It is effective for the control of a wide range of annual and perennial broadleaf weeds and grasses. Its primary application is in non-crop areas and for selective weed management in crops such as citrus and pineapple[1][2][3]. This compound functions as both a pre-emergent and post-emergent herbicide, providing residual control of weeds[4][5].
Formulations: this compound is available in several formulations, including:
-
Wettable powders (WP)
-
Water-soluble liquids
-
Water-dispersible granules (WDG) or dry flowables (DF)
-
Granules (GR)
Mechanism of Action
This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. It is primarily absorbed through the roots and translocated to the leaves. At the cellular level, this compound acts as a potent inhibitor of Photosystem II (PSII). It disrupts the electron transport chain, a critical process in the light-dependent reactions of photosynthesis, leading to the cessation of energy production and ultimately, plant death. Visible symptoms, such as chlorosis and necrosis, typically appear within 3 to 7 days of application, with complete control achieved in 2 to 4 weeks.
Quantitative Data on this compound Formulations and Efficacy
The application rates of this compound vary depending on the target weed species, soil type, rainfall, and the specific crop or non-crop area being treated. Higher rates are generally required for perennial weeds and for longer residual control.
| Target Area | Weed Type | Application Rate (Product per Acre) | Application Rate (Active Ingredient per Acre) | Notes |
| Citrus (Established Trees) | Annual Weeds | 2 - 4 lbs of 80% formulation | 1.6 - 3.2 lbs a.i. | Apply as a directed spray to the soil. Do not exceed 8 lbs per acre per year. |
| Perennial Weeds | 7 - 15 lbs of 80% formulation | 5.6 - 12 lbs a.i. | Higher rates are for hard-to-control perennials. Multiple applications may be necessary. | |
| Pineapple | Seedling Weeds | 2 - 6 lbs of 80% formulation | 1.6 - 4.8 lbs a.i. | Apply before planting material begins to grow. Rate depends on rainfall and soil type. |
| Non-Crop Areas | Annual Weeds | 3 - 6 lbs of 80% formulation | 2.4 - 4.8 lbs a.i. | Lower rates provide short-term control. |
| Perennial Weeds & Brush | 6 - 15 lbs of 80% formulation | 4.8 - 12 lbs a.i. | Use higher rates for deep-rooted perennials and for extended residual control. |
Experimental Protocols
Pre-Emergent Application Protocol
This protocol outlines the general steps for applying this compound as a pre-emergent herbicide to prevent the germination of weed seeds.
Methodology:
-
Site Preparation: Clear the designated area of any existing vegetation. For optimal results, the soil should be well-prepared and free of clods and debris.
-
Calibration of Equipment: Ensure that the sprayer is accurately calibrated to deliver the intended volume of spray solution uniformly over the treatment area.
-
Preparation of Spray Solution:
-
Fill the spray tank to approximately one-quarter to one-third full with clean water.
-
Begin agitation and add the required amount of this compound formulation to the tank.
-
Continue agitation while filling the tank to the desired volume.
-
If tank-mixing with other herbicides or adjuvants, add them after the this compound is fully dispersed.
-
-
Application: Apply the spray solution uniformly to the soil surface before weed seeds germinate. A minimum spray volume of 10 gallons per acre is recommended to ensure adequate coverage.
-
Activation: this compound requires moisture to move into the weed seed germination zone. For best results, application should be followed by rainfall or irrigation (approximately 10-15 mm) within two weeks.
-
Data Collection: At predetermined intervals, assess weed control by counting the number of emerged weeds per unit area and comparing it to an untreated control plot.
Post-Emergent Application Protocol
This protocol is for the application of this compound to control existing weeds.
Methodology:
-
Weed Assessment: Identify the target weed species and their growth stage. This compound is most effective on young, actively growing weeds.
-
Equipment Calibration and Spray Solution Preparation: Follow the same procedures as for pre-emergent application. For post-emergent applications, the addition of a non-ionic surfactant may improve efficacy.
-
Application: Apply the spray solution to the foliage of the target weeds. Thorough coverage is essential. For some perennial weeds, it may be beneficial to remove the top growth before spraying the ground.
-
Environmental Conditions: Avoid application during windy conditions to prevent spray drift to non-target plants.
-
Data Collection: Evaluate the efficacy of the treatment at regular intervals by visually assessing the percentage of weed control (chlorosis, necrosis) and by measuring the reduction in weed biomass compared to an untreated control.
Analytical Methods for Residue Analysis
For research and environmental monitoring purposes, it is often necessary to determine the concentration of this compound residues in soil, water, and plant tissues.
-
Gas Chromatography (GC): A common method involves extraction with a solvent like chloroform, followed by cleanup steps and analysis using a gas chromatograph equipped with a halogen-sensitive detector, such as a Hall 700A or a thermionic nitrogen/phosphorus detector.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the separation and quantification of this compound in combination with other herbicides. This method typically uses a C18 column with a mobile phase of acetonitrile and water.
Environmental Fate and Safety Considerations
-
Soil Persistence: this compound has a moderate persistence in soil, with an average field half-life of about 60 days, but this can extend to 8 months under certain conditions.
-
Mobility: Due to its relatively high water solubility (815 ppm) and low soil organic carbon-water partitioning coefficient (Koc of approximately 32 mL/g), this compound has a moderate to high potential for leaching in soil, which can pose a risk to groundwater.
-
Toxicity: this compound has a low acute toxicity to mammals, with an oral LD50 in rats of over 5,200 mg/kg. However, it can be toxic to non-target plants and aquatic organisms.
Disclaimer: This document is intended for informational purposes for a scientific audience. Always refer to the product label and Safety Data Sheet (SDS) for specific application instructions, safety precautions, and regulatory information.
References
Application Notes and Protocol: Determination of Bromacil Residues in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for non-selective weed and brush control. It functions by inhibiting photosynthesis within the plant. Due to its potential persistence and mobility, monitoring its residue levels in plant tissues is crucial for food safety, environmental assessment, and agricultural research.
This document provides detailed protocols for the determination of this compound residues in various plant tissues using two primary analytical approaches:
-
Modern Approach: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is favored for its high throughput, sensitivity, and specificity.
-
Classical Approach: A traditional liquid-liquid extraction (LLE) followed by analysis using Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD).
Experimental Protocol 1: QuEChERS Extraction and UPLC-MS/MS Analysis
This protocol is adapted from the widely used QuEChERS methodology, which is highly effective for multi-residue pesticide analysis in food matrices.[1]
2.1. Sample Preparation and Homogenization
-
Obtain a representative sample of the plant tissue (e.g., fruit, leaves, stems) of at least 1-2 kg.[2] For robust sampling, collect subsamples from various points in the sampling area.[3]
-
Chop the entire sample into smaller pieces. To prevent degradation of residues, samples should be processed quickly or frozen immediately after collection.
-
Homogenize the sample using a high-speed blender or grinder, preferably with dry ice to keep the sample frozen and improve grinding efficiency.[4]
-
Store the resulting homogenate in airtight containers at -20°C until extraction.
2.2. QuEChERS Extraction and Cleanup
-
Weigh 10 g (± 0.1 g) of the homogenized plant tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube. If desired, add an appropriate internal standard at this stage.
-
Shake the tube vigorously for 1 minute using a vortex mixer to ensure thorough mixing of the sample with the solvent.[4]
-
Add the QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl)). The salts aid in separating the acetonitrile layer from the aqueous matrix.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer containing the pesticides.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL dispersive solid-phase extraction (dSPE) cleanup tube. These tubes typically contain:
-
150 mg anhydrous MgSO₄ (to remove residual water).
-
50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and some fatty acids).
-
For samples with high pigment content (e.g., dark leafy greens), a dSPE tube containing Graphitized Carbon Black (GCB) may be used, though it can retain some planar pesticides.
-
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge for 5 minutes at ≥3000 rpm.
-
The resulting supernatant is the final extract. Transfer it into an autosampler vial, possibly after filtering through a 0.22 µm syringe filter, for UPLC-MS/MS analysis. For some systems, a dilution with mobile phase or water may be necessary.
Experimental Protocol 2: Liquid-Liquid Extraction (LLE) and GC-NPD Analysis
This protocol is based on classical solvent extraction methods.
3.1. Sample Preparation and Homogenization
Follow the same procedure as described in section 2.1.
3.2. Extraction and Cleanup
-
Weigh 25 g of the homogenized plant tissue into a blender cup.
-
Add a suitable volume of chloroform (e.g., 150-200 mL) and blend for 5-10 minutes.
-
Filter the extract through Whatman #5 filter paper with a layer of Celite using suction filtration.
-
Transfer the filtrate to a separatory funnel.
-
Perform a liquid-liquid partitioning cleanup. For example, add 50 mL of hexane and shake for 1 minute to remove nonpolar interferences like oils and lipids. Discard the hexane layer and repeat this wash step twice.
-
Evaporate the cleaned chloroform extract to a small volume (approx. 5 mL) using a rotary evaporator at 60°C.
-
Transfer the concentrated extract to a graduated centrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1-2 mL) of a suitable solvent like toluene or ethyl acetate for GC analysis.
Data Presentation and Instrumental Parameters
Quantitative data for typical instrumental conditions are summarized below.
Table 1: UPLC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| UPLC System | |
| Column | C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 100 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2-5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 35 - 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (m/z) | 261.0 |
| Quantifier Transition (m/z) | 261.0 -> 204.9 |
| Qualifier Transition (m/z) | 261.0 -> 187.8 |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 12-32 eV) |
Table 2: GC-NPD Instrumental Parameters for this compound Analysis
| Parameter | Typical Setting |
|---|---|
| GC System | |
| Column | HP-5ms, HP-17 or similar (e.g., 30 m x 0.32 mm x 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 90°C, ramp 12°C/min to 150°C, then 20°C/min to 270°C, hold 1 min |
| Detector | |
| Type | Nitrogen-Phosphorus Detector (NPD) |
| Temperature | 300 - 310 °C |
| Bead Voltage | Optimized for instrument response |
Table 3: Method Performance and Recovery Data
| Method | Matrix Type | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|---|
| QuEChERS | Fruits & Vegetables | 0.01 - 0.2 mg/kg | 70 - 120% | < 20% |
| QuEChERS | Grains (Wheat Flour) | 0.01 - 0.2 mg/kg | 74 - 116% | < 19% |
| QuEChERS | High Fat (Soybean Oil) | 0.01 - 0.2 mg/kg | 84 - 117% | < 10% |
| LLE (NaOH/Ethyl Acetate) | Fortified Soils | 1.0 ppm | 89 - 99% | 2 - 5% |
Mandatory Visualizations
Caption: Workflow for this compound analysis using QuEChERS and UPLC-MS/MS.
Caption: Workflow for this compound analysis using LLE and GC-NPD.
References
Application Note: Determination of Bromacil Residue by Gas-Liquid Chromatography
Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide primarily used for weed and brush control in non-crop areas, as well as selectively in crops like citrus and pineapple.[1][2] Due to its persistence in soil and potential to leach into groundwater, monitoring its residues in environmental matrices is crucial for ensuring environmental safety and regulatory compliance.[2][3][4] Gas-liquid chromatography (GLC) is a simple, fast, and accurate method for the determination of this compound residues. This technique, often coupled with sensitive detectors such as the Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or a Mass Spectrometer (MS), provides robust and reliable quantification of this compound in various samples, including soil, water, and plant tissues.
Principle of the Method
The determination of this compound residues by GLC is based on the separation of volatile compounds in a gaseous mobile phase. The sample is first subjected to an extraction procedure to isolate the analyte from the matrix. This is typically followed by cleanup steps to remove interfering co-extractives. The purified extract is then injected into the gas chromatograph.
Inside the GC, the sample is vaporized in a heated injection port and swept onto a chromatographic column by an inert carrier gas. The column, containing a liquid stationary phase coated on a solid support, separates components based on their differential partitioning between the stationary and mobile phases. After elution from the column, the analyte is detected by a suitable detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard. For certain metabolites or to improve chromatographic performance, a derivatization step may be employed to convert the analyte into a more volatile or thermally stable form.
Experimental Protocols
Protocol 1: Analysis of Soil Samples
This protocol is adapted from established methods for herbicide residue analysis in soil.
1. Materials and Reagents
-
Apparatus: Blender, porcelain funnel, Whatman #5 filter paper, Celite® 545, 1000 mL filtering flask, rotary evaporator, separatory funnels (250 mL, 1000 mL), centrifuge tubes.
-
Solvents: Chloroform, Hexane, Ethyl Acetate, Toluene (all HPLC grade).
-
Reagents: Anhydrous sodium sulfate, 0.1% Sodium Hydroxide (NaOH) solution.
2. Extraction Procedure
-
Weigh 25 g of the soil sample into a blender cup.
-
Add a sufficient volume of chloroform to allow for blending (approx. 150-200 mL). Blend for 10 minutes.
-
Prepare a filter bed in a porcelain funnel with Whatman #5 filter paper and a layer of Celite.
-
Filter the chloroform extract through the prepared funnel into a filtering flask.
-
Return the filter cake to the blender and repeat the extraction and filtration steps two more times.
-
Rinse the final filter cake with an additional 50 mL of chloroform.
3. Cleanup Procedure
-
Transfer the combined chloroform extract to a 1000 mL round-bottomed flask and add 10 mL of distilled water.
-
Evaporate the chloroform on a rotary evaporator at 60°C.
-
Transfer the remaining aqueous solution to a 250 mL separatory funnel.
-
Add 50 mL of hexane and shake for 1 minute. Allow the layers to separate and discard the upper hexane layer. Repeat this hexane wash twice more.
-
Transfer the aqueous phase to a clean 250 mL separatory funnel using three 25 mL rinses of 0.1% NaOH solution.
-
Extract the aqueous phase four times with 50 mL portions of ethyl acetate, collecting the ethyl acetate layers in a 500 mL round-bottomed flask.
-
Evaporate the combined ethyl acetate extract to approximately 5 mL on a rotary evaporator at 60°C.
-
Transfer the concentrated extract to a graduated centrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1-2 mL) of toluene for GLC analysis.
Protocol 2: Analysis of Water Samples
This protocol involves a direct liquid-liquid extraction of the water sample.
1. Materials and Reagents
-
Apparatus: Separatory funnels (1000 mL), beakers, rotary evaporator or nitrogen evaporator.
-
Solvents: Ethyl acetate (HPLC grade).
-
Reagents: Anhydrous sodium sulfate.
2. Extraction and Cleanup Procedure
-
Measure 500 mL of the water sample into a 1000 mL separatory funnel.
-
Add 100 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer back into its original container.
-
Drain the upper ethyl acetate layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction of the water sample two more times with fresh 100 mL portions of ethyl acetate.
-
Combine all ethyl acetate extracts.
-
Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.
-
Transfer the concentrate to a graduated tube and evaporate just to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 2 mL) of ethyl acetate or toluene for GLC injection.
Protocol 3: Analysis of Plant Tissues (Citrus)
This protocol is suitable for high-moisture crops like citrus fruits.
1. Materials and Reagents
-
Apparatus: Blender, centrifuge with 250 mL bottles, separatory funnels, filter paper, beakers, water bath.
-
Solvents: Ethyl acetate (HPLC grade).
-
Reagents: Anhydrous sodium sulfate.
2. Extraction and Cleanup Procedure
-
Weigh 50 g of a representative sample of the fruit into a blender.
-
Add 150 mL of ethyl acetate and 50 g of anhydrous sodium sulfate.
-
Blend at high speed for 5 minutes.
-
Centrifuge the mixture at 1500 rpm for 15 minutes.
-
Carefully pour the top ethyl acetate layer through filter paper into a collection flask.
-
Pipette 10 mL of the filtrate into a 100 mL beaker and evaporate just to dryness on a 60°C water bath with a gentle stream of air.
-
Accurately add 2 mL of ethyl acetate to the beaker and swirl gently to dissolve the residue.
-
The solution is now ready for injection into the gas chromatograph.
Visualizations
Caption: General experimental workflow for this compound residue analysis.
Caption: Logic for selecting sample preparation method based on matrix type.
Data Presentation
Table 1: GLC Operating Conditions for this compound Analysis
| Parameter | Condition 1 (NPD) | Condition 2 (Hall 700A) |
| Instrument | Perkin-Elmer Sigma 2 | Tracor 560 GC |
| Detector | Thermionic Nitrogen/Phosphorus Detector (NPD) | Halogen-sensitive Hall 700A Detector |
| Column | 180 cm x 0.2 cm ID glass, 1.5% OV-17/1.95% QF-1 on 100-120 mesh Chromosorb W (HP) | 2' x 2mm ID Pyrex, 10% SP-2250 on 100-120 Supelcoport |
| Injector Temperature | 280°C (250°C for alfalfa hay) | Not Specified |
| Column Temperature | 250°C (Isothermal); adjusted to 220-230°C for some matrices to resolve interferences | Not Specified |
| Detector Temperature | 300°C | Not Specified |
| Carrier Gas & Flow | Nitrogen, 30 mL/min | Not Specified |
| Injection Volume | 2-5 µL | 4 µL |
Table 2: Method Performance and Quantitative Data
| Matrix | Spiked Level (ppm) | Average Recovery (%) | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| Citrus | 0.04 | > 80% | Method Sensitivity: 0.04 ppm | |
| Pineapple | 0.04 | > 80% | Method Sensitivity: 0.04 ppm | |
| Soil | 0.04 | > 80% | Method Sensitivity: 0.04 ppm | |
| Water | 0.04 | > 80% | Method Sensitivity: 0.04 ppm | |
| Alfalfa Hay | 0.1 | > 80% | Method Sensitivity: 0.1 ppm | |
| Plant Tissues | Not specified | Not specified | Method Sensitivity: 0.05 ppm | |
| Soil | Not specified | Not specified | Method Sensitivity: 0.05 ppm | |
| Wheat Grains | 1 LOQ | 79.77–128.04% | LOQ: 0.004 to 0.2 µg/g (method for 25 pesticides) |
Gas-liquid chromatography offers a specific, sensitive, and reliable method for the routine determination of this compound residues in a variety of environmental and agricultural samples. The protocols outlined provide a robust framework for sample preparation and analysis. By selecting the appropriate extraction and cleanup procedure for the matrix, along with optimized GLC conditions, laboratories can achieve low detection limits and high accuracy, ensuring compliance with regulatory standards for this herbicide.
References
Application Notes and Protocols for the Analysis of Bromacil and Its Metabolites in Soil
These application notes provide detailed methodologies for the determination of the herbicide bromacil and its primary metabolites in soil matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary recommended methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented.
Overview and Key Metabolites
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for the control of annual and perennial weeds.[1] In soil, this compound undergoes microbial degradation, primarily through hydroxylation of the sec-butyl and methyl groups. The key metabolites to monitor in soil include:
-
5-bromo-3-sec-butyl-6-hydroxymethyluracil
-
5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil
-
5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil
-
5-bromo-6-methyluracil [2]
A comprehensive analysis should ideally include the parent compound and these degradation products.
Analytical Methodology: QuEChERS and LC-MS/MS
The QuEChERS method has become a standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[3] This protocol is based on the EN 15662 standard, adapted for soil analysis.
Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
2.1.1. Reagents and Materials
-
Soil samples, air-dried and sieved (2 mm mesh)
-
This compound certified reference material (CRM)
-
Analytical standards of this compound metabolites (if commercially available; custom synthesis may be required for hydroxylated metabolites)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, deionized or Milli-Q
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Formic acid, LC-MS grade
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
2.1.2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract and add formic acid to a final concentration of 0.1%.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2.1.4. LC-MS/MS Instrumental Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: Quantitative Performance
The following table summarizes typical performance data for the analysis of this compound using QuEChERS and LC-MS/MS. Data for metabolites is often not available in the literature and would need to be determined during in-house method validation.
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound | ~1 | ~5 | 85-110 | < 15 | [1][2] |
| 5-bromo-3-sec-butyl-6-hydroxymethyluracil | ND | ND | ND | ND | |
| 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil | ND | ND | ND | ND | |
| 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil | ND | ND | ND | ND | |
| 5-bromo-6-methyluracil | ND | ND | ND | ND |
ND: Not Determined from the reviewed literature. These values need to be established during method validation.
MRM Transitions for this compound and Its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 261.0 | 205.0 | 188.0 |
| 5-bromo-3-sec-butyl-6-hydroxymethyluracil | 277.0 | Optimize | Optimize |
| 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil | 277.0 | Optimize | Optimize |
| 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil | 277.0 | Optimize | Optimize |
| 5-bromo-6-methyluracil | 205.0 | Optimize | Optimize |
Product ions for metabolites need to be determined by direct infusion of standards into the mass spectrometer.
Alternative Methodology: GC-MS Analysis
For laboratories without access to LC-MS/MS, a GC-MS method can be employed. This often requires derivatization of the hydroxylated metabolites to increase their volatility.
Experimental Protocol: GC-MS Analysis
3.1.1. Extraction and Cleanup
Extraction and cleanup can be performed using the QuEChERS protocol as described above. The final extract should be solvent-exchanged into a solvent suitable for GC analysis (e.g., toluene or ethyl acetate).
3.1.2. Derivatization
-
Evaporate the solvent-exchanged extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
3.1.3. GC-MS Instrumental Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient program to separate the analytes.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Visualizations
Experimental Workflow
Caption: QuEChERS workflow for this compound analysis in soil.
Analytical Logic
Caption: Logic for LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for Bromacil Analysis in Soil by Gas Chromatography
Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide primarily used for the control of annual and perennial weeds and brush.[1] Its persistence in soil and potential for groundwater contamination necessitate reliable and sensitive analytical methods for its monitoring in environmental samples.[1] This application note provides detailed protocols for the extraction and cleanup of this compound from soil samples for subsequent analysis by Gas Chromatography (GC). Two primary extraction methods are presented: a traditional solvent extraction method based on U.S. Environmental Protection Agency (EPA) protocols and a more modern approach using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The protocols are intended for use by researchers, scientists, and professionals in environmental monitoring and drug development.
Experimental Protocols
Two distinct methodologies for the extraction and cleanup of this compound from soil are detailed below.
Method 1: Traditional Solvent Extraction and Liquid-Liquid Cleanup
This method is adapted from established EPA protocols and involves solvent extraction with chloroform followed by a liquid-liquid partitioning cleanup.[1]
2.1.1. Materials and Reagents
-
Soil sample, air-dried and sieved (2 mm)
-
This compound analytical standard
-
Chloroform, HPLC grade[1]
-
Hexane, HPLC grade[1]
-
Toluene, HPLC grade
-
Sodium sulfate, anhydrous, analytical grade
-
0.1% Sodium Hydroxide (NaOH) solution
-
Celite® 545 or equivalent
-
Deionized water
-
Blender or homogenizer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Separatory funnels (250 mL)
-
Centrifuge and centrifuge tubes
-
Nitrogen evaporator
2.1.2. Extraction Procedure
-
Weigh 25 g of the prepared soil sample into a blender cup.
-
Add a sufficient volume of chloroform to the blender cup to ensure thorough mixing.
-
Blend the mixture for 10 minutes.
-
Filter the extract through a Buchner funnel containing Whatman #5 filter paper and a layer of Celite.
-
Transfer the soil cake back to the blender and repeat the extraction twice more with fresh chloroform.
-
Combine all the filtrates into a round-bottom flask.
-
Add 10 mL of deionized water to the combined extract and evaporate the chloroform using a rotary evaporator at 60°C.
2.1.3. Cleanup Procedure (Liquid-Liquid Partitioning)
-
Transfer the remaining aqueous extract to a 250 mL separatory funnel. The final volume should not exceed 100 mL.
-
Add 50 mL of hexane to the separatory funnel, shake vigorously for 1 minute, and allow the layers to separate.
-
Discard the upper hexane layer. Repeat this washing step two more times.
-
Transfer the aqueous phase to a clean 250 mL separatory funnel using three 25 mL rinses of 0.1% NaOH solution. The final volume should be less than 80 mL.
-
The cleaned extract is now ready for final preparation before GC analysis.
2.1.4. Final Sample Preparation
-
Evaporate the cleaned extract to a small volume (approximately 5 mL) using a rotary evaporator at 60°C.
-
Transfer the concentrated extract to a graduated centrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of toluene for GC analysis.
Method 2: QuEChERS Extraction and Dispersive SPE Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a simpler and faster alternative for pesticide residue analysis.
2.2.1. Materials and Reagents
-
Soil sample, air-dried and sieved (2 mm)
-
This compound analytical standard
-
Acetonitrile, HPLC grade
-
Deionized water
-
QuEChERS extraction salts (e.g., citrate buffered salts)
-
Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents.
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
2.2.2. Extraction Procedure
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water and allow it to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and vortex vigorously for 5 minutes to extract the this compound.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake the tube vigorously for 2 minutes.
-
Centrifuge the tube for 5 minutes at ≥3000 rcf.
2.2.3. Cleanup Procedure (Dispersive SPE)
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE cleanup tube containing PSA and C18.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the tube for 2 minutes at ≥5000 rcf.
-
The resulting supernatant is the cleaned extract, ready for GC analysis.
Gas Chromatography (GC) Analysis
The cleaned extracts can be analyzed using a Gas Chromatograph equipped with either a Nitrogen-Phosphorus Detector (NPD), an Electron Capture Detector (ECD), or a Mass Spectrometer (MS).
3.1. Recommended GC Parameters
| Parameter | Recommended Setting | Source(s) |
| GC System | Agilent 6890N or equivalent | |
| Injector | Split/Splitless | |
| Injection Volume | 1-4 µL | |
| Injector Temperature | 250 °C | |
| Carrier Gas | Helium or Hydrogen | |
| Column | HP-5ms (30 m x 0.32 mm, 0.25 µm) or equivalent | |
| 10% SP-2250 on 100-120 Supelcoport (2' x 2mm ID) | ||
| Oven Program | Varies depending on column and analytes. A typical program might be: Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. | |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | |
| NPD Temperature | 320 °C | |
| MS Source Temp. | 230 °C | - |
| MS Quad Temp. | 150 °C | - |
| MS Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis in soil using GC-based methods.
| Parameter | Value | Method | Matrix | Source |
| Recovery | >80% | Solid-Phase Extraction | Water | |
| 68.5% - 112.1% | Sonication with ACN/water, partition into DCM | Soil | ||
| 95.3% (overall mean for 10 pesticides) | Ethyl acetate extraction | Soil | ||
| Limit of Detection (LOD) | 0.1 - 10.4 µg/kg | GC-NPD | Soil | |
| 1.7 - 5.0 ng/g (corresponds to 25-75 pg injected) | GC-AED | Soil | ||
| 0.003 µg/g | QuEChERS, LC-MS/MS & GC-MS/MS | Loamy Sand Soil | ||
| Limit of Quantification (LOQ) | 0.01 µg/g | QuEChERS, LC-MS/MS & GC-MS/MS | Loamy Sand Soil | |
| Method Sensitivity | 0.05 ppm | Chloroform extraction, GC with Hall 700A detector | Soil |
Diagrams
Caption: Traditional Solvent Extraction Workflow for this compound Analysis.
Caption: QuEChERS Workflow for this compound Analysis in Soil.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromacil Extraction from Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of the herbicide bromacil from challenging clay soil matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Strong Adsorption: this compound can strongly adsorb to clay particles and organic matter, making it difficult to extract.[1][2] | - Increase Extraction Time/Temperature: For methods like Microwave-Assisted Extraction (MAE), increasing the extraction time and temperature can enhance desorption.[3][4] - Solvent Modification: Use a more polar solvent or a solvent mixture. Acetonitrile is commonly used in QuEChERS, while methanol/water mixtures are effective for SPE.[5] Acidifying the extraction solvent (e.g., with formic or acetic acid) can improve the recovery of pH-dependent compounds. - pH Adjustment: The pH of the extraction solution can influence this compound's solubility and interaction with soil particles. Experiment with adjusting the pH to optimize recovery. For instance, alkaline conditions might aid in desorption. |
| Inefficient Extraction Method: The chosen extraction method may not be suitable for the specific clay soil type. | - Method Comparison: If consistently low recoveries are observed, consider comparing different extraction techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE). - QuEChERS Optimization: For the QuEChERS method, ensure proper homogenization and consider adding water to dry clay samples to improve the extraction efficiency of acetonitrile. | |
| Poor Reproducibility (High RSD) | Inhomogeneous Sample: Clay soils can be difficult to homogenize, leading to variability between subsamples. | - Thorough Homogenization: Ensure the soil sample is thoroughly mixed and finely ground before taking a subsample for extraction. |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in results. | - Standardize Protocol: Strictly adhere to the validated standard operating procedure (SOP) for the chosen extraction method. Pay close attention to volumes, times, and temperatures. | |
| Matrix Effects in LC-MS/MS or GC-MS/MS Analysis | Co-eluting Interferences: Components from the clay matrix can be co-extracted with this compound, leading to ion suppression or enhancement in the mass spectrometer. | - Cleanup Step Optimization: The cleanup step in methods like QuEChERS is crucial. Experiment with different sorbents such as PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black) to effectively remove interfering compounds. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the composition of the samples to compensate for matrix effects. - Dilution: Diluting the final extract can mitigate matrix effects, but ensure the this compound concentration remains above the limit of quantification (LOQ). |
| Instrumental Interference | Contaminated Solvents or Glassware: Impurities in solvents or on glassware can introduce interfering peaks in the chromatogram. | - High-Purity Solvents: Use HPLC-grade or higher purity solvents for extraction and mobile phases. - Thorough Glassware Cleaning: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use. Baking glassware can help remove organic contaminants. |
| Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing, ghost peaks, and loss of sensitivity. | - Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. - Column Washing: Implement a robust column washing protocol between sample injections to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from clay soils so challenging?
A1: Clay soils present a significant challenge due to their composition. The high surface area and negative charge of clay particles, along with the presence of organic matter, lead to strong adsorption of this compound molecules. This strong binding makes it difficult to efficiently desorb and extract the herbicide into the solvent.
Q2: Which extraction method is best for this compound in clay soils?
A2: There is no single "best" method, as the optimal choice depends on the specific soil characteristics, available equipment, and desired sample throughput.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and efficient method for multi-residue analysis and has been successfully applied to soil samples.
-
Solid-Phase Extraction (SPE) offers good cleanup and concentration steps, resulting in cleaner extracts.
-
Microwave-Assisted Extraction (MAE) can reduce extraction time and solvent consumption and has shown good recoveries for pesticides in soil.
It is often recommended to validate a method for your specific soil type to ensure optimal performance.
Q3: What is the role of the cleanup step in the QuEChERS method for clay soil extracts?
A3: The cleanup step in QuEChERS is critical for removing co-extracted matrix components from clay soil that can interfere with the final analysis, particularly with sensitive techniques like LC-MS/MS or GC-MS/MS. Sorbents like PSA, C18, and GCB are used to remove different types of interferences such as organic acids, lipids, and pigments. A clean extract helps to minimize matrix effects, improve peak shape, and protect the analytical instrument.
Q4: How does soil pH affect this compound extraction?
A4: Soil pH can influence the chemical form of this compound and its interaction with soil particles. While this compound is a weak acid, changes in soil pH can affect its charge and, consequently, its adsorption to negatively charged clay particles. The pH of the extraction solvent can also be adjusted to improve extraction efficiency.
Q5: What are "matrix effects" and how can I minimize them?
A5: Matrix effects are the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-eluting compounds from the sample matrix. In the context of clay soils, co-extracted organic matter and other soil components can significantly impact the accuracy of quantification. To minimize matrix effects, you can:
-
Use an effective cleanup procedure to remove interferences.
-
Prepare calibration standards in a blank matrix extract (matrix-matched calibration).
-
Dilute the sample extract.
-
Use an internal standard that behaves similarly to the analyte.
Data Presentation: this compound Extraction Efficiency
The following table summarizes reported recovery data for this compound from soil using different extraction methods. Note that soil types and specific experimental conditions vary between studies.
| Extraction Method | Soil Type | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Solid-Phase Extraction | Not specified | 10 µg/kg | >90 | 18 | |
| QuEChERS | Clay Loam | 4 and 40 µg/kg | 75.4 - 98.5 | 3.2 - 11.8 | |
| Miniaturized Solid-Liquid Extraction | Clayey Soil | 3, 90, 170 µg/kg | 86 - 109 | 8 - 13 | |
| Gas-Liquid Chromatography (after extraction) | Soil | 0.04 ppm | Not Specified | Not Specified |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is a general guideline and may require optimization for specific soil types.
a. Extraction:
-
Weigh 10 g of homogenized clay soil into a 50 mL centrifuge tube. For dry soils, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
-
The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Solid-Phase Extraction (SPE) Method
This protocol is a general guideline for SPE cleanup of soil extracts.
a. Initial Extraction:
-
Extract a known amount of soil (e.g., 10 g) with a suitable solvent mixture (e.g., methanol/water).
-
Shake or sonicate the mixture for a defined period.
-
Centrifuge the sample and collect the supernatant.
b. SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the soil extract supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
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Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
Microwave-Assisted Extraction (MAE)
This is a general procedure and requires a specialized microwave extraction system.
-
Weigh a small amount of the homogenized soil sample (e.g., 2 g) into a microwave extraction vessel.
-
Add a suitable extraction solvent (e.g., a mixture of dichloromethane and methanol).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the extraction parameters (temperature, pressure, and time) according to a validated method. A typical extraction might be at 100°C for 10-15 minutes.
-
After extraction and cooling, filter the extract.
-
The extract may require a cleanup step before analysis.
Visualizations
References
minimizing photodegradation of bromacil during laboratory experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of bromacil during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern in laboratory settings?
A1: this compound, chemically known as 5-bromo-3-sec-butyl-6-methyluracil, is a substituted uracil herbicide.[1][2] In laboratory experiments, its degradation upon exposure to light (photodegradation) can lead to inaccurate and unreliable results. The formation of degradation products can interfere with analytical measurements and alter the compound's efficacy or toxicological profile being studied.
Q2: What are the primary factors that influence the rate of this compound photodegradation?
A2: Several factors can significantly influence the rate of this compound photodegradation in laboratory experiments. These include:
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Light Intensity and Wavelength: Higher light intensity and the presence of UV radiation can accelerate degradation.[3]
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pH of the Solution: The pH of the experimental medium can affect the chemical form of this compound and the activity of photocatalysts, thereby influencing the degradation rate.[3]
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Presence of Photosensitizers or Photocatalysts: Substances like titanium dioxide (TiO₂) can significantly increase the rate of photodegradation.[4]
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Solvent Composition: The type of solvent used to dissolve this compound can impact its stability.
-
Temperature: While light is the primary driver, temperature can also play a role in the overall degradation kinetics.
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Presence of Oxygen: Oxygen can participate in the photochemical reactions, leading to the formation of reactive oxygen species that degrade this compound.
Q3: What are the common degradation products of this compound?
A3: The photodegradation of this compound can result in the formation of various by-products. One identified degradation product is 5-hydroxy-3-sec-butyl-6-methyl uracil. Studies have identified up to fourteen different degradation products under specific conditions. The exact composition of these products can vary depending on the experimental conditions.
Q4: How can I minimize this compound photodegradation during my experiments?
A4: To minimize this compound photodegradation, consider the following measures:
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Work in a Light-Controlled Environment: Use amber-colored glassware or wrap experimental containers in aluminum foil to block out light.
-
Control the Light Source: If light exposure is unavoidable, use a light source with a filter to remove UV wavelengths.
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Optimize pH: Maintain the pH of your solution at a level that minimizes degradation, if known for your specific experimental conditions.
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Avoid Contamination: Ensure that your experimental setup is free from potential photocatalysts or photosensitizers.
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Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use to minimize the duration of light exposure.
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Store Stock Solutions Properly: Keep stock solutions in the dark and at a low temperature to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound concentration. | Photodegradation of this compound in samples or standards. | Prepare standards and samples in a light-protected environment. Use amber vials for autosamplers. Analyze samples as quickly as possible after preparation. |
| Appearance of unknown peaks in chromatograms. | Formation of this compound degradation products. | Review the experimental procedure to identify and eliminate sources of light exposure. If unavoidable, identify the degradation products to account for them in the analysis. |
| Loss of this compound potency in bioassays. | Degradation of the active compound in the assay medium. | Protect the assay plates or tubes from light during incubation. Use a plate reader with a light source that does not cause significant degradation. |
| Precipitate formation in this compound solutions. | Photodegradation leading to less soluble by-products. | Filter the solution before use and investigate the nature of the precipitate. Re-evaluate the solution preparation and storage conditions to prevent degradation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Photodegradation during Sample Preparation
-
Environment: Perform all manipulations of this compound and its solutions under low-light conditions or in a darkroom.
-
Glassware: Use amber-colored volumetric flasks, beakers, and vials. Alternatively, wrap standard laboratory glassware completely in aluminum foil.
-
Solvent Preparation: De-gas solvents to remove dissolved oxygen, which can participate in photochemical reactions.
-
Solution Preparation:
-
Weigh the required amount of this compound standard or sample in a light-protected environment.
-
Dissolve the this compound in the chosen solvent, using sonication if necessary, while keeping the container wrapped in foil.
-
Bring the solution to the final volume in an amber volumetric flask.
-
-
Storage: Store all this compound solutions in a refrigerator or freezer, in amber-colored, tightly sealed containers.
-
Handling: When transferring solutions, minimize the time they are exposed to light.
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for specific instruments and experimental needs.
-
Instrumentation:
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HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: A common flow rate is 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 220 nm.
-
Sample Preparation: Prepare samples and standards as described in Protocol 1.
-
Injection Volume: Typically 10-20 µL.
-
Run Time: A run time of around 10 minutes is often sufficient.
-
System Suitability: Before running samples, perform system suitability tests to ensure the HPLC system is performing correctly. This includes checking for peak shape, retention time stability, and resolution.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound photodegradation.
Table 1: Factors Influencing this compound Photodegradation Rate
| Factor | Effect on Degradation Rate | Reference |
| Increasing Light Intensity | Increases | |
| Presence of TiO₂ (Photocatalyst) | Significantly Increases | |
| Solution pH | Rate is pH-dependent | |
| Initial this compound Concentration | Can influence kinetics |
Table 2: Kinetic Data for this compound Photodegradation
| Experimental Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Aqueous Au/TiO₂ suspension under simulated sunlight | 0.0271 ± 0.0023 min⁻¹ | 25.66 ± 1.60 min |
Visualizations
Caption: Experimental workflow for minimizing this compound photodegradation.
Caption: Factors influencing and mitigating this compound photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pic.int [pic.int]
- 3. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 4. Photocatalysed degradation of a herbicide derivative, this compound, in aqueous suspensions of titanium dioxide - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing HPLC Separation of Bromacil and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of bromacil and its metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why are my this compound and metabolite peaks co-eluting or showing poor resolution?
A1: Poor resolution is a common challenge resulting from insufficient separation between analyte peaks. The primary factors influencing resolution are retention, selectivity, and column efficiency.[1] To improve the separation of this compound and its metabolites, consider the following strategies:
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Adjust Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous component (e.g., water) of the mobile phase will increase the retention time of this compound and its metabolites, potentially improving separation.[1][2] Conversely, increasing the organic solvent (e.g., acetonitrile or methanol) percentage will decrease retention times.[3] A methodical adjustment of the organic-to-aqueous ratio is the first step in optimization.
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Change the Organic Modifier: The choice of organic solvent affects selectivity (α), which is the most powerful variable for improving resolution.[1] If you are using acetonitrile, switching to methanol (or vice-versa) can alter the elution order and improve the separation between this compound and its structurally similar metabolites due to different chemical interactions.
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Modify Mobile Phase pH: this compound is a derivative of uracil, and its ionization state, as well as that of its metabolites, can be influenced by pH. Adjusting the pH of the aqueous portion of the mobile phase with an appropriate buffer or acid (e.g., formic acid, acetic acid, or phosphate buffer) can change the polarity and retention characteristics of the analytes. A change of even 0.1 pH units can significantly shift retention times.
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Use a Gradient Elution: If your sample contains metabolites with a wide range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the percentage of organic solvent), can improve the separation of complex mixtures.
Q2: What is causing my this compound peak to show significant tailing?
A2: Peak tailing often occurs due to unwanted secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on the silica packing.
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Mobile Phase pH Adjustment: To minimize silanol interactions, which are more pronounced at neutral pH, lower the mobile phase pH to around 3-4. This suppresses the ionization of the silanol groups.
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Use of Mobile Phase Additives: Adding a basic competitor, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce tailing for basic compounds. However, this is often not necessary with modern, high-purity silica columns.
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Increase Buffer Strength: Using an insufficient buffer concentration can lead to peak shape issues. A concentration in the 10-25 mM range is typically sufficient to provide stable operation and good peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the amount of sample injected to see if the peak shape improves.
Q3: My peaks are fronting. What is the likely cause and solution?
A3: Peak fronting is less common than tailing and is often related to the sample solvent or column overload.
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Sample Solvent Incompatibility: The ideal practice is to dissolve your sample in the mobile phase itself. If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. Ensure your sample solvent is of equal or lower eluotropic strength than the mobile phase.
-
Column Overload: As with peak tailing, injecting too high a concentration of your sample can saturate the stationary phase, leading to fronting peaks. Dilute your sample and reinject.
Q4: Why are the retention times for my analytes drifting or inconsistent between runs?
A4: Drifting or variable retention times are typically caused by changes in the mobile phase, flow rate, or column temperature.
-
Mobile Phase Preparation: In reversed-phase chromatography, even a 1% error in the organic solvent composition can change retention times by 5-15%. Ensure you are preparing the mobile phase accurately and consistently. If mixing solvents online, ensure the proportioning valves are functioning correctly.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phase compositions.
-
Column Temperature: The column temperature has a significant effect on retention; a change of 1°C can alter retention times by 1-2%. Using a thermostatted column compartment is crucial for reproducible results.
-
Mobile Phase pH: If using a buffer, ensure it is stable and its pH is consistent. Small shifts in pH can lead to significant changes in the retention of ionizable compounds.
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for developing an HPLC method for this compound and its metabolites?
A1: A good starting point for method development is to use a standard reversed-phase C18 column. Based on published methods, a mobile phase consisting of a mixture of acetonitrile and water is common. A gradient elution is often employed to separate compounds with varying polarities.
Table 1: Example HPLC Starting Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Qualisil BDS C18 (250 x 4.6 mm, 5µm) | Coresep 100 Mixed-Mode |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | ACN gradient from 15% to 60% with Ammonium Formate (AmFm) buffer (pH 3) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection | UV at 220 nm | UV at 275 nm |
| Mode | Isocratic | Gradient |
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
A2: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. While both can be effective, they offer different selectivities.
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol, resulting in shorter retention times. It is often preferred for gradient elution.
-
Methanol: Can provide different peak spacing (selectivity) compared to acetonitrile due to its ability to participate in hydrogen bonding interactions. If you are struggling with co-elution using acetonitrile, switching to methanol is a valuable optimization step.
Q3: What is the general workflow for optimizing the mobile phase?
A3: A systematic approach is key to efficient optimization. Start by selecting a column and organic solvent. Then, perform a broad gradient run to determine the approximate elution conditions. Following this, you can refine the gradient slope or switch to an isocratic method if the peaks are closely spaced. Finally, fine-tune the separation by adjusting the mobile phase pH or switching the organic modifier to improve selectivity for critical peak pairs.
References
troubleshooting poor recovery of bromacil in solid-phase extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of bromacil during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor this compound recovery in SPE?
Poor recovery of this compound is typically traced back to one of four key areas:
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Analyte Breakthrough: The this compound fails to adsorb to the SPE sorbent during the sample loading or wash steps and is lost to waste.
-
Incomplete Elution: The this compound remains bound to the SPE sorbent after the elution step.
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Improper Sorbent Selection: The chosen SPE cartridge chemistry is not suitable for retaining this compound.
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Sample Matrix Effects: Components in the sample matrix interfere with the interaction between this compound and the sorbent.
Q2: What are the key physicochemical properties of this compound to consider for SPE?
Understanding this compound's properties is crucial for developing a robust SPE method. This compound is a moderately non-polar herbicide.[1][2] Key parameters include its pKa, LogP, and solubility, which dictate its behavior in different solvents and pH conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for SPE |
| pKa | 9.30[1] | This compound is in its neutral, non-ionized form in acidic to neutral solutions (pH < 8). To ensure maximum retention on reversed-phase sorbents like C18, the sample pH should be kept below 8. |
| LogP (Kow) | 2.11[1] | This value indicates moderate hydrophobicity, making reversed-phase SPE an ideal choice for extraction from aqueous samples. |
| Water Solubility | 815 mg/L (at 25°C)[1] | Moderately soluble in water. |
| Organic Solubility | Highly soluble in solvents like acetone, acetonitrile, methanol, and xylene. | This wide range of solubility allows for flexibility when selecting a strong elution solvent to ensure complete recovery from the sorbent. |
| Stability | Stable in aqueous bases and at neutral pH; slowly decomposes in concentrated acids. | Sample pH should be managed to prevent degradation. Acidification for preservation should be done with care. |
Troubleshooting Guide for Poor this compound Recovery
Q3: My this compound recovery is low. How do I systematically troubleshoot the problem?
The first step in troubleshooting is to perform a mass balance experiment to determine where the analyte is being lost. Process a standard solution of this compound through your SPE method and collect separate fractions from the sample load, each wash step, and the elution step. Analyzing each fraction will pinpoint the source of the loss.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing low recovery.
References
Technical Support Center: Gas Chromatography Analysis of Bromacil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to bromacil carryover in gas chromatography (GC) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound carryover in a GC system, and why is it a concern?
A1: this compound carryover refers to the appearance of this compound peaks in subsequent chromatographic runs after the injection of a this compound-containing sample. These "ghost peaks" can lead to inaccurate quantification, false positives, and misinterpretation of results.[1][2][3] Carryover is a significant concern in trace analysis where high sensitivity is required.
Q2: What are the common causes of this compound carryover?
A2: this compound carryover can originate from several sources within the GC system:
-
Injector Port Contamination: Residues of this compound can accumulate in the injector port, particularly on the liner and seals.[4][5]
-
Syringe Contamination: The syringe used for injection can retain trace amounts of this compound, which are then introduced into subsequent samples.
-
Column Contamination: this compound can adsorb onto the stationary phase of the GC column, especially at the inlet.
-
Split Vent Line Contamination: In split injections, non-volatile residues can condense in the unheated split vent line and be reintroduced into the injector.
Q3: How can I prevent this compound carryover?
A3: Proactive measures can significantly reduce the occurrence of this compound carryover:
-
Proper Sample Preparation: Use sample preparation techniques like QuEChERS to minimize the introduction of matrix components that can contribute to system contamination.
-
Use of Inert Liners: Employing deactivated, ultra-inert liners can reduce the adsorption of active compounds like this compound.
-
Regular Inlet Maintenance: Regularly replace the injector liner, septum, and seals.
-
Thorough Syringe Washing: Implement a rigorous syringe cleaning protocol with appropriate solvents between injections.
-
Column Baking: Periodically bake the GC column at an elevated temperature to remove contaminants.
Q4: What are the ideal GC-MS parameters for this compound analysis?
A4: The optimal parameters depend on the specific instrument and column used. However, a common starting point for this compound analysis on a DB-5ms column is outlined in the table below.
Troubleshooting Guides
Issue 1: Ghost Peaks of this compound Observed in Blank Runs
Symptoms:
-
A peak corresponding to the retention time of this compound appears in a blank solvent injection.
-
The size of the ghost peak may decrease with subsequent blank injections.
Troubleshooting Workflow:
Issue 2: this compound Peak Tailing
Symptoms:
-
The this compound peak is asymmetrical with a drawn-out tail.
-
Poor peak shape can lead to inaccurate integration and reduced sensitivity.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Active Sites in the Injector | Perform inlet maintenance, including replacing the liner with a highly inert one and cleaning the injector body. |
| Column Contamination | Trim the first 10-20 cm of the analytical column. If tailing persists, a full column bake-out may be necessary. |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and detector, and that the column ends are cut cleanly. |
| Incompatible Solvent | A mismatch in polarity between the solvent and the stationary phase can cause peak distortion. Consider a different injection solvent if possible. |
| Column Overload | If the concentration of this compound is too high, it can lead to peak fronting, but severe overload can also manifest as tailing. Dilute the sample and reinject. |
Quantitative Data Summary
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70°C, hold for 2 min; Ramp: 25°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Expected Retention Time | ~8.3 minutes |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |
| Primary Quantifier Ion | Data to be populated |
| Qualifier Ions | Data to be populated |
Note: Retention times are approximate and can vary between instruments and columns.
Table 2: Recommended Cleaning Solvents for this compound Contamination
| Solvent | Polarity | Effectiveness for this compound | Notes |
| Acetonitrile | Polar | High | Often used as the extraction solvent in QuEChERS methods and is effective for dissolving this compound. |
| Acetone | Polar | High | A good general-purpose cleaning solvent for polar and moderately polar compounds. |
| Methanol | Polar | Moderate | Can be used for rinsing, but may be less effective than acetonitrile or acetone for heavy contamination. |
| Dichloromethane | Moderately Polar | High | Effective but should be used with caution due to its aggressive nature and potential to damage some GC components. |
| Hexane | Non-polar | Low | Generally not effective for removing polar compounds like this compound. |
Experimental Protocols
Protocol 1: GC Injector Cleaning
-
Cooldown: Set the injector temperature to ambient and turn off the carrier gas flow at the instrument.
-
Disassembly: Carefully remove the septum nut, septum, and inlet liner.
-
Liner and O-ring Replacement: Discard the old liner and O-ring. It is recommended to replace these consumables rather than cleaning and reusing them to prevent re-introducing contaminants.
-
Injector Body Cleaning:
-
Use a lint-free swab dipped in a suitable solvent (e.g., acetonitrile or acetone) to clean the inside of the injector body.
-
Repeat with a clean swab to ensure all residues are removed.
-
Use a final swab with a volatile solvent like methanol to rinse away any remaining cleaning solvent.
-
-
Reassembly:
-
Install a new, deactivated liner and O-ring.
-
Install a new septum and tighten the septum nut according to the manufacturer's recommendations.
-
-
Leak Check and Conditioning:
-
Turn on the carrier gas and perform a leak check at the injector fittings.
-
Heat the injector to its setpoint temperature and allow it to condition for 15-30 minutes before resuming analysis.
-
Protocol 2: GC Column Bake-out
-
Disconnect from Detector: To prevent contamination of the detector, it is best practice to disconnect the column from the detector inlet and cap the detector inlet.
-
Set High Temperature: Set the oven temperature to 20-30 °C above the final temperature of your analytical method, but do not exceed the column's maximum operating temperature . A typical bake-out temperature for a DB-5ms column would be around 300-320 °C.
-
Set Carrier Gas Flow: Maintain a normal carrier gas flow rate through the column during the bake-out.
-
Duration: Bake the column for 1-2 hours. For severe contamination, a longer bake-out may be necessary, but prolonged exposure to high temperatures can shorten the column's lifespan.
-
Cooldown and Reconnect: After the bake-out, allow the oven to cool down completely before reconnecting the column to the detector.
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Equilibration: Run a few blank solvent injections to ensure the baseline is stable and free of ghost peaks before analyzing samples.
Visualizations
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. selectscience.net [selectscience.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Enhancing Bromacil Detection Sensitivity
Welcome to the technical support center for enhancing the sensitivity of bromacil detection in complex samples. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical method offers the highest sensitivity for this compound detection?
A1: The sensitivity of this compound detection depends on the sample matrix and the chosen analytical technique. Immunoassays, specifically competitive enzyme-linked immunosorbent assays (ELISAs), have demonstrated excellent sensitivity, with reported IC50 values as low as 0.25 ppb.[1] Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also highly sensitive methods, with detection limits in the parts-per-billion (ppb) range.[2][3] Emerging technologies like electrochemical sensors and surface-enhanced Raman scattering (SERS) show promise for even lower detection limits.[4][5]
Q2: How can I overcome matrix effects when analyzing complex samples like soil or urine?
A2: Matrix effects can significantly impact the sensitivity and accuracy of this compound detection. For soil samples, extraction with a 1% aqueous NaOH solution followed by dilution with an assay buffer has been shown to yield good recoveries (92.5-102.5%) for ELISA analysis. For urine samples, which can have a strong effect on sensitivity, dilution is a common strategy. Solid-phase extraction (SPE) is a valuable technique for cleaning up environmental water samples and is considered more cost-effective and safer than traditional liquid-liquid partitioning methods due to reduced solvent usage.
Q3: What are the key advantages of using immunoassays for this compound detection?
A3: Immunoassays, such as ELISA, offer several advantages, including high sensitivity, specificity, and high-throughput capabilities. They are often more cost-effective and less time-consuming than chromatographic methods. The development of specific antibodies allows for the detection of this compound with minimal cross-reactivity from related compounds.
Q4: Are there any rapid or portable methods for on-site this compound detection?
A4: While traditional methods like GC and HPLC require laboratory settings, there is growing interest in developing portable sensors for on-site analysis. Nanomaterial-based electrochemical sensors are a promising option due to their potential for high sensitivity, selectivity, real-time monitoring, and user-friendliness. Surface-enhanced Raman scattering (SERS) is another technique being explored for the development of portable, field-based pesticide sensors.
Troubleshooting Guides
Issue 1: Low recovery of this compound from soil samples.
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Possible Cause: Inefficient extraction from the soil matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: An extraction with 1% aqueous NaOH has been proven effective for soil samples.
-
Increase Extraction Time/Temperature: For soils with high organic matter, holding the extraction mixture at 30 or 50°C for 18 hours can increase the recovery of this compound.
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Mechanical Disruption: Ensure thorough blending or shaking of the soil sample with the extraction solvent to maximize the release of this compound. The EPA method suggests blending for 10 minutes.
-
Issue 2: Poor sensitivity in ELISA.
-
Possible Cause 1: Suboptimal antibody or coating antigen concentration.
-
Troubleshooting Steps:
-
Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the coating antigen.
-
-
Possible Cause 2: Matrix interference from the sample.
-
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample extract with the assay buffer to minimize the concentration of interfering substances.
-
Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to ELISA analysis to remove interfering compounds.
-
-
Possible Cause 3: Issues with the enzyme-conjugate.
-
Troubleshooting Steps:
-
Verify the activity of the enzyme conjugate.
-
Consider alternative conjugation methods, such as using gold nanoparticles, which can offer a simple and efficient way to prepare antibody-enzyme conjugates.
-
Issue 3: Inconsistent results in chromatographic analysis (GC/HPLC).
-
Possible Cause 1: Incomplete sample cleanup.
-
Troubleshooting Steps:
-
Employ liquid-liquid partitioning steps for cleanup. A common procedure involves partitioning with hexane to remove nonpolar interferences.
-
Use solid-phase extraction (SPE) for a more targeted cleanup.
-
-
Possible Cause 2: Derivatization issues (for GC analysis of metabolites).
-
Troubleshooting Steps:
-
Ensure the derivatizing reagent is fresh and properly stored.
-
Optimize the derivatization reaction time and temperature. The EPA method suggests letting the sample sit overnight at room temperature.
-
Note that derivatization is not necessary when analyzing for the parent this compound compound.
-
-
Possible Cause 3: Column contamination or degradation.
-
Troubleshooting Steps:
-
Flush the column with an appropriate solvent to remove contaminants.
-
If performance does not improve, replace the GC or HPLC column.
-
Data Presentation
Table 1: Comparison of this compound Detection Methods
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / IC50 | Recovery Rate (%) | Reference |
| ELISA | Water | IC50 = 0.25 ppb | 92.5 - 102.5 | |
| Soil | 0.04 - 20 ppm | 92.5 - 102.5 | ||
| Human Urine | - | Varies | ||
| GC | Plant Tissues, Soil | 0.05 ppm | - | |
| Citrus, Pineapple, Soil, Water | 0.04 ppm | - | ||
| Alfalfa Hay | 0.1 ppm | - | ||
| Water | 2.5 µg/L | - | ||
| HPLC | Water | < 0.05 µg/L | >80% |
Experimental Protocols
Protocol 1: ELISA for this compound in Soil Samples
This protocol is a summary of the methodology described by Bekheit et al.
-
Sample Extraction:
-
Weigh a representative sample of soil.
-
Extract the soil sample with a 1% aqueous NaOH solution.
-
Shake or vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the soil particles.
-
Collect the supernatant.
-
-
ELISA Procedure (Heterologous Indirect Competitive Format):
-
Coat a microtiter plate with a coating antigen synthesized from a hapten with the bridging group at the N-1-position.
-
Wash the plate to remove unbound antigen.
-
Add the soil extract (diluted in assay buffer) and polyclonal antibodies raised against a hapten with the handle at the 6-methyl group.
-
Incubate to allow for competitive binding between the this compound in the sample and the coating antigen for the antibody.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and then wash the plate.
-
Add a substrate for the enzyme that produces a colored product.
-
Measure the absorbance using a microplate reader. The color intensity will be inversely proportional to the this compound concentration in the sample.
-
Protocol 2: Gas Chromatography (GC) for this compound in Soil
This protocol is based on the EPA method for this compound residue analysis.
-
Extraction:
-
Weigh 25 g of the soil sample into a blender cup.
-
Add a sufficient amount of chloroform for blending.
-
Blend for 10 minutes.
-
Filter the mixture through Whatman #5 filter paper with Celite.
-
Repeat the blending and filtering steps twice more with fresh chloroform.
-
Rinse the filter cake with 50 ml of chloroform.
-
-
Cleanup (Liquid-Liquid Partitioning):
-
Transfer the combined chloroform extract to a round-bottomed flask and add 10 ml of water.
-
Evaporate the chloroform at 60°C.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Add 50 ml of hexane and shake for 1 minute. Discard the hexane layer. Repeat this wash twice more.
-
Transfer the aqueous phase to a clean separatory funnel with rinses of 0.1% NaOH.
-
Extract the aqueous phase three times with ethyl acetate.
-
-
Concentration and Analysis:
-
Combine the ethyl acetate extracts and evaporate to approximately 5 ml.
-
Transfer the concentrated extract to a centrifuge tube and evaporate to dryness.
-
Reconstitute the sample in toluene.
-
Inject a 4 µl volume of the sample onto the GC column (e.g., 10% SP-2250 on 100-120 Supelcoport).
-
Use a thermionic nitrogen/phosphorus detector or a Hall 700A detector in halogen mode for detection.
-
Visualizations
Caption: Workflow for ELISA-based detection of this compound in soil samples.
Caption: Workflow for GC-based detection of this compound in soil.
References
- 1. An enzyme immunoassay for the environmental monitoring of the herbicide this compound [agris.fao.org]
- 2. Gas-liquid chromatographic determination of this compound residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deq.mt.gov [deq.mt.gov]
- 4. Recent advances in nanomaterials-based electrochemical sensors for herbicides detection: Review paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 5. Surface-Enhanced Raman Spectroscopy Using a Silver Nanostar Substrate for Neonicotinoid Pesticides Detection | MDPI [mdpi.com]
Technical Support Center: Strategies to Reduce Bromacil Leaching
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating strategies to minimize the environmental impact of bromacil through leaching in field and laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound leaching?
This compound's high potential for leaching is attributed to several key properties and environmental factors. It has a high water solubility (815 mg/L at 25°C), a low soil adsorption coefficient (Koc of 32-57), and is moderately to highly persistent in soil, with a half-life of about 60 days, which can extend to 8 months under certain conditions.[1][2][3][4] The primary factors influencing its movement through the soil profile are:
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Soil Texture and Composition: Leaching is more pronounced in sandy soils, which have low organic matter and clay content, leading to less adsorption.[1]
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Soil Organic Matter: Higher organic matter content increases the adsorption of this compound to soil particles, reducing its mobility.
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Rainfall and Irrigation: The amount and timing of water application significantly impact leaching. Heavy rainfall or excessive irrigation shortly after application can move the herbicide deeper into the soil profile.
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Soil pH: Soil reaction can influence the activity of microorganisms responsible for this compound degradation.
Q2: How can I increase this compound's retention in the target soil zone?
Increasing soil organic matter is a key strategy. The addition of complex organic matter, such as manure, not only enhances adsorption but can also facilitate the co-metabolism and degradation of this compound by soil microbes. In laboratory settings, amendments with high carbon content can be tested to evaluate their efficacy in binding the herbicide.
Q3: What is the role of microbial activity in reducing this compound leaching?
Microbial degradation is a significant pathway for this compound dissipation in soil. Certain bacteria, such as Pseudomonas sp., can utilize this compound as a carbon source, breaking it down into less mobile compounds. Strategies that enhance the populations and activity of these indigenous microorganisms, such as incorporating organic matter, can help reduce the amount of this compound available for leaching. The degradation rate is influenced by soil temperature, pH, and moisture.
Q4: Which irrigation methods are recommended to minimize leaching?
Careful management of irrigation is critical to prevent herbicide movement. Studies on other herbicides have shown that sprinkler and border irrigation systems may result in less leaching compared to basin systems. The key is to apply enough water to activate the herbicide without oversaturating the soil profile, which would push the chemical beyond the root zone. Applying irrigation a few days before a post-emergence application can improve uptake by weeds, potentially allowing for reduced application rates.
Troubleshooting Guide for Experiments
Issue: Higher-than-expected this compound leaching in my soil column experiment.
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Possible Cause 1: Soil Properties. Was the soil used in the column low in organic matter or high in sand content? These characteristics lead to lower adsorption and higher mobility.
-
Solution: Characterize your soil's texture and organic matter content. Consider running parallel experiments with soils of varying compositions or amending the soil with organic matter to quantify the difference.
-
-
Possible Cause 2: Excessive Water Application. The volume and rate of simulated rainfall or irrigation might have exceeded the soil's water-holding capacity.
-
Solution: Recalibrate your water application to mimic realistic environmental conditions. Ensure the application is uniform and does not cause preferential flow down the sides of the column.
-
-
Possible Cause 3: Preferential Flow. Are there cracks, wormholes, or other macropores in your soil column? This can cause water and dissolved this compound to bypass the soil matrix, leading to rapid leaching.
-
Solution: Use sieved, homogenized soil to create a uniform column. If using undisturbed soil cores, consider this a variable and document it.
-
Issue: Inconsistent results across experimental replicates.
-
Possible Cause 1: Non-uniform Soil Packing. Inconsistent bulk density in soil columns will lead to variable water flow and herbicide transport.
-
Solution: Develop a standardized protocol for packing soil columns to achieve a consistent bulk density across all replicates.
-
-
Possible Cause 2: Inaccurate Herbicide Application. Uneven application of the this compound solution onto the soil surface can create "hot spots" that leach differently.
-
Solution: Use a micropipette or a fine-mist sprayer to apply the herbicide solution as evenly as possible across the entire soil surface.
-
-
Possible Cause 3: Variable Environmental Conditions. Fluctuations in temperature can affect this compound's degradation rate and viscosity of the soil water.
-
Solution: Conduct experiments in a temperature-controlled environment to minimize variability.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Leaching | Source(s) |
| Water Solubility | 815 mg/L (at 25°C) | High | High solubility allows it to be easily transported with soil water. |
| Soil Adsorption Coeff. (Koc) | 32 - 57 g/mL | Low | Weakly adsorbs to soil organic carbon, making it mobile. |
| Soil Half-life (t½) | ~60 days (can be >8 months) | Moderate to High | Persistence in soil provides a longer time window for leaching to occur. |
| Vapor Pressure | 0.033 mPa (at 25°C) | Low | Not prone to loss through volatilization from the soil surface. |
Table 2: Effect of Environmental Factors on this compound Degradation Half-Life (t½)
| Medium | Temperature | Half-Life (t½) in Days | Key Finding | Source(s) |
| Wood Pulp | 20°C | 430 | Degradation is significantly slower in this high-organic, low-pH medium. | |
| Sawdust | 20°C | 380 | Similar to wood pulp, slower degradation than in soil. | |
| Horotiu Soil | 20°C | 330 | Baseline soil degradation. | |
| Mangateretere Soil | 20°C | 300 | Slightly faster degradation compared to Horotiu soil. | |
| Horotiu Soil (Sterilized) | 20°C | 1100 | Demonstrates the critical role of microbial activity in degradation. |
Experimental Protocols
Protocol 1: Assessing this compound Mobility Using Soil Columns
This protocol describes a standard laboratory method for evaluating herbicide leaching through a soil profile.
-
Column Preparation:
-
Use PVC or glass columns (e.g., 30 cm length, 10 cm diameter) with a cap at the bottom fitted with a drainage port and a layer of glass wool or fine mesh to retain soil.
-
Air-dry and sieve the test soil through a 2 mm mesh to ensure homogeneity. Characterize the soil for texture, pH, and organic matter content.
-
Pack the soil into the columns to a uniform bulk density, leaving a 2-3 cm headspace at the top.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound at a known concentration.
-
Apply a precise volume of the this compound solution evenly to the surface of the soil in each column. The application rate should be calculated to mimic a specific field application rate (e.g., in kg/ha ).
-
-
Simulated Rainfall (Leaching Event):
-
After herbicide application (and a potential incubation period, if desired), initiate the leaching event by applying deionized water to the top of the column.
-
Use a peristaltic pump or a similar device to apply the water at a constant, slow rate to avoid ponding and preferential flow.
-
The total volume of water applied should correspond to a specific rainfall event (e.g., a 25 mm rainfall).
-
-
Leachate Collection and Analysis:
-
Collect the leachate that drains from the bottom of the columns in timed fractions using a fraction collector or manually.
-
Measure the volume of each leachate fraction.
-
Analyze the concentration of this compound in the leachate fractions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
-
Soil Sectioning and Analysis (Optional):
-
After the leaching event, the soil column can be extruded and sectioned into specific depth increments (e.g., 0-5 cm, 5-10 cm, 10-15 cm).
-
Extract this compound from each soil section using a suitable solvent and analyze the concentration to determine the final distribution of the herbicide in the soil profile.
-
Visualizations
References
Technical Support Center: Managing Weed Resistance to Bromacil-Based Herbicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromacil-based herbicides and managing weed resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
1. Issue: Inconsistent results in this compound dose-response assays.
| Possible Cause | Troubleshooting Step |
| Variable Seed Germination | Ensure seeds from both susceptible and potentially resistant biotypes have similar germination rates and vigor. If dormancy is suspected, pre-treat seeds appropriately (e.g., stratification).[1] |
| Incorrect Plant Growth Stage | Treat all plants at a consistent and appropriate growth stage as specified in your protocol or on the herbicide label. Younger, actively growing weeds are generally more susceptible.[1] |
| Inaccurate Herbicide Concentration | Double-check all calculations for herbicide dilutions. Prepare fresh stock solutions for each experiment to avoid degradation. |
| Uneven Spray Application | Calibrate spray equipment to ensure uniform coverage of all plants. Avoid shadowing or overlapping applications. |
| Environmental Variability | Maintain consistent environmental conditions (light, temperature, humidity) in the greenhouse or growth chamber, as these can influence plant growth and herbicide efficacy. |
| Soil Adsorption of this compound | Be aware that this compound can be adsorbed by organic matter in the soil, reducing its availability for root uptake. For soil-based assays, use a consistent and well-characterized soil mix. Consider soilless assays for more controlled experiments.[2] |
2. Issue: No clear distinction between resistant and susceptible biotypes.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected dose range may be too high or too low. Conduct a preliminary range-finding experiment with a wide range of concentrations to determine the appropriate doses to establish a full dose-response curve.[3] |
| Low Level of Resistance | The weed population may have a low level of resistance, making it difficult to distinguish from the susceptible population at standard field rates. A full dose-response curve is necessary to quantify the resistance level. |
| Non-Target-Site Resistance (NTSR) | Resistance may be due to enhanced metabolism (e.g., via Glutathione S-Transferases) rather than a target-site mutation. Consider conducting biochemical assays to investigate metabolic resistance. |
| Cross-Resistance | The weed population may exhibit cross-resistance to other PSII inhibitors. Test with other herbicides from the same group to characterize the resistance profile. |
3. Issue: Unexpected results in chlorophyll fluorescence assays.
| Possible Cause | Troubleshooting Step |
| Improper Dark Adaptation | Ensure all leaf samples are dark-adapted for a consistent period (typically 20-30 minutes) before taking measurements to allow for the complete oxidation of the photosystem II (PSII) reaction centers. |
| Variable Leaf Health or Age | Use leaves of similar age and physiological condition for all measurements. Avoid using leaves that are senescing or damaged. |
| Instrument Calibration | Ensure the fluorometer is properly calibrated and warmed up according to the manufacturer's instructions. |
| Herbicide Application Timing | Measure fluorescence at multiple time points after herbicide application to capture the dynamic response of PSII inhibition. |
| Environmental Stress | Other environmental stressors (e.g., drought, extreme temperatures) can also affect chlorophyll fluorescence. Ensure plants are not stressed from other factors during the experiment. |
Frequently Asked Questions (FAQs)
General Questions
-
What are the main mechanisms of weed resistance to this compound? There are two primary mechanisms of resistance to this compound, a photosystem II (PSII) inhibitor.
-
Target-site resistance (TSR): This is the most common mechanism and involves a mutation in the chloroplast gene (psbA) that codes for the D1 protein, which is the binding site of this compound in PSII. This mutation prevents the herbicide from binding effectively, allowing photosynthesis to continue.
-
Non-target-site resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. This can include enhanced metabolism of the herbicide by enzymes such as glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases.
-
-
How can I confirm if a weed population is resistant to this compound? Confirmation of resistance requires a multi-step approach:
-
Whole-plant bioassay: Conduct a dose-response experiment comparing the suspected resistant population to a known susceptible population. This will determine the level of resistance.
-
Molecular analysis: If target-site resistance is suspected, sequence the psbA gene to identify known mutations that confer resistance.
-
Biochemical assays: To investigate non-target-site resistance, assays can be performed to measure the activity of metabolic enzymes like GSTs.
-
Experimental Design and Protocols
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What is a suitable dose range for a this compound dose-response assay? The appropriate dose range will vary depending on the weed species and the expected level of resistance. A good starting point is to use a logarithmic series of doses centered around the recommended field rate. For example, you could use 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate. It is crucial to include a non-treated control.
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How should I collect and store weed seeds for resistance testing? Collect mature seeds from multiple surviving plants in the field where resistance is suspected. Store the seeds in paper bags in a cool, dry place until they are ready to be used. Proper storage is important to maintain seed viability.
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What are the key parameters to measure in a chlorophyll fluorescence assay for this compound resistance? The most common parameter is the maximum quantum yield of PSII (Fv/Fm). In susceptible plants, Fv/Fm will decrease significantly after this compound treatment, while in resistant plants, the decrease will be much less pronounced or absent. Other parameters such as the effective quantum yield of PSII (ΦPSII) can also be informative.
Data Interpretation and Management
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How do I calculate the resistance index (RI)? The resistance index is calculated by dividing the GR50 (or ED50) value of the resistant population by the GR50 (or ED50) value of the susceptible population. The GR50 is the herbicide dose required to cause a 50% reduction in plant growth.
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What are some integrated weed management (IWM) strategies to manage this compound resistance? Relying solely on this compound is not a sustainable strategy. Implementing an IWM program is crucial and should include:
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Herbicide rotation: Rotate this compound with herbicides that have different modes of action.
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Tank mixtures: Use tank mixtures of this compound with other effective herbicides to broaden the spectrum of control and reduce the selection pressure for resistance.
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Cultural practices: Employ cultural practices such as crop rotation, cover crops, and mechanical weed control to reduce the weed seed bank.
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Scouting and monitoring: Regularly monitor fields for weed escapes and test suspected resistant populations early.
-
Quantitative Data Summary
Table 1: this compound Dose-Response Data for Susceptible and Resistant Biotypes
| Weed Species | Biotype | GR50 (kg ai/ha) | Resistance Index (RI) | Reference |
| Amaranthus powellii | Susceptible | 0.24 (I50 in µM for terbacil) | - | |
| Amaranthus powellii | Resistant | 13.33 (I50 in µM for terbacil) | 55.5 | |
| Amaranthus powellii | Susceptible | 0.33 (I50 in µM for this compound) | - | |
| Amaranthus powellii | Resistant | 18.4 (I50 in µM for this compound) | 55.8 | |
| Chenopodium album | Susceptible | - | - | |
| Chenopodium album | Resistant | - | ~3-fold difference |
Note: Data for Chenopodium album is presented as a fold difference as specific ED50 values were not provided in the source.
Experimental Protocols
1. Whole-Plant Dose-Response Assay
Objective: To determine the level of resistance to this compound in a weed population.
Materials:
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Seeds from suspected resistant and known susceptible weed populations.
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Pots filled with a standard potting mix.
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Growth chamber or greenhouse with controlled conditions.
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This compound herbicide and appropriate adjuvants.
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Calibrated sprayer.
Methodology:
-
Plant Preparation: Sow seeds of both susceptible and resistant biotypes in pots. Thin seedlings to a uniform number per pot (e.g., 4-5 plants) once they have emerged.
-
Growth Conditions: Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
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Herbicide Application: When plants reach the 2-4 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X the recommended field rate). Include a non-treated control for each biotype.
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Data Collection: At 14-21 days after treatment (DAT), visually assess plant injury and harvest the above-ground biomass. Dry the biomass at 60-70°C for 72 hours and record the dry weight.
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Data Analysis: Calculate the percent reduction in dry weight relative to the non-treated control for each dose. Use a statistical software package to fit a log-logistic dose-response curve and determine the GR50 value for each biotype. The resistance index (RI) is calculated as GR50 (resistant) / GR50 (susceptible).
2. Chlorophyll Fluorescence Assay
Objective: To rapidly assess the impact of this compound on photosystem II (PSII) activity.
Materials:
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Plants from suspected resistant and known susceptible weed populations.
-
This compound herbicide.
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Portable or imaging fluorometer.
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Leaf clips.
Methodology:
-
Plant Treatment: Treat plants with this compound at a discriminating dose (a dose that effectively controls the susceptible population). Include a non-treated control.
-
Dark Adaptation: At various time points after treatment (e.g., 2, 6, 24, 48 hours), select a fully expanded leaf from each plant and dark-adapt it for at least 20 minutes using leaf clips.
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Fluorescence Measurement: Measure the chlorophyll fluorescence of the dark-adapted leaf using the fluorometer. The key parameter to record is the maximum quantum yield of PSII (Fv/Fm).
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Data Analysis: Compare the Fv/Fm values of treated and control plants for both susceptible and resistant biotypes. A significant reduction in Fv/Fm in the susceptible biotype and a minimal change in the resistant biotype indicates target-site resistance.
3. psbA Gene Sequencing
Objective: To identify mutations in the psbA gene that confer resistance to this compound.
Materials:
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Leaf tissue from suspected resistant and known susceptible plants.
-
DNA extraction kit.
-
PCR thermocycler.
-
Primers for the psbA gene.
-
DNA sequencing service.
Methodology:
-
DNA Extraction: Extract genomic DNA from fresh or frozen leaf tissue using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the region of the psbA gene known to contain resistance-conferring mutations using PCR.
-
DNA Sequencing: Send the purified PCR products to a sequencing facility.
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Sequence Analysis: Align the DNA sequences from the resistant and susceptible plants with a reference psbA sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution.
Visualizations
Caption: Workflow for identifying and characterizing this compound resistance.
Caption: Mechanism of action of this compound and target-site resistance.
References
Technical Support Center: Enhancing Bromacil Efficacy in Herbicide Combinations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of bromacil when used in combination with other herbicides.
Troubleshooting Guides
Issue 1: Reduced Efficacy or Antagonism in Tank Mixes
Question: My this compound tank mix is showing lower than expected weed control. What could be the cause and how can I troubleshoot this?
Answer:
Reduced efficacy in a this compound tank mix can stem from several factors, ranging from chemical interactions to application errors. Follow these troubleshooting steps to identify and resolve the issue.
Possible Causes and Solutions:
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Chemical Antagonism: Certain herbicides can interfere with the uptake, translocation, or mode of action of this compound. For instance, combining a fast-acting contact herbicide with a systemic herbicide like this compound can result in rapid leaf burn, which may limit the absorption and movement of this compound to its target site in the plant.[1]
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Solution: Review the modes of action of the tank-mix partners. Herbicides with different modes of action can sometimes lead to antagonism.[2][3] It is crucial to consult herbicide labels and scientific literature for known antagonistic interactions. For example, antagonism has been reported between this compound and picloram.
-
-
Improper Tank Mixing Order: The sequence in which herbicides and adjuvants are added to the spray tank is critical for ensuring a stable and effective mixture.[4][5]
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Solution: Always follow the recommended mixing order, often remembered by the acronym WAMLEGS (Wettable powders, Agitate, Microcapsule suspensions, Liquids and solubles, Emulsifiable concentrates, High-load glyphosates, Surfactants). A jar test should be conducted prior to tank mixing to ensure physical compatibility.
-
-
Water Quality: Hard water containing cations like calcium and magnesium can negatively interact with some herbicides, reducing their efficacy. The pH of the water can also influence the stability and absorption of the herbicides.
-
Solution: Use high-quality water for your spray solution. If you suspect hard water is an issue, a water conditioning agent may be necessary.
-
-
Weed Growth Stage and Environmental Conditions: The effectiveness of herbicides is highly dependent on the growth stage of the target weeds and environmental conditions at the time of application.
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Solution: Apply herbicides when weeds are actively growing and not under stress from drought or extreme temperatures. For pre-emergent applications of this compound, rainfall or irrigation is necessary to move the herbicide into the soil.
-
Issue 2: Non-Target Crop or Plant Injury (Phytotoxicity)
Question: I'm observing injury to my desirable plants after applying a this compound combination. What are the likely causes and how can I prevent this?
Answer:
Phytotoxicity to non-target plants is a significant concern when using non-selective herbicides like this compound. Understanding the causes can help mitigate damage in future experiments.
Possible Causes and Solutions:
-
Spray Drift: Wind can carry fine spray droplets to adjacent desirable plants, causing unintended injury.
-
Solution: Avoid spraying on windy days. Use drift-reducing nozzles and adjuvants. Maintain a buffer zone between the application area and sensitive vegetation.
-
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Root Uptake: this compound is readily absorbed by plant roots and can leach into the root zones of non-target plants, especially in sandy soils with heavy rainfall or irrigation.
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Solution: Do not apply this compound near the root zone of desirable plants. Be mindful of soil type and irrigation practices that could promote leaching.
-
-
Incorrect Application Rate: Applying the herbicide combination at a rate higher than recommended can lead to increased phytotoxicity.
-
Solution: Ensure your sprayer is properly calibrated to apply the correct dosage.
-
-
Enhanced Activity from Combinations or Adjuvants: Some herbicide combinations or the addition of certain adjuvants can increase the overall phytotoxicity, potentially harming even tolerant species.
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Solution: Conduct small-scale trials to evaluate the crop safety of a new herbicide combination or the addition of a new adjuvant before large-scale application. Symptoms of injury can include chlorosis (yellowing), necrosis (tissue death), and stunted growth.
-
Frequently Asked Questions (FAQs)
1. How can I determine if a combination of this compound with another herbicide is synergistic, antagonistic, or additive?
You can assess the nature of the interaction using Colby's method. This method compares the observed weed control from the mixture to the expected control, which is calculated based on the performance of each herbicide applied alone.
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Expected Control (%) = (X + Y) - (XY / 100)
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Where X is the percent control from herbicide A, and Y is the percent control from herbicide B.
-
-
Synergism: Observed control > Expected control.
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Antagonism: Observed control < Expected control.
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Additive: Observed control = Expected control.
2. What are some common herbicides that can be combined with this compound to enhance efficacy?
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Diuron: Tank mixes of this compound and diuron are common for broad-spectrum, long-lasting weed control in non-crop areas. Both are photosystem II inhibitors, and their combination can provide a broader weed control spectrum.
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Glyphosate: For post-emergent control of perennial weeds, this compound can be tank-mixed with a systemic, foliar-absorbed herbicide like glyphosate.
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Flumioxazin: Combinations with flumioxazin are used for total vegetation control.
3. What is the role of adjuvants in improving the efficacy of this compound combinations?
Adjuvants can enhance herbicide performance in several ways:
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Surfactants (e.g., Non-ionic Surfactants - NIS): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Oil Concentrates (e.g., Methylated Seed Oils - MSO): Can increase the penetration of herbicides through the waxy cuticle of the leaf.
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Water Conditioners (e.g., Ammonium Sulfate): Can mitigate the negative effects of hard water on herbicide efficacy.
The choice of adjuvant depends on the specific herbicide combination and the target weed species. Always consult the herbicide label for recommendations.
4. What is the mechanism of action for this compound and how does this influence its combination partners?
This compound is a Group 5 herbicide (WSSA) that inhibits photosynthesis at photosystem II (PSII). It is primarily absorbed through the roots and translocated upward in the plant. When combining this compound with other herbicides, consider their modes of action. Combining herbicides with different modes of action is a common strategy to broaden the weed control spectrum and manage herbicide resistance.
5. How does the combination of this compound with other herbicides affect its environmental fate and persistence?
The persistence of this compound in soil can be influenced by the presence of other herbicides. For example, one study showed that the degradation of this compound was limited in unamended soil with a half-life of 300 days, while diuron's half-life was 73 days. The environmental risk of herbicide mixtures is a complex area of research, and the addition of other herbicides can alter the degradation and mobility of this compound in the soil. This compound itself has a high potential to leach into groundwater due to its mobility in soil.
Data Presentation
Table 1: Example of Synergistic Efficacy of a this compound and Diuron Combination on a Target Weed Species
| Treatment | Application Rate (kg a.i./ha) | Observed Weed Control (%) | Expected Weed Control (%) (Colby's Method) | Interaction |
| This compound | 1.0 | 65 | - | - |
| Diuron | 0.8 | 50 | - | - |
| This compound + Diuron | 1.0 + 0.8 | 92 | 82.5 | Synergistic |
Note: This table is a representative example based on the principles of Colby's method and is for illustrative purposes. Actual results will vary depending on experimental conditions.
Table 2: Phytotoxicity (EC50) of this compound and Diuron, Alone and in Combination, on Wheat
| Herbicide(s) | EC50 (mg/kg soil) | Interaction |
| This compound | 3.08 | - |
| Diuron | 1.83 | - |
| This compound + Diuron | 0.644 | Synergistic |
EC50 is the concentration of a herbicide that causes a 50% reduction in plant growth.
Experimental Protocols
Protocol 1: Greenhouse Evaluation of Herbicide Combinations
This protocol outlines a method for assessing the efficacy and potential synergy of herbicide combinations in a controlled greenhouse environment.
-
Seed Germination and Seedling Preparation:
-
Select a weed species known to be sensitive to the herbicides being tested.
-
Germinate seeds in petri dishes or germination trays with a suitable substrate.
-
Transplant uniform seedlings at the 2-3 leaf stage into individual pots filled with a standardized soil mix.
-
-
Acclimatization:
-
Allow the transplanted seedlings to acclimate in the greenhouse for a specified period (e.g., one week) under controlled temperature, humidity, and light conditions.
-
-
Herbicide Application:
-
Prepare stock solutions of each herbicide and the desired tank mixes at various concentrations.
-
Apply the herbicide treatments to the seedlings using a precision bench sprayer to ensure uniform coverage. Include an untreated control group.
-
-
Data Collection:
-
Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.
-
-
Data Analysis:
-
Calculate the percent growth reduction compared to the untreated control.
-
Use the data from the single-herbicide treatments to calculate the expected response for the combinations using Colby's method.
-
Compare the observed and expected responses to determine if the interaction is synergistic, antagonistic, or additive.
-
Protocol 2: Field Trial for Evaluating Herbicide Tank Mixtures
This protocol provides a framework for conducting field trials to evaluate the performance of herbicide tank mixtures under real-world conditions.
-
Site Selection and Plot Layout:
-
Choose a field with a uniform and dense population of the target weed species.
-
Design the experiment using a randomized complete block design with at least three or four replications for each treatment.
-
Mark out individual plots of a size suitable for the application equipment.
-
-
Treatments:
-
Include the following treatments:
-
Untreated control (weedy check).
-
Each herbicide applied individually at different rates.
-
The tank mixture of the herbicides at different rate combinations.
-
A weed-free control (hand-weeded) for comparison.
-
-
-
Application:
-
Calibrate the sprayer to deliver the correct volume and pressure.
-
Apply the treatments uniformly to the designated plots when the weeds are at the appropriate growth stage.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Conduct visual weed control ratings at regular intervals throughout the growing season.
-
Collect weed density and biomass samples from quadrats placed randomly within each plot.
-
If applicable, assess crop injury at regular intervals.
-
At the end of the season, measure crop yield.
-
-
Data Analysis:
-
Analyze the weed control, crop injury, and yield data using appropriate statistical methods (e.g., ANOVA).
-
Apply Colby's method to the weed control data to assess the nature of the herbicide interaction.
-
Visualizations
Caption: Mechanism of action of this compound and diuron as Photosystem II inhibitors.
Caption: Troubleshooting workflow for poor efficacy of this compound combinations.
Caption: General experimental workflow for evaluating herbicide combinations.
References
- 1. Toxicological concerns regarding glyphosate, its formulations, and co-formulants as environmental pollutants: a review of published studies from 2010 to 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsuagcenter.com [lsuagcenter.com]
- 3. scielo.br [scielo.br]
- 4. Tank Mixing 101: Principles for Optimal Application | Corteva Agriscience [corteva.com]
- 5. precisionlab.com [precisionlab.com]
Bromacil Persistence in Soil and Crop Injury: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide bromacil. Here you will find information on its persistence in soil, potential for crop injury, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a substituted uracil herbicide that functions by inhibiting photosynthesis.[1] It is absorbed through the plant's root system and translocates to the leaves, where it interferes with the photosystem II (PSII) electron transport chain. This disruption blocks the conversion of light energy into chemical energy, ultimately leading to cell membrane damage, chloroplast swelling, and plant death.
Q2: How long does this compound persist in the soil?
A2: this compound is considered a persistent herbicide, with a soil half-life that can range from 60 days to 8 months.[2] Its persistence is highly dependent on environmental and soil conditions.[3]
Q3: What are the primary factors influencing this compound degradation in soil?
A3: The primary factors influencing this compound degradation include soil moisture, temperature, pH, and organic matter content. Microbial degradation is a significant pathway for its breakdown. Higher moisture and temperatures generally accelerate degradation by increasing microbial activity. Soil pH can affect both microbial populations and the chemical's availability for degradation.
Q4: Can this compound leach into groundwater?
A4: Yes, this compound has a high potential for leaching. This is due to its relatively high water solubility and weak adsorption to soil particles, indicated by a low soil organic carbon-water partitioning coefficient (Koc). These properties allow it to move readily through the soil profile and potentially contaminate groundwater, particularly in permeable, well-drained soils.
Q5: What are the typical symptoms of this compound injury in non-target crops?
A5: Symptoms of this compound phytotoxicity include yellowing of the leaves (chlorosis), tissue death (necrosis), and stunted growth. In some cases, leaves may appear crinkled or cupped. Because it moves upwards in the plant's xylem, symptoms often appear on older, lower leaves first.
Troubleshooting Guides
Problem 1: Inconsistent this compound degradation rates in laboratory soil microcosm studies.
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Possible Cause 1: Variation in Soil Properties.
-
Troubleshooting: Ensure that the soil used across all microcosms is homogenous. Sieve and thoroughly mix the soil before distributing it into experimental units. Key soil properties to standardize and measure are pH, organic matter content, and texture (sand, silt, clay percentages), as these significantly impact microbial activity and herbicide binding.
-
-
Possible Cause 2: Fluctuations in Environmental Conditions.
-
Troubleshooting: Maintain consistent temperature and moisture levels. Incubators should be calibrated to ensure stable temperatures. Soil moisture should be maintained at a consistent percentage of field capacity, as microbial degradation slows significantly in dry conditions.
-
-
Possible Cause 3: Non-uniform Microbial Populations.
-
Troubleshooting: If using soil from different sources, be aware that microbial communities can vary greatly. For highly controlled studies, consider using a standardized soil source or inoculating sterilized soil with a consistent microbial consortium. Note that sterilization itself can alter soil chemistry.
-
Problem 2: Control crops in the greenhouse are showing signs of phytotoxicity.
-
Possible Cause 1: Herbicide Carryover in Soil.
-
Troubleshooting: If the soil was sourced from a field, it may contain residual herbicides. It is crucial to test a subsample of the soil for this compound or other herbicide residues before starting the experiment. Alternatively, use a certified clean soil mix.
-
-
Possible Cause 2: Cross-Contamination from Equipment.
-
Troubleshooting: Ensure all pots, tools, and watering equipment are thoroughly cleaned and have not been previously used with this compound or other herbicides. Implement a strict cleaning protocol for all experimental equipment.
-
-
Possible Cause 3: Volatilization and Drift.
-
Troubleshooting: Although this compound has low volatility, ensure that experiments with this compound are physically separated from control groups. Proper ventilation in the greenhouse is important, but airflow should not be directed from treated to untreated plants.
-
Problem 3: Poor recovery of this compound from soil samples during residue analysis.
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Possible Cause 1: Inefficient Extraction Method.
-
Troubleshooting: The choice of extraction solvent and method is critical and depends on the soil type. For soils with high organic matter, this compound can be strongly adsorbed, requiring a more rigorous extraction protocol. Experiment with different solvent systems (e.g., methanol/water, acetonitrile/water) and extraction techniques (e.g., sonication, shaking time) to optimize recovery.
-
-
Possible Cause 2: Analyte Degradation Post-Extraction.
-
Troubleshooting: Once extracted, this compound samples should be stored properly (e.g., refrigerated or frozen) and analyzed promptly to prevent degradation. Ensure the pH of the extract is stable, as this compound can be less stable under certain pH conditions.
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-
Possible Cause 3: Matrix Effects in Analytical Instrumentation (HPLC/GC).
-
Troubleshooting: Co-extractives from the soil can interfere with detection. Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds before injection. Prepare matrix-matched standards by spiking clean soil extract with known concentrations of this compound to account for any signal suppression or enhancement.
-
Data Presentation
Table 1: Soil Persistence and Mobility of this compound
| Property | Value | Significance | Reference(s) |
| Half-life (t½) in Soil | 60 days - 8 months | Indicates high persistence, with potential for carryover. | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 32 mL/g | A low value signifies weak adsorption to soil and high mobility. | |
| Water Solubility | 815 mg/L | High solubility facilitates movement with soil water (leaching). |
Table 2: Phytotoxicity of this compound to Selected Plant Species
| Plant Species | Endpoint | Value (mg/kg soil) | Toxicity Level | Reference(s) |
| Molokhia (Corchorus olitorius) | EC50 (Growth Inhibition) | 0.08 | Very High | |
| Wheat (Triticum aestivum) | EC50 (Growth Inhibition) | 3.08 | Moderate | |
| Melon (Cucumis melo) | EC50 (Growth Inhibition) | 4.77 | Moderate | |
| Oats (Avena sativa) | Injury Observed | 0.8 | High |
*EC50: The concentration causing a 50% reduction in a measured parameter (e.g., growth).
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Soil (Microcosm Study)
This protocol is adapted from OECD Guideline 307 for testing the aerobic and anaerobic transformation of substances in soil.
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Soil Preparation:
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Collect fresh soil from a location with no history of this compound use.
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Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
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Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
-
-
Microcosm Setup:
-
Distribute a known amount of the prepared soil (e.g., 100 g dry weight equivalent) into replicate glass flasks or jars for each time point and for both sterile and non-sterile treatments.
-
For sterile controls, autoclave the soil-filled flasks on two separate occasions.
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Fortify the soil with a known concentration of this compound (analytical grade), typically dissolved in a small amount of solvent which is then allowed to evaporate.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain soil moisture by periodically adding sterile deionized water.
-
For aerobic studies, ensure adequate air exchange.
-
-
Sampling and Extraction:
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At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), destructively sample replicate flasks.
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Extract this compound from the soil using an appropriate solvent mixture (e.g., acetonitrile/water). This may involve shaking for a set period (e.g., 2 hours) followed by centrifugation.
-
-
Analysis:
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Filter the supernatant and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
-
Calculate the half-life (t½) by plotting the natural log of the concentration against time and applying first-order decay kinetics: t½ = 0.693 / k, where k is the degradation rate constant (the slope of the regression line).
-
Protocol 2: Soil Column Leaching Study
This protocol is based on OECD Guideline 312 for leaching in soil columns.
-
Column Preparation:
-
Use glass or PVC columns (e.g., 30 cm long, 5 cm diameter).
-
Pack the columns uniformly with air-dried, sieved (2 mm) soil to a bulk density representative of field conditions.
-
Slowly saturate the columns from the bottom with a 0.01 M CaCl₂ solution to establish steady-state flow.
-
-
Herbicide Application:
-
Apply a known amount of this compound to the top surface of the soil column. The herbicide should be applied in a small volume of the 0.01 M CaCl₂ solution.
-
-
Leaching (Simulated Rainfall):
-
After application (a 24-hour equilibration period can be used), initiate leaching by adding 0.01 M CaCl₂ solution to the top of the column at a constant, slow rate.
-
A total volume equivalent to a specific amount of rainfall (e.g., 200 mm) is typically applied over a set period (e.g., 48 hours).
-
-
Sample Collection:
-
Collect the leachate that passes through the column in fractions over time.
-
After the leaching is complete, extrude the soil core from the column.
-
Section the soil core into segments of defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).
-
-
Analysis:
-
Measure the volume of each leachate fraction and analyze for this compound concentration using HPLC.
-
Extract each soil segment and analyze for the remaining this compound concentration.
-
Calculate a mass balance to determine the distribution of the applied this compound in the leachate and at different soil depths.
-
Visualizations
Caption: Mechanism of this compound phytotoxicity.
Caption: Workflow for a soil degradation study.
References
Bromacil Degradation in Soil: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing the degradation rate of bromacil in soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation rate of this compound in soil?
A1: The degradation of this compound in soil is a complex process influenced by a combination of soil properties, environmental conditions, and microbial activity. The key factors include:
-
Soil Organic Matter (SOM): Higher organic matter content can increase the adsorption of this compound, potentially making it less available for microbial degradation and leaching.[1][2][3] However, SOM also supports a larger and more diverse microbial population, which can enhance biodegradation.[1][3]
-
Soil pH: Soil pH affects both the chemical stability of this compound and the activity of soil microorganisms. This compound degradation can be influenced by pH, with different rates observed in acidic, neutral, and alkaline soils.
-
Microbial Activity: Biodegradation by soil microorganisms, such as bacteria and fungi, is a major pathway for this compound dissipation. Factors that promote microbial growth and metabolism, such as optimal moisture and temperature, will generally accelerate this compound degradation.
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Soil Moisture: Water content in soil is crucial for both microbial activity and the mobility of this compound. Degradation rates can be significantly affected by whether the soil is dry, moist, or saturated.
-
Temperature: Like most biological and chemical processes, the rate of this compound degradation is temperature-dependent. Higher temperatures, within an optimal range for microbial activity, typically lead to faster degradation.
-
Photodegradation: On the soil surface, this compound can be degraded by sunlight (photolysis), although this is generally considered a less significant pathway compared to microbial degradation.
Q2: What is the typical half-life of this compound in soil?
A2: The half-life of this compound in soil can vary widely depending on the factors mentioned above. Reported half-lives can range from approximately 30 days to over a year. For example, in a neutral pH soil, the half-life can be around 275 days. Under conditions favorable for microbial activity, the half-life can be significantly shorter.
Q3: How does soil sterilization affect this compound degradation studies?
A3: Soil sterilization is a common experimental technique used to distinguish between biotic (microbial) and abiotic (chemical) degradation pathways. In sterilized soil, where microbial activity is eliminated, any observed degradation of this compound can be attributed to abiotic processes like hydrolysis. Comparing the degradation rate in sterilized versus non-sterilized soil allows researchers to quantify the contribution of microorganisms to the overall degradation process. Studies have shown that this compound degradation is significantly slower in sterilized soil, highlighting the primary role of microbial activity.
Q4: Can this compound leach into groundwater?
A4: Yes, this compound has the potential to leach into groundwater. Its mobility in soil is influenced by its solubility in water and its adsorption to soil particles. In soils with low organic matter and high permeability, such as sandy soils, this compound is more likely to be transported downwards with percolating water and reach groundwater.
Troubleshooting Experimental Issues
Issue 1: Inconsistent or non-reproducible this compound degradation rates in replicate soil samples.
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Possible Cause 1: Non-homogeneous soil samples. Soil properties can vary even within a small area.
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Troubleshooting Tip: Thoroughly mix and sieve the soil before distributing it into experimental units to ensure uniformity.
-
-
Possible Cause 2: Inconsistent moisture levels. Small variations in water content can significantly impact microbial activity.
-
Troubleshooting Tip: Carefully control and monitor the moisture content of each replicate throughout the experiment. Use a consistent method for adding water and preventing evaporation.
-
-
Possible Cause 3: Temperature fluctuations. Variations in incubation temperature can alter microbial metabolism and chemical reaction rates.
-
Troubleshooting Tip: Use a temperature-controlled incubator and monitor the temperature regularly to ensure stability.
-
-
Possible Cause 4: Inaccurate this compound application. Uneven application of the this compound solution to the soil samples.
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Troubleshooting Tip: Use precise application techniques, such as drop-by-drop addition of a standard solution, and mix thoroughly to ensure even distribution.
-
Issue 2: Slower than expected this compound degradation.
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Possible Cause 1: Low microbial activity in the soil. The soil may have a naturally low microbial population, or the experimental conditions may be inhibiting microbial growth.
-
Troubleshooting Tip: Characterize the microbial biomass and activity of your soil before starting the experiment. Ensure that the incubation conditions (temperature, moisture, aeration) are optimal for microbial activity.
-
-
Possible Cause 2: High adsorption of this compound to soil organic matter. If the soil has a very high organic matter content, a significant fraction of the this compound may be sorbed and unavailable for degradation.
-
Troubleshooting Tip: Measure the sorption coefficient (Kd) of this compound in your specific soil type to understand its partitioning behavior.
-
-
Possible Cause 3: Sub-optimal pH. The soil pH may be outside the optimal range for the microorganisms responsible for this compound degradation.
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Troubleshooting Tip: Measure the soil pH and consider adjusting it if it is at an extreme that could inhibit microbial activity.
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Issue 3: Poor recovery of this compound during extraction for analysis.
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Possible Cause 1: Inefficient extraction solvent. The chosen solvent may not be effectively extracting this compound from the soil matrix.
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Troubleshooting Tip: Test different extraction solvents or solvent mixtures. Acetonitrile is a commonly used and effective solvent for this compound extraction from soil.
-
-
Possible Cause 2: Strong binding to soil components. this compound may be tightly bound to soil organic matter or clay particles.
-
Troubleshooting Tip: Increase the extraction time, use a more vigorous shaking or sonication method, or consider a multi-step extraction procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective approach for extracting pesticides from complex matrices like soil.
-
-
Possible Cause 3: Degradation during extraction or storage. this compound may be unstable under the extraction conditions or during storage of the extracts.
-
Troubleshooting Tip: Minimize the time between extraction and analysis. Store extracts at low temperatures and in the dark to prevent degradation.
-
Quantitative Data Summary
Table 1: Half-life of this compound in Different Soil Media under Various Conditions
| Media Type | Temperature (°C) | Condition | Half-life (days) | Reference |
| Wood Pulp | 10 | Non-sterile | 125 | |
| Wood Pulp | 20 | Non-sterile | 70 | |
| Wood Pulp | 30 | Non-sterile | 39 | |
| Wood Pulp | 20 | Sterile | 288 | |
| Sawdust | 10 | Non-sterile | 724 | |
| Sawdust | 20 | Non-sterile | 155 | |
| Sawdust | 30 | Non-sterile | 68 | |
| Horotiu Soil | 10 | Non-sterile | 179 | |
| Horotiu Soil | 20 | Non-sterile | 141 | |
| Horotiu Soil | 20 | Sterile | 153 | |
| Mangateretere Soil | 10 | Non-sterile | 338 | |
| Mangateretere Soil | 20 | Non-sterile | 485 | |
| Mangateretere Soil | 30 | Non-sterile | 300 | |
| Silty Clay Loam | Neutral pH | Aerobic | 275 |
Table 2: this compound Soil Sorption Coefficient (Kd) in Different Soil Types
| Soil Type | Organic Carbon (%) | Kd (mL/g) | Reference |
| Loamy Sand | 1.5 | 0.087 | |
| Sandy Soil | 0.0 | 0.081 | |
| Sandy Loam | 0.2 | ~0.13 |
Experimental Protocols
Protocol 1: General Experimental Workflow for a this compound Soil Degradation Study
This protocol outlines the key steps for conducting a laboratory-based study on the degradation of this compound in soil.
-
Soil Collection and Preparation:
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Collect soil from the desired location and depth.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties such as texture (sand, silt, clay content), pH, and organic matter content.
-
-
Experimental Setup:
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Weigh a standardized amount of the prepared soil into replicate experimental units (e.g., glass jars or flasks).
-
For studies investigating the role of microbes, prepare a parallel set of sterilized soil samples (e.g., by autoclaving).
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Adjust the soil moisture content to the desired level (e.g., 60% of water holding capacity).
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).
-
Apply a known amount of the this compound stock solution to each soil sample to achieve the target concentration.
-
Thoroughly mix the soil to ensure even distribution of the herbicide. Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Incubate the soil samples in the dark at a constant temperature.
-
Maintain the soil moisture content throughout the incubation period by periodically adding distilled water.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 112 days), destructively sample a subset of the replicate soil samples.
-
Store the collected soil samples at -20°C until extraction and analysis.
-
-
Extraction and Analysis:
-
Extract this compound from the soil samples using an appropriate method (e.g., QuEChERS or solvent extraction).
-
Analyze the concentration of this compound in the extracts using a suitable analytical technique such as HPLC or GC-MS.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining in the soil at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) of this compound under the tested conditions.
-
Protocol 2: this compound Extraction from Soil using a Modified QuEChERS Method
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
-
Sample Preparation:
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Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of water to achieve a moisture content of at least 70% and allow it to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 2 minutes.
-
Centrifuge the tube for 5 minutes at ≥3000 rcf.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of sorbents (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge for 2 minutes at ≥5000 rcf.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for analysis by HPLC or GC-MS.
-
Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of this compound using HPLC with UV detection.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may need to be optimized, but a starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 278 nm.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample extracts by comparing their peak areas to the calibration curve.
Protocol 4: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound using GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column is typically used (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector: Splitless injection is often preferred for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program could be: initial temperature of 60°C held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. This program would need to be optimized for the specific instrument and column.
-
Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve using standard solutions of this compound.
Visualizations
Caption: Major pathways for this compound dissipation in the soil environment.
Caption: A typical experimental workflow for a this compound degradation study in soil.
Caption: Interrelated factors influencing the rate of this compound degradation in soil.
References
Technical Support Center: Modeling the Environmental Transport of Bromacil
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in modeling the environmental transport of the herbicide bromacil. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your modeling experiments.
Frequently Asked Questions (FAQs)
Q1: My model is overestimating the leaching of this compound to groundwater. What are the most likely causes and how can I troubleshoot this?
A1: Overestimation of this compound leaching is a common issue, often stemming from inaccurate input parameters. Here are the key factors to investigate:
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Soil Organic Carbon (Koc): this compound's mobility is highly sensitive to its sorption to soil organic carbon. A low Koc value will result in higher predicted leaching. Ensure your Koc value is appropriate for the specific soil type in your model. Soils with higher organic matter will exhibit greater sorption and thus, less leaching.[1][2][3][4] Consider conducting a batch sorption experiment (see Experimental Protocol 1) to determine a site-specific Koc.
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Degradation Half-Life (t½): A longer half-life will allow more time for this compound to leach. The degradation of this compound is influenced by soil microbial activity, pH, and temperature.[5] If you are using a generic half-life value, it may not accurately represent your field conditions. A site-specific degradation study (see Experimental Protocol 2) is recommended.
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Preferential Flow: Your model may not be adequately accounting for preferential flow paths, which can lead to rapid, deeper transport of this compound than predicted by standard advection-dispersion models. This is a known challenge in vadose zone modeling. Investigate if your model has modules or parameters to simulate dual-porosity or preferential flow.
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Soil Hydraulic Properties: Inaccurate representation of soil water content and movement can significantly impact leaching predictions. Verify that your soil's hydraulic parameters (e.g., saturated hydraulic conductivity, water retention curve) are correctly defined in the model.
Q2: My model's predictions of this compound concentration in the soil profile do not match my field observations. What could be the reason for this discrepancy?
A2: Discrepancies between modeled and observed soil concentrations can arise from several factors:
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Spatial Variability: Soil properties can vary significantly both horizontally and vertically. Your model may be using uniform soil parameters that do not capture this heterogeneity. If possible, parameterize your model with data from different soil horizons.
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Degradation Rate: As with leaching, an inaccurate degradation rate will lead to incorrect predictions of persistence in the soil. The rate of this compound degradation can be influenced by microbial populations, which can vary with soil depth.
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Application Method: The way this compound is applied (e.g., surface broadcast, incorporated) will affect its initial distribution in the soil profile. Ensure the application method is correctly represented in your model setup.
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Environmental Conditions: Factors like rainfall intensity and timing can significantly influence how this compound moves through the soil. Use high-quality meteorological data in your model.
Q3: Where can I find reliable physicochemical and environmental fate data for this compound to parameterize my model?
A3: Several sources provide data for this compound. However, it is crucial to use values that are most relevant to your specific study conditions. The tables below summarize key parameters from various sources. For regulatory models like PRZM or PEARL, it is recommended to consult the latest guidance documents from environmental agencies, such as the U.S. EPA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Model fails to converge or produces mass balance errors. | Unrealistic parameter combinations or incorrect boundary conditions. | 1. Review all input parameters for plausibility. 2. Check the defined soil layers and ensure they are continuous and have logical properties. 3. Verify that the simulation time step is appropriate. 4. Ensure that the boundary conditions (e.g., precipitation, irrigation) are correctly specified. |
| Simulated this compound concentrations are consistently too high at all depths. | Underestimation of degradation. | 1. Decrease the degradation half-life (increase the degradation rate) in your model. 2. Consider if environmental factors in your scenario (e.g., high temperature, optimal soil moisture) might enhance degradation. 3. Perform a laboratory or field study to determine a more accurate degradation rate (see Experimental Protocol 2). |
| Simulated this compound concentrations are too high near the surface but too low at deeper depths. | Overestimation of sorption and/or underestimation of leaching. | 1. Decrease the Koc value to reduce sorption and increase mobility. 2. Review soil hydraulic properties to ensure they are not overly restricting water and solute movement. 3. Consider the possibility of preferential flow, which is not being captured by the model, and explore model options to account for it. |
| Model is highly sensitive to a specific parameter, leading to large uncertainties in the output. | The parameter is a critical driver of this compound transport in your specific scenario. | 1. Conduct a sensitivity analysis to identify the most influential parameters in your model (e.g., Koc, half-life). 2. Focus experimental efforts on obtaining high-quality, site-specific data for these sensitive parameters. 3. Use uncertainty analysis techniques (e.g., Monte Carlo simulations) to propagate the uncertainty in your input parameters to the model output. |
Data Presentation: Physicochemical and Environmental Fate Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 261.12 g/mol | |
| Water Solubility | 815 mg/L at 25°C | |
| Vapor Pressure | 1.1E-07 - 3.1E-7 mmHg (torr) | |
| Henry's Law Constant | 5.34E-09 atm-m³/mol | |
| pKa | 9.1 | |
| log Kow | 2.11 |
Table 2: Environmental Fate Properties of this compound
| Property | Value Range | Conditions and Notes | Reference(s) |
| Soil Half-Life (t½) | 60 - 423 days | Varies significantly with soil type, organic matter content, microbial activity, and temperature. Higher application rates can increase persistence. | |
| 275 days | In neutral pH soil (pH 6.6). | ||
| Up to 8 months | Under certain field conditions. | ||
| Water Half-Life (t½) | 666 days | In surface water at 25°C. | |
| Soil-Water Partition Coefficient (Koc) | 32 - 41.1 mL/g | Indicates weak sorption to soil particles. | |
| 22 - 35 mL/g | Optimized values from field trials. | ||
| Groundwater Ubiquity Score (GUS) | > 4.0 | Indicates a very high potential to move toward groundwater. |
Experimental Protocols
Protocol 1: Determination of this compound Soil Sorption Coefficient (Koc) using the Batch Equilibrium Method
This protocol is based on standard methods for determining pesticide sorption in soil.
Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) for this compound in a specific soil.
Materials:
-
Test soil, air-dried and sieved (<2 mm)
-
Analytical grade this compound
-
0.01 M CaCl2 solution
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
High-performance liquid chromatograph (HPLC) with a suitable detector or other appropriate analytical instrument
-
Centrifuge
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in 0.01 M CaCl2. From the stock, prepare a series of at least four concentrations. The concentration range should be environmentally relevant.
-
Soil-Solution Slurries: Add a known mass of soil to each centrifuge tube. Add a known volume of each this compound solution to the tubes to create a soil-to-solution ratio (e.g., 1:5).
-
Equilibration: Cap the tubes and shake them on a mechanical shaker for a predetermined equilibration time (typically 24-48 hours) at a constant temperature. This time should be sufficient to reach a pseudo-equilibrium state.
-
Separation: Centrifuge the tubes at a speed sufficient to separate the soil from the solution.
-
Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound remaining in the solution (Ce).
-
Calculations:
-
Calculate the amount of this compound sorbed to the soil (Cs) by subtracting the amount in the final solution from the initial amount.
-
Calculate the distribution coefficient (Kd) for each concentration: Kd = Cs / Ce.
-
Plot Cs versus Ce to generate a sorption isotherm. The Freundlich or Langmuir models can be used to fit the data. For a linear isotherm, Kd is the slope of the line.
-
Calculate the organic carbon partition coefficient (Koc): Koc = (Kd / %OC) * 100, where %OC is the percent organic carbon of the soil.
-
Protocol 2: Determination of this compound Aerobic Soil Degradation Rate
This protocol outlines a general procedure for determining the degradation half-life of this compound in soil under controlled laboratory conditions.
Objective: To determine the rate of aerobic degradation of this compound in a specific soil and calculate its half-life (DT50).
Materials:
-
Test soil, fresh (not air-dried), sieved (<2 mm)
-
Analytical grade this compound
-
Incubation vessels (e.g., flasks, jars) that allow for aeration
-
Constant temperature incubator
-
Analytical instrument for quantifying this compound (e.g., HPLC, GC)
-
Extraction solvent
Procedure:
-
Soil Preparation and Fortification: Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity). Treat a known mass of soil with a solution of this compound to achieve a desired initial concentration. Mix thoroughly to ensure uniform distribution.
-
Incubation: Place the treated soil into the incubation vessels. The vessels should be covered in a way that allows for air exchange but minimizes water loss. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), remove replicate samples for analysis.
-
Extraction: Extract this compound from the soil samples using an appropriate solvent. The extraction efficiency should be determined and accounted for.
-
Analysis: Quantify the concentration of this compound in the extracts using a suitable analytical method.
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Fit the data to an appropriate kinetic model, most commonly a first-order decay model: Ct = C0 * e^(-kt), where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
Calculate the half-life (DT50) from the rate constant: DT50 = ln(2) / k.
-
Mandatory Visualizations
Caption: Workflow for determining the soil sorption coefficient (Koc) of this compound.
Caption: Key factors influencing the environmental transport and leaching of this compound.
References
stability of bromacil stock solutions for analytical standards
This technical support center provides guidance on the stability, preparation, and troubleshooting of bromacil stock solutions used as analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in many organic solvents.[1] For analytical purposes, HPLC-grade acetonitrile is a common and effective choice. Other suitable solvents include methanol, acetone, and toluene.[2][3][4] A mixture of 80% acetonitrile and 20% water has also been successfully used.[5] Due to its low water solubility (815 mg/L at 25°C), preparing high-concentration stock solutions in pure water is not recommended.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored in tightly sealed, amber glass vials to protect them from light. They should be kept in a cool, dry, and well-ventilated area, ideally in a refrigerator or freezer at temperatures between 2-8°C or at -20°C for extended stability. Avoid storing for prolonged periods in direct sunlight.
Q3: How long are this compound stock solutions typically stable?
A3: When prepared in a suitable organic solvent like acetonitrile and stored correctly (refrigerated or frozen, protected from light), this compound stock solutions are generally stable for several months to over a year. This compound is chemically stable under normal storage conditions and is not prone to hydrolysis at neutral, acidic, or basic pHs. However, the primary degradation pathway is photodegradation. It is best practice to verify the concentration of the stock solution periodically.
Q4: What are the primary degradation pathways and signs of instability?
A4: The main degradation route for this compound is photodegradation, which is accelerated by light exposure, especially at higher pH and in the presence of photosensitizers. Signs of degradation or instability in a stock solution can include:
-
A noticeable color change.
-
The formation of precipitates or cloudiness after the solution has been brought to room temperature and vortexed.
-
Inconsistent or decreasing peak areas in chromatographic analysis compared to a freshly prepared standard.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: this compound is stable against hydrolysis in sterile aqueous solutions across a pH range of 5, 7, and 9. However, its photodegradation is significantly influenced by pH, with the rate of degradation increasing at higher pH levels (e.g., pH 9-10).
Troubleshooting Guide
Q1: My analytical results are showing poor reproducibility and accuracy. Could my this compound standard be the issue?
A1: Yes, an unstable or inaccurately prepared standard is a common source of analytical error.
-
Verify Storage: Confirm that the stock solution has been stored under the recommended conditions (refrigerated/frozen and protected from light).
-
Check for Precipitates: Allow the solution to come to room temperature and vortex it thoroughly. Inspect for any visible particulates. If precipitation is present, the solution may need to be gently warmed and sonicated to redissolve the analyte. If it doesn't redissolve, a new stock should be prepared.
-
Prepare a Fresh Standard: The most reliable way to troubleshoot is to prepare a fresh stock solution from the certified reference material. Analyze the new standard and compare its response to the old one. A significant deviation (e.g., >5-10%) indicates the old stock has likely degraded.
Q2: I see a precipitate in my frozen this compound stock solution. What should I do?
A2: Precipitation upon freezing can occur if the solvent's capacity to dissolve this compound decreases at lower temperatures.
-
Allow the solution to thaw completely and equilibrate to room temperature.
-
Vortex the solution vigorously for 30-60 seconds.
-
Sonicate the vial for 5-10 minutes in a room temperature water bath.
-
Visually inspect the solution to ensure all precipitate has redissolved. If the precipitate persists, the solution should not be used, as its concentration is no longer accurate. Prepare a new stock solution.
Q3: How can I perform a quick check on the stability of my working standard during an analytical run?
A3: A common practice is to inject a "check standard" at the beginning, middle, and end of your analytical sequence. The peak area or calculated concentration of these check standards should not deviate by more than a predetermined percentage (e.g., ±15%). A consistent drift downwards in response may indicate instability in the solution under autosampler conditions.
Data Presentation
Table 1: Summary of this compound Stability and Solubility
| Parameter | Conditions / Solvent | Observation / Value | Reference(s) |
| Chemical Stability | Normal storage conditions | Stable | |
| Strong acids | Slowly decomposes | ||
| Hydrolytic Stability | Aqueous sterile buffer, pH 5, 7, and 9 | Stable | |
| Photostability | Aqueous solution with photosensitizers (e.g., riboflavin) and sunlight | Rapid degradation, rate increases with pH | |
| Aqueous Au/TiO2 suspension, simulated sunlight | Half-life of approximately 26 minutes | ||
| Solubility | Water (25°C) | 815 mg/L | |
| Acetonitrile | Very soluble | ||
| Acetone | Very soluble | ||
| Methanol | Slightly Soluble | ||
| DMSO | Soluble | ||
| Toluene | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 1000 µg/mL this compound Stock Solution
-
Materials:
-
This compound certified reference material (CRM) of known purity (e.g., ≥98%).
-
HPLC-grade acetonitrile.
-
Class A volumetric flasks (e.g., 10 mL or 25 mL).
-
Analytical balance accurate to at least 0.01 mg.
-
Amber glass vials with PTFE-lined caps.
-
-
Procedure:
-
Allow the this compound CRM container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the this compound CRM onto weighing paper. Record the exact weight.
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask. Gently swirl or sonicate for 5 minutes to dissolve the solid completely.
-
Once dissolved, allow the solution to return to room temperature.
-
Add acetonitrile to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the exact concentration, correcting for the purity of the CRM: Concentration (µg/mL) = (Weight of CRM (mg) × Purity (%)) / Volume of flask (mL) × 1000
-
Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the solution in a refrigerator at 2-8°C.
-
Protocol 2: Assessment of Long-Term Stock Solution Stability
-
Objective: To determine the stability of a prepared this compound stock solution over time under specific storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of this compound (T=0 sample) according to Protocol 1.
-
Immediately analyze the fresh T=0 solution via a validated chromatographic method (e.g., HPLC-UV). Obtain the average peak area response from at least three replicate injections. This will be your reference value.
-
Store the stock solution under the desired conditions (e.g., refrigerated at 4°C, protected from light).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), remove the stock solution from storage.
-
Allow the solution to equilibrate to room temperature and vortex thoroughly.
-
Prepare a working dilution and analyze it using the same method as the T=0 sample. Obtain the average peak area from three replicate injections.
-
Compare the average peak area at each time point to the initial T=0 average peak area. The solution is considered stable if the response is within an acceptable range (e.g., 95-105%) of the initial response.
-
Visualization
References
Validation & Comparative
A Comparative Guide to the Validation of a New HPLC-UV Method for Bromacil Analysis Using Certified Reference Materials
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a traditional Gas Chromatography (GC) method for the quantitative determination of the herbicide bromacil. The validation of the HPLC-UV method was performed using a this compound Certified Reference Material (CRM) to ensure the accuracy and traceability of the results. This document is intended for researchers, scientists, and quality control professionals in the agrochemical and environmental testing industries.
Introduction to this compound Analysis
This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide used for non-selective weed and brush control.[1] Accurate and reliable analytical methods are crucial for monitoring its presence in formulations, agricultural products, and the environment. This guide details the validation of a modern HPLC-UV method and compares its performance against an established GC method. The use of Certified Reference Materials is fundamental in method validation to ensure results are traceable to a known standard.[2][3]
Experimental Protocols
Detailed methodologies for both the validated HPLC-UV method and the comparative GC method are provided below.
Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method has been validated for the separation and quantification of this compound in a pesticide formulation.[4]
1. Reagents and Materials:
-
This compound Certified Reference Material (CRM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Qualisil BDS C18 column (250 x 4.6 mm, 5μm)[4]
2. Instrumentation:
-
Shimadzu HPLC (model: LC-2030) or equivalent
-
UV Detector
-
LC solution Shimadzu software or equivalent for data acquisition and processing
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: Water (80:20 v/v)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µl
-
Approximate Retention Time: 3.6 minutes
4. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 mg/L): Accurately weigh 10.15 mg of this compound CRM (purity 98.5%) into a 10 mL volumetric flask. Dissolve and make up to the mark with the mobile phase.
-
Working Standard Solution (100 mg/L): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the working standard solution to cover the desired concentration range for linearity assessment.
5. Sample Preparation:
-
Accurately weigh an amount of the test substance equivalent to 10.0 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and make up to the mark with the mobile phase. This yields a concentration of 100 mg/L.
6. Validation Parameters:
-
Specificity: Determined by injecting the blank (mobile phase), standard, and sample solutions to ensure no interference at the retention time of this compound.
-
Linearity: Assessed by plotting the peak area response against the concentration of the calibration standards.
-
Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of this compound CRM at different levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Determined by repeatedly injecting the same standard solution (repeatability) and by analyzing different preparations on different days (intermediate precision).
Alternative Method: Gas Chromatography (GC) with Hall 700A Detector
This is an established EPA method for the determination of this compound residues in crops and soil.
1. Reagents and Materials:
-
This compound Certified Reference Material (CRM)
-
Toluene, Chloroform, Hexane, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Celite® 545
-
GC column: 2' x 2mm I.D. Pyrex with 10% SP-2250 on 100-120 Supelcoport
2. Instrumentation:
-
Tracor 565 gas chromatograph with a Hall 700A detector in halogen mode or a Tracor 560 gas chromatograph with a Tracor 702 N-P detector.
3. Chromatographic Conditions:
-
Refer to the instrument manual for specific temperature programming and detector settings to achieve optimal separation and sensitivity for this compound.
4. Preparation of Standard Solutions:
-
Stock Solution (500 µg/ml): Weigh 50 mg of this compound CRM and transfer to a 100 ml volumetric flask. Dissolve and bring to volume with toluene.
-
Working Standard (1.25 µg/ml): Pipette 0.25 ml of the stock solution into a 100 ml volumetric flask and dilute to volume with toluene. This standard is used for recovery studies and for generating the GC standard curve.
5. Sample Preparation (General Overview):
-
Extraction: Weigh 25 g of the sample and extract with chloroform.
-
Cleanup: The extract undergoes a series of liquid-liquid partitioning steps using hexane and acetonitrile, followed by further purification with ethyl acetate.
-
Final Preparation: The cleaned extract is evaporated to dryness and reconstituted in toluene for GC analysis.
6. Analysis:
-
Inject a 4 µl volume of the prepared sample onto the GC column.
-
A standard curve is generated by injecting known quantities of the working standard.
-
Recoveries are determined by spiking control samples with a known amount of the working standard and processing them through the entire procedure.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the performance characteristics of the validated HPLC-UV method and the established GC method for this compound analysis.
| Validation Parameter | Validated HPLC-UV Method | Alternative GC Method | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | Typically > 0.995 | Correlation coefficient (r) of at least 0.995 |
| Range | 80-120% of nominal concentration | 80-120% of nominal concentration | 80-120% of the test concentration for assay |
| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 95 - 105% | The mean value should be within ±15% of the actual value. For assays, typically 98-102%. |
| Precision (%RSD) | < 2.0% | < 5.0% | RSD ≤ 2% for assay at 100% level |
| Limit of Detection (LOD) | Estimated to be in the low mg/L range | 0.05 ppm (mg/kg) in sample | The lowest amount of analyte that can be detected but not necessarily quantitated |
| Limit of Quantification (LOQ) | Estimated to be in the low mg/L range | > 0.05 ppm (mg/kg) in sample | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy |
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a new analytical method using Certified Reference Materials.
Caption: Workflow for analytical method validation using CRMs.
Conclusion
The validated HPLC-UV method offers a simple, rapid, precise, and accurate alternative for the quantification of this compound. With a shorter run time and simpler sample preparation compared to the traditional GC method, it is well-suited for routine quality control analysis. The GC method, while more complex, provides excellent sensitivity, making it suitable for residue analysis at low levels. The choice between the two methods will depend on the specific application, required sensitivity, and available instrumentation. The use of a Certified Reference Material in the validation process is crucial for ensuring the reliability and comparability of results generated by either method.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Bromacil Quantification in Soil
For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants like the herbicide bromacil is paramount. This guide provides a comparative overview of analytical methodologies and highlights the importance of inter-laboratory comparisons to ensure data reliability and consistency.
While a definitive, publicly available inter-laboratory comparison study specifically for this compound quantification in soil is not readily apparent from existing literature, this guide synthesizes available data from related studies to underscore the potential for variability and provide a framework for such comparisons. Data from an inter-laboratory study on this compound in water is presented to illustrate the typical performance metrics and discrepancies that can arise between different analytical laboratories.
Data Presentation: A Look at Inter-Laboratory Variability
The following table summarizes hypothetical results from a proficiency test for this compound in a soil sample distributed to multiple laboratories. This data is illustrative and based on typical variations observed in such studies.
| Laboratory ID | Method | Reported Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Z-Score |
| Lab A | GC-NPD | 88 | 88% | 4.5 | -0.8 |
| Lab B | LC-MS/MS | 95 | 95% | 2.1 | 0.5 |
| Lab C | GC-MS | 82 | 82% | 6.2 | -2.0 |
| Lab D | HPLC-UV | 102 | 102% | 3.0 | 1.8 |
| Lab E | LC-MS/MS | 93 | 93% | 2.5 | 0.1 |
| Assigned Value | 92 µg/kg |
Note: The assigned value is the consensus value derived from participant results. The Z-score indicates the number of standard deviations a result is from the assigned value; a Z-score between -2 and 2 is generally considered satisfactory.
An interlaboratory study on the recovery of several pesticides from water samples using solid-phase extraction disks found that for this compound, average recoveries were greater than 80%.[1] However, some laboratories experienced chromatographic problems that made the detection of this compound unachievable.[1] In another instance of an interlaboratory comparison involving this compound in water, recovery was less than 65% at two of the seven participating laboratories, while the remaining labs achieved recoveries greater than 75%.[2] These findings highlight the significant variability that can exist between laboratories and underscore the need for robust, standardized methods.
Experimental Protocols
Accurate quantification of this compound in soil necessitates meticulous and validated experimental protocols. The following outlines a typical workflow, from sample preparation to analysis.
1. Sample Extraction:
The initial and critical step is the efficient extraction of this compound from the soil matrix. Common techniques include:
-
Solid-Liquid Extraction (SLE): This traditional method involves shaking the soil sample with an organic solvent. A common approach involves extracting a 25g soil sample with chloroform, followed by filtration.[3] Methanol is also frequently used as an extraction solvent.[4]
-
Microwave-Assisted Extraction (MAE): MAE can enhance extraction efficiency and reduce solvent consumption.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined method has become popular for pesticide residue analysis in various matrices, including soil.
2. Extract Cleanup:
Following extraction, the crude extract often contains co-extracted matrix components that can interfere with analysis. Cleanup steps are therefore essential.
-
Liquid-Liquid Partitioning: The extract is partitioned between two immiscible solvents (e.g., acetonitrile and hexane) to remove nonpolar interferences.
-
Solid-Phase Extraction (SPE): SPE cartridges are widely used for cleanup and pre-concentration of the analyte. C18 is a common sorbent for retaining this compound.
3. Instrumental Analysis:
The final determination of this compound concentration is performed using chromatographic techniques.
-
Gas Chromatography (GC): GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is a well-established method for this compound analysis. A simple, fast, and accurate method has been developed using a gas chromatograph with a thermionic nitrogen/phosphorus detector.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for this compound quantification. A validated RP-HPLC method has been developed for the separation and quantification of this compound in combination with other pesticides.
A validation study for a method to determine 203 pesticide residues in soil by GC-MS/MS showed average recoveries between 70% and 120% for a concentration range of 0.01-0.5 mg/kg, with a limit of quantitation of 0.01 mg/kg.
Visualizing the Workflow and Comparison Logic
To better illustrate the processes involved, the following diagrams created using Graphviz are provided.
Caption: Experimental workflow for this compound quantification in soil.
References
comparing the efficacy of bromacil versus diuron for industrial weed control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bromacil and diuron, two widely used herbicides for industrial weed control. The information is compiled from scientific studies and technical reports to assist researchers and professionals in making informed decisions for vegetation management in non-crop areas such as railways, roadsides, and industrial sites.
Executive Summary
This compound and diuron are both potent, soil-acting herbicides that provide long-lasting pre-emergent and early post-emergent control of a broad spectrum of annual and perennial weeds.[1][2][3] Both herbicides function by inhibiting Photosystem II (PSII) in plants, thereby disrupting photosynthesis.[2] While they share a similar mode of action, their effectiveness can vary depending on the target weed species, application rate, and environmental conditions.
This guide presents available quantitative data from field trials, details the experimental protocols used in herbicide efficacy studies, and visualizes the herbicidal mechanism of action and experimental workflows. It is important to note that much of the available field data compares commercial formulations, which may include other active ingredients in addition to this compound or diuron. Direct, head-to-head comparative studies of the standalone active ingredients across a wide range of industrial settings are limited in the public literature.
Data Presentation: Efficacy in Industrial Applications
The following tables summarize quantitative data from field studies assessing the efficacy of this compound and diuron formulations for bareground weed control.
Table 1: Bareground Ratings of this compound and Diuron Formulations for Guardrail Weed Control
This table presents the percentage of bareground maintained over time with the application of this compound and a diuron-containing product. Data is extracted from a study comparing various herbicide options for guardrail vegetation management.[4]
| Herbicide Treatment | Active Ingredient(s) | Application Rate (Product/acre) | 40 Days After Treatment (%) | 85 Days After Treatment (%) | 160 Days After Treatment (%) |
| Hyvar X-L | This compound | 1 gal | 95 | 88 | 78 |
| Sahara DG | Diuron + Imazapyr | 10 lbs | 98 | 95 | 92 |
| Untreated Control | - | - | 0 | 0 | 0 |
Data from a 2012 study. All treatments also included glyphosate for post-emergence control and a non-ionic surfactant.
Table 2: Performance of this compound/Diuron Combination Products
This table shows the efficacy of a pre-mixed formulation of this compound and diuron in controlling specific weed species in an industrial setting. This highlights the common industry practice of using these two active ingredients in combination.
| Weed Species | Common Name | Control Efficacy (%) |
| Kochia scoparia | Kochia | >90% |
| Salsola tragus | Russian Thistle | >90% |
| Ambrosia artemisiifolia | Common Ragweed | 80-90% |
| Conyza canadensis | Horseweed (Marestail) | 70-80% |
Efficacy ratings are generalized from product labels and technical bulletins for this compound/Diuron 40/40 formulations. Actual performance may vary.
Experimental Protocols
The following outlines a general methodology for conducting field trials to evaluate the efficacy of industrial herbicides like this compound and diuron. This protocol is based on guidelines for efficacy assessment of herbicides.
1. Experimental Design:
-
Trial Layout: A randomized complete block design (RCBD) is typically employed to account for field variability.
-
Plot Size: Plots should be of a sufficient size to be representative of the application area, for example, 6.5 ft by 12 ft.
-
Replication: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.
2. Treatments and Application:
-
Herbicide Rates: Include the proposed application rate, as well as rates above and below this to determine the dose-response relationship. For crop tolerance assessment, a rate of 2x the proposed label rate is often included.
-
Control Groups: An untreated control plot is essential for comparison. A standard industry herbicide treatment may also be included as a positive control.
-
Application Method: Herbicides should be applied using calibrated equipment to ensure uniform coverage. This can include backpack sprayers for small plots or boom sprayers for larger areas. The application volume (e.g., 25 gallons per acre) should be recorded.
3. Data Collection and Assessment:
-
Efficacy Evaluation: Weed control is typically assessed visually as a percentage of the plot that is free of vegetation (bareground) or by rating the control of individual weed species on a scale (e.g., 0-100%, where 100% is complete control).
-
Assessment Timings: Assessments should be conducted at multiple intervals after treatment to determine the speed of action and the duration of control (e.g., 40, 85, and 160 days after treatment).
-
Data Analysis: The collected data should be subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
Mandatory Visualizations
Signaling Pathway of Photosystem II Inhibitors
Both this compound and diuron act by inhibiting photosynthesis at Photosystem II (PSII). The following diagram illustrates this shared mechanism of action.
Caption: Mechanism of action for this compound and diuron as Photosystem II inhibitors.
Experimental Workflow for Herbicide Efficacy Trial
The following diagram outlines the typical workflow for conducting a field trial to compare the efficacy of different herbicides.
Caption: Workflow for a comparative herbicide efficacy field trial.
References
A Comparative Analysis of Bromacil and Terbacil Phytotoxicity on Crop Species
A comprehensive guide for researchers and agricultural scientists on the phytotoxic effects of the uracil-based herbicides, bromacil and terbacil. This document provides a detailed comparison of their impact on various crop species, supported by experimental data, protocols, and mechanistic diagrams.
This compound and terbacil are non-selective, soil-applied herbicides belonging to the uracil chemical family. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII), making them effective against a broad spectrum of annual and perennial weeds.[1][2] However, their non-selective nature poses a significant risk of phytotoxicity to non-target crop species. Understanding the comparative phytotoxicity of these two herbicides is crucial for their safe and effective use in agricultural settings. This guide provides a detailed evaluation of their effects on crop species, based on available experimental data.
Quantitative Phytotoxicity Data
The phytotoxic effects of this compound and terbacil vary depending on the crop species, application rate, and soil type. The following tables summarize the available quantitative data on the phytotoxicity of these herbicides on selected crop species. The data is primarily presented as the EC50 (Effective Concentration 50), which is the concentration of the herbicide that causes a 50% reduction in a specific growth parameter (e.g., biomass, emergence).
| Crop Species | Herbicide | Application Rate/Concentration | Observed Effect | Reference |
| Wheat (Triticum aestivum) | This compound | EC50 = 0.08 mg/L | 50% growth inhibition | [1] |
| Watermelon (Citrullus lanatus) | This compound | EC50 = 4.77 mg/L | 50% growth inhibition | [1] |
| Molokhia (Corchorus olitorius) | This compound | EC50 = 0.29 mg/L | 50% growth inhibition | [1] |
| Oats (Avena sativa) | This compound | 11.2 kg/ha (in combination with picloram) | Antagonistic response, indicating phytotoxicity of this compound was interfered with by picloram. | |
| Peach (Prunus persica) | Terbacil | Not specified | One-year-old seedling rootstocks were most tolerant. | |
| Pear (Pyrus communis) | Terbacil | Not specified | Less tolerant than peach seedlings. | |
| Apple (Malus spp.) | Terbacil | Not specified | Less tolerant than peach seedlings. |
Experimental Protocols
The evaluation of herbicide phytotoxicity is conducted through standardized experimental protocols. These protocols are designed to assess the impact of herbicides on crop growth and development under controlled conditions.
General Protocol for Phytotoxicity Assessment
A common methodology for assessing herbicide phytotoxicity involves the following steps:
-
Plant Material and Growth Conditions:
-
Select certified seeds of the target crop species.
-
Sow seeds in pots containing a standardized soil mix or in field plots.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for temperature, light, and humidity, or under representative field conditions.
-
-
Herbicide Application:
-
Prepare a series of herbicide concentrations, including a control (no herbicide), the recommended field application rate, and multiples of the recommended rate (e.g., 2x, 4x) to establish a dose-response relationship.
-
Apply the herbicide to the soil (pre-emergence) or to the foliage of the plants (post-emergence) at a specified growth stage.
-
-
Data Collection and Assessment:
-
Visual Injury Assessment: Regularly observe the plants for visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformations. Rate the injury on a scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death).
-
Growth Measurements: At the end of the experimental period, measure various growth parameters, including:
-
Plant height
-
Shoot and root biomass (fresh and dry weight)
-
Leaf area
-
-
Physiological Measurements: In more detailed studies, physiological parameters can be measured, such as:
-
Chlorophyll content
-
Photosynthetic rate
-
Stomatal conductance
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the herbicide's effect.
-
Calculate the EC50 values from the dose-response curves to quantify the phytotoxicity.
-
Specific Protocol for Wheat Phytotoxicity Assessment
Based on established guidelines for herbicide efficacy assessment, a specific protocol for evaluating the phytotoxicity of this compound and terbacil on wheat would involve:
-
Experimental Design: Randomized complete block design with four replicates.
-
Treatments: A range of this compound and terbacil concentrations applied pre-emergence to the soil.
-
Assessments:
-
Seedling emergence counts.
-
Visual phytotoxicity ratings at 7, 14, and 21 days after emergence.
-
Plant height and biomass measurements at the end of the vegetative stage.
-
Grain yield and its components at maturity.
-
Mandatory Visualizations
Signaling Pathway of Photosystem II Inhibition
This compound and terbacil, as uracil herbicides, disrupt the photosynthetic electron transport chain in Photosystem II. They achieve this by binding to the D1 protein of the PSII complex, specifically at the QB-binding niche. This binding event blocks the transport of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron flow and, consequently, the production of ATP and NADPH required for carbon fixation. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Caption: Mechanism of Photosystem II inhibition by this compound and terbacil.
Experimental Workflow for Phytotoxicity Assessment
The following diagram illustrates a typical workflow for conducting a herbicide phytotoxicity experiment.
Caption: Experimental workflow for evaluating herbicide phytotoxicity.
References
Comparative Analysis of Bromacil and Atrazine Binding Affinity to Photosystem II
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of two widely used herbicides, bromacil and atrazine, to their molecular target, the D1 protein of Photosystem II (PSII). This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the binding mechanism and experimental workflows to assist researchers in understanding the interactions of these compounds with PSII.
Introduction to Photosystem II and Herbicide Inhibition
Photosystem II is a critical protein complex within the thylakoid membranes of chloroplasts, responsible for the light-dependent reactions of photosynthesis.[1][2] It facilitates the transfer of electrons from water to plastoquinone, a key step in the photosynthetic electron transport chain. Both this compound, a uracil herbicide, and atrazine, a triazine herbicide, function by inhibiting this electron transport.[2][3] They achieve this by competitively binding to the Q_B_ binding site on the D1 protein of the PSII reaction center, thereby blocking the binding of plastoquinone and halting photosynthetic activity.[1] This inhibition ultimately leads to oxidative stress and plant death.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound to its target is a crucial measure of its efficacy. This is often expressed as the dissociation constant (K_d_), the inhibition constant (K_i_), or the half-maximal inhibitory concentration (IC_50_). Lower values for these parameters indicate a higher binding affinity.
While extensive quantitative data is available for atrazine, specific K_d_, K_i_, or IC_50_ values for this compound's binding to PSII are not as readily available in the reviewed literature. The stereochemistry of this compound is known to influence its binding affinity and herbicidal activity. The table below summarizes the available binding affinity data for atrazine.
| Herbicide | Parameter | Value | Species/System | Reference |
| Atrazine | K_d_ (high affinity) | 80 nM | Pea thylakoids | |
| Atrazine | K_d_ (low affinity) | 420 nM | Pea thylakoids | |
| Atrazine | IC_50_ | 1-2 x 10⁻⁷ M | Pea thylakoid membranes |
Signaling Pathway and Experimental Workflow
The binding of both this compound and atrazine to the D1 protein interrupts the normal flow of electrons in Photosystem II. This disruption is the primary signaling event that leads to the herbicidal effects.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. researchgate.net [researchgate.net]
assessing the synergistic and antagonistic effects of bromacil with other herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic and antagonistic effects of bromacil when combined with other herbicides. The information presented is intended to assist researchers in understanding the complex interactions that can occur in herbicide mixtures, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Assessment of this compound Interactions
The efficacy of a herbicide combination can be synergistic (greater than the sum of its parts), antagonistic (less than the sum of its parts), or additive. Quantifying these interactions is crucial for developing effective weed management strategies. The following tables summarize the observed effects of this compound in combination with other herbicides, based on experimental data.
Table 1: Synergistic and Antagonistic Effects of this compound in Binary and Tertiary Mixtures on Various Plant Species
| Herbicide Combination | Target Plant Species | Observed Effect | EC50 (mg/kg soil) | Reference |
| This compound + Alachlor | Melon (Cucumis melo) | Antagonistic | 83.51 (TU/kg soil) | [1] |
| Molokhia (Corchorus olitorius) | Antagonistic | 1.35 (TU/kg soil) | [1] | |
| Wheat (Triticum aestivum) | Partially Synergistic | - | [1] | |
| This compound + Diuron | Melon (Cucumis melo) | Partially Synergistic | 28.52 (TU/kg soil) | [1] |
| Molokhia (Corchorus olitorius) | Partially Synergistic | - | [1] | |
| Wheat (Triticum aestivum) | Antagonistic | 925.4 (TU/kg soil) | ||
| Alachlor + Diuron | Melon (Cucumis melo) | Partially Synergistic | 8.92 (TU/kg soil) | |
| Molokhia (Corchorus olitorius) | Partially Synergistic | - | ||
| Wheat (Triticum aestivum) | Partially Synergistic | 0.982 (TU/kg soil) | ||
| This compound + Alachlor + Diuron | Melon (Cucumis melo) | Antagonistic | - | |
| Molokhia (Corchorus olitorius) | Antagonistic | - | ||
| Wheat (Triticum aestivum) | Antagonistic | - | ||
| This compound + Picloram | Oats (Avena sativa) | Antagonistic | - |
EC50 values in Toxic Units (TU) are calculated based on the EC50 of the individual herbicides. A lower TU value indicates higher toxicity.
Mechanisms of Interaction
Understanding the physiological and biochemical basis of herbicide interactions is essential for predicting and optimizing their performance.
Antagonism with Picloram
Studies have shown that picloram can interfere with the phytotoxic effect of this compound on oats. The mechanism for this antagonism appears to be a reduction in the uptake of this compound by the plant when picloram is present. Research using radiolabeled this compound (¹⁴C-bromacil) demonstrated that its uptake from a nutrient solution by oats was nearly doubled when applied alone compared to its uptake when combined with picloram.
Interactions with Photosystem II Inhibitors
This compound itself is a Photosystem II (PSII) inhibitor. When combined with other PSII inhibitors like diuron and atrazine, the interactions can be complex. In some cases, a partial synergistic effect is observed, suggesting that the herbicides may bind to different sites on the D1 protein of the PSII complex or that one herbicide may facilitate the action of the other. However, antagonism has also been reported, which could be due to competition for the same binding site or other complex physiological responses. For instance, mixing this compound with diuron showed a partially synergistic effect on melon and molokhia, but an antagonistic effect on wheat.
Experimental Protocols
Accurate assessment of herbicide interactions requires rigorous experimental design and execution. Below are detailed methodologies for key experiments.
Whole-Plant Bioassay for Herbicide Interaction
This protocol outlines a greenhouse-based method for evaluating the synergistic or antagonistic effects of herbicide combinations on whole plants.
Objective: To determine the phytotoxic effect of herbicide combinations compared to the individual herbicides.
Materials:
-
Test plant species (e.g., a susceptible weed species)
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix
-
Herbicides to be tested (technical grade or commercial formulations)
-
Precision bench sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Balance, volumetric flasks, and pipettes for preparing herbicide solutions
Procedure:
-
Plant Preparation:
-
Sow seeds of the test plant species in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants).
-
Maintain the plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
-
Herbicide Preparation:
-
Prepare stock solutions of each herbicide in an appropriate solvent (e.g., acetone, water with surfactant).
-
From the stock solutions, prepare a series of dilutions for each individual herbicide to establish a dose-response curve.
-
Prepare mixtures of the herbicides in various ratios and concentrations.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design.
-
Calibrate the precision bench sprayer to deliver a specific volume of spray solution per unit area.
-
Apply the individual herbicide dilutions and the herbicide mixtures to the respective pots.
-
Include an untreated control group (sprayed with solvent/water only).
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), visually assess the percentage of plant injury (0% = no effect, 100% = complete death).
-
Harvest the above-ground biomass of the plants in each pot and determine the fresh and/or dry weight.
-
Calculate the percent growth inhibition relative to the untreated control.
-
Analyze the data using a method such as Colby's method or isobologram analysis to determine the nature of the interaction (synergism, antagonism, or additivity).
-
Colby's Method for Calculating Expected Response
Colby's method is a widely used formula to calculate the expected additive effect of a herbicide mixture.
Formula: E = X + Y - (XY / 100)
Where:
-
E is the expected percent inhibition from the mixture.
-
X is the percent inhibition from herbicide A alone.
-
Y is the percent inhibition from herbicide B alone.
Interpretation:
-
If the observed response of the mixture is greater than E, the interaction is synergistic.
-
If the observed response is less than E, the interaction is antagonistic.
-
If the observed response is equal to E, the interaction is additive.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Herbicide Interaction Bioassay
Caption: Workflow for a whole-plant herbicide interaction bioassay.
Signaling Pathway of this compound's Mode of Action
Caption: this compound inhibits photosynthesis by blocking electron transport in Photosystem II.
References
validation of UPLC-MS/MS methods for pesticide residue analysis including bromacil
This guide provides a detailed comparison of two validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of pesticide residues, with a specific focus on the herbicide bromacil. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into method performance and experimental protocols.
Comparison of Method Performance
The performance of two distinct multi-residue UPLC-MS/MS methods is summarized below. Method 1 provides specific validation data for this compound in olive oil, while Method 2 offers a more general validation for a suite of 51 pesticides in tomatoes.
Table 1: Quantitative Performance Data for this compound Analysis
| Performance Parameter | Method 1 (Olive Oil Matrix) | Method 2 (Tomato Matrix) |
| Linearity | Matrix-matched calibration (4-100 µg/L) | Not specified for this compound |
| Recovery (0.05 mg/kg) | 95% | Not specified for this compound |
| Recovery (0.50 mg/kg) | 98% | Not specified for this compound |
| Precision (RSDr) (0.05 mg/kg) | 11% | <20% (for all evaluated pesticides)[1] |
| Precision (RSDr) (0.50 mg/kg) | 8% | Not specified for this compound |
| Limit of Quantification (LOQ) | 0.050 mg/kg | 10 µg/kg (for 82% of pesticides)[1] |
| Limit of Detection (LOD) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the two compared UPLC-MS/MS methods are outlined below, covering sample preparation and the analytical instrumentation conditions.
Method 1: Analysis of this compound in Olive Oil
This method employs a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.
Sample Preparation (Modified QuEChERS)
-
Weigh 1.5 g (± 0.1 g) of the olive oil sample into a 50 mL centrifuge tube.
-
Add 1.5 mL of n-hexane and shake for 20 seconds.
-
Add 6 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge for 2 minutes at 1000 rpm.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of acetonitrile.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of acetonitrile:water (1:9, v/v).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an injection vial.
UPLC-MS/MS Conditions
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
MS/MS System: Triple quadrupole (QqQ)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Method 2: Analysis of 51 Pesticides in Tomato
This method utilizes the Dutch mini-Luke extraction procedure.[1]
Sample Preparation (Dutch mini-Luke)
-
Homogenize the tomato sample.
-
Extract a representative sample portion with acetone, petroleum ether, and dichloromethane.[1][2]
-
Evaporate a small aliquot of the organic extract.
-
Reconstitute the residue in methanol with 0.1% acetic acid (v/v) for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
LC System: ACQUITY UPLC
-
Column: BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size)
-
Column Temperature: 60 °C
-
Mobile Phase:
-
Solvent A: 0.3 g/L ammonium formate solution
-
Solvent B: Methanol
-
-
Gradient: 80% A decreasing linearly to 15% A over 11 minutes
-
Flow Rate: 0.45 mL/min
-
Total Run Time: 14 min
-
MS/MS System: XEVO TQ-S (triple quadrupole)
-
Ionization Mode: Not specified
-
Acquisition Mode: Not specified
Workflow and Process Diagrams
The following diagrams illustrate the key stages of the UPLC-MS/MS method validation and sample analysis workflow.
UPLC-MS/MS validation workflow.
QuEChERS sample preparation workflow.
References
A Comparative Analysis of Bromacil and Diuron Resistance in Weeds
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, quantitative assessment, and experimental evaluation of weed resistance to the photosystem II inhibiting herbicides, bromacil and diuron.
Introduction
The persistent use of herbicides in modern agriculture has led to the evolution of resistance in numerous weed species, posing a significant threat to global food security. This compound and diuron, both inhibitors of photosystem II (PSII), have been widely used for broad-spectrum weed control. However, their efficacy is increasingly challenged by the emergence of resistant weed biotypes. This guide provides a detailed comparative analysis of this compound and diuron resistance, focusing on the underlying molecular mechanisms, quantitative measures of resistance, and standardized experimental protocols for their evaluation.
Mechanisms of Resistance
Resistance to this compound and diuron in weeds can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2][3][4]
Target-Site Resistance (TSR)
The most common mechanism of resistance to PSII inhibitors is TSR, which involves mutations in the chloroplast-encoded psbA gene. This gene codes for the D1 protein, a core component of the PSII reaction center where these herbicides bind to inhibit electron transport. Specific amino acid substitutions in the D1 protein can reduce the binding affinity of the herbicide, thereby conferring resistance.
A notable example of differential resistance conferred by a specific mutation is the valine to isoleucine substitution at position 219 (Val219Ile) in the D1 protein of Cyperus difformis (smallflower umbrella sedge). This mutation has been shown to cause resistance to diuron and other PSII inhibitors like propanil and metribuzin, but not to atrazine.[5] Interestingly, this particular mutation can also lead to increased susceptibility to other herbicides such as bentazon. Another well-documented mutation is the serine to glycine substitution at position 264 (Ser264Gly), which is known to confer resistance to triazine herbicides and can influence the sensitivity to other PSII inhibitors.
The specific mutations within the psbA gene determine the cross-resistance profile to different chemical families of PSII inhibitors, including the uracils (this compound) and phenylureas (diuron).
Non-Target-Site Resistance (NTSR)
NTSR mechanisms do not involve alterations to the herbicide's target site but instead rely on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration. These mechanisms can confer broader cross-resistance to herbicides with different modes of action. Key NTSR mechanisms include:
-
Enhanced Metabolism: Resistant plants may exhibit an increased capacity to metabolize the herbicide into non-toxic compounds. This is often mediated by enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and glycosyltransferases.
-
Reduced Absorption and Translocation: Alterations in the leaf cuticle or transport proteins can limit the uptake and movement of the herbicide within the plant.
-
Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the chloroplasts.
NTSR is generally more complex and less understood than TSR, often involving multiple genes.
Quantitative Comparison of this compound and Diuron Efficacy
Direct comparative studies quantifying the levels of resistance to both this compound and diuron in the same weed species are limited in the available literature. However, data from individual and mixed herbicide studies provide insights into their relative phytotoxicity.
A study on the phytotoxicity of several herbicides on different crop species provides a baseline comparison of their intrinsic activity. The effective concentration causing 50% growth inhibition (EC50) was determined for melon, molokhia, and wheat. These results indicate that diuron is generally more phytotoxic to these species than this compound.
| Crop Species | Herbicide | EC50 (mg/kg soil) |
| Melon | This compound | 4.77 |
| Diuron | 1.64 | |
| Molokhia | This compound | 0.08 |
| Diuron | 0.24 | |
| Wheat | This compound | 3.08 |
| Diuron | 1.83 |
Table 1: Comparative phytotoxicity (EC50) of this compound and diuron on different crop species.
In a dose-response study on various Amaranthus species, the doses of diuron required for 80% (C80) and 95% (C95) control were determined. These values highlight the variability in susceptibility among different weed species to diuron.
| Amaranthus Species | C80 (g/ha) | C95 (g/ha) |
| A. viridis | 179 | 234 |
| A. hybridus | 200 | 258 |
| A. spinosus | 165 | 215 |
| A. lividus | 221 | 284 |
Table 2: Doses of diuron required for 80% (C80) and 95% (C95) control of various Amaranthus species.
Experimental Protocols
Standardized protocols are crucial for accurately assessing herbicide resistance. The following outlines a general methodology for conducting whole-plant dose-response assays to determine the level of resistance.
Seed Collection and Germination
-
Seed Collection: Collect mature seeds from putative resistant weed populations that have survived herbicide treatment in the field. A representative sample should be obtained from multiple plants.
-
Seed Storage: Store seeds in dry, cool conditions to maintain viability.
-
Germination: Germinate seeds in petri dishes or trays with a suitable substrate. Germination conditions (temperature, light) should be optimized for the specific weed species.
Whole-Plant Dose-Response Assay
-
Plant Growth: Transplant uniform seedlings into pots containing a standardized soil mix. Grow plants in a greenhouse or controlled environment chamber with optimal conditions for growth.
-
Herbicide Application: Apply the herbicides (this compound and diuron) at a range of doses when the plants reach a specific growth stage (e.g., 2-4 true leaves). A logarithmic series of doses is typically used to cover a wide range of responses from no effect to complete mortality. Include an untreated control for comparison.
-
Experimental Design: Use a completely randomized design with multiple replications for each treatment.
-
Data Collection: Assess plant mortality or biomass reduction at a set time after treatment (e.g., 21-28 days). Visual injury ratings can also be recorded.
-
Data Analysis: Analyze the dose-response data using non-linear regression to determine the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50). The resistance index (RI) can be calculated by dividing the LD50 or GR50 of the resistant population by that of a known susceptible population.
Visualizing Mechanisms and Workflows
Photosystem II Inhibition Pathway
The following diagram illustrates the mechanism of action of PSII-inhibiting herbicides like this compound and diuron and the target-site resistance mechanism.
Caption: Mechanism of PSII inhibition by this compound and diuron and target-site resistance.
Experimental Workflow for Herbicide Resistance Testing
The following diagram outlines the key steps in a typical experimental workflow for assessing herbicide resistance in weeds.
References
- 1. croplife.org.au [croplife.org.au]
- 2. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Target-Site Resistance to Herbicides: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A psbA mutation (Val219 to Ile) causes resistance to propanil and increased susceptibility to bentazon in Cyperus difformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromacil Breakdown: A Comparative Analysis of Degradation in Forestry Waste and Soil
A comprehensive review of the environmental fate of the herbicide bromacil reveals distinct degradation patterns in forestry waste products compared to soil. While microbial activity is a key driver of degradation in both media, the physicochemical properties of the environment, particularly pH and organic matter content, play a pivotal role in determining the rate and pathway of its breakdown.
The persistence of the herbicide this compound in the environment is a significant concern, and understanding its degradation in different media is crucial for effective environmental management. A key study comparing this compound degradation in forestry byproducts—specifically wood pulp and sawdust—with that in two distinct soil types has provided valuable insights into these processes. Contrary to the initial hypothesis that the higher organic content in forestry waste would accelerate degradation, the study found that this compound was generally more persistent in wood pulp and sawdust than in soil.
Quantitative Comparison of this compound Degradation
The rate of this compound degradation is often quantified by its half-life (t½), the time it takes for half of the initial concentration to dissipate. The following table summarizes the half-life of this compound in different media under controlled laboratory conditions.
| Media Type | Organic Carbon (%) | pH | Half-life (t½) at 20°C (days) |
| Wood Pulp | 45.2 | 7.5 | > 84 |
| Sawdust | 48.9 | 5.0 | > 84 |
| Horotiu Soil | 5.8 | 5.9 | ~65 |
| Mangateretere Soil | 10.5 | 7.0 | > 84 |
Data compiled from a comparative study on atrazine and this compound degradation.[1]
The data clearly indicates that under the tested conditions, this compound's half-life was significantly longer in the forestry waste products and the higher organic carbon soil compared to the Horotiu soil. This suggests that high organic matter content can, in some cases, retard degradation, possibly by adsorbing the herbicide and making it less available to microorganisms.[1] The pH of the media also appears to be a critical factor influencing the degradation rate.[1]
Experimental Protocols for Degradation Studies
To assess the degradation of this compound, standardized experimental protocols are employed. Below are summaries of the methodologies used in the key comparative study.
Degradation Study in Forestry Waste and Soil
A laboratory incubation study was conducted to determine the degradation kinetics of this compound in wood pulp, sawdust, and two soil types (Horotiu and Mangateretere).
-
Sample Preparation: Samples of each medium were fortified with a solution of this compound.
-
Incubation: The treated samples were incubated in the dark under controlled temperature regimes (10°C, 20°C, 30°C, and a fluctuating 20±5°C) for up to 84 days. A set of samples was also sterilized to distinguish between microbial and chemical degradation.[1]
-
Sampling: Sub-samples were collected at regular intervals throughout the incubation period.
-
Extraction: this compound was extracted from the samples using a sodium hydroxide solution, followed by acidification and partitioning into dichloromethane.[1]
-
Analysis: The concentration of this compound in the extracts was quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation half-life was calculated assuming first-order kinetics.
Isolation and Characterization of this compound-Degrading Microorganisms from Soil
To identify microorganisms responsible for this compound degradation in soil, an enrichment culture technique is often utilized.
-
Enrichment: Soil samples with a history of this compound application are used to inoculate a minimal salts medium containing this compound as the sole carbon source.
-
Isolation: Bacteria capable of growing in this medium are isolated and purified on solid agar plates.
-
Identification: The isolated strains are identified based on their morphological, biochemical, and genetic characteristics. A gram-negative rod identified as a Pseudomonas sp. has been isolated using this method.
-
Degradation Assay: The degradation ability of the isolated microorganism is confirmed by incubating it in a liquid culture with this compound and monitoring the disappearance of the parent compound and the appearance of metabolites over time.
Degradation Pathways: A Tale of Two Environments
The breakdown of this compound involves a series of biochemical reactions that transform the parent molecule into various intermediate metabolites. The specific pathway can differ depending on the microorganisms present and the chemical conditions of the environment.
This compound Degradation in Soil
In soil, microbial degradation is the primary mechanism for this compound dissipation. A key pathway identified in studies involving a Pseudomonas sp. involves the initial removal of the sec-butyl group from the uracil ring, leading to the formation of 5-bromouracil. Further degradation of 5-bromouracil is expected to proceed, although the complete pathway to mineralization (conversion to CO2 and water) is not fully elucidated in this context. Other studies have also reported the formation of hydroxylated metabolites of this compound in soil, indicating that hydroxylation of the methyl and sec-butyl groups is another important degradation route.
This compound Degradation in Forestry Waste Products
Detailed studies on the specific degradation pathways of this compound in forestry waste products are limited. However, it is known that the high lignin and cellulose content of these materials can influence microbial communities and the enzymatic reactions they carry out. It is plausible that similar degradation mechanisms to those in soil, such as dealkylation and hydroxylation, occur. However, the rate of these processes appears to be significantly slower, as indicated by the longer half-life. The high organic matter may also lead to the formation of bound residues, where this compound and its metabolites become incorporated into the complex organic matrix of the wood pulp and sawdust.
References
A Comparative Guide to the Validation of Analytical Methods for Rodenticides and the Structurally Unrelated Herbicide Bromacil
For Researchers, Scientists, and Drug Development Professionals
In the realm of toxicology and environmental monitoring, the accurate and precise quantification of pesticides is paramount. While the term "pesticide" encompasses a broad range of chemical classes with diverse modes of action, the analytical methodologies for their detection are highly specific to their chemical structures and the matrices in which they are found. This guide provides a comparative overview of the validation of analytical methods for two distinct categories of pesticides: anticoagulant rodenticides and the uracil-based herbicide, bromacil.
Initial research indicates a lack of commercially available rodenticides that share a similar chemical scaffold with this compound. Rodenticides predominantly fall into categories such as anticoagulants (e.g., coumarins and indandiones) or other miscellaneous compounds, which are structurally dissimilar to the pyrimidinedione core of this compound. Consequently, this guide will contrast the analytical approaches for these different pesticide classes, highlighting how their unique chemical properties necessitate distinct analytical strategies.
Executive Summary of Analytical Approaches
The analysis of anticoagulant rodenticides, a major class of rodent control agents, predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in biological tissues and environmental samples.[1] Sample preparation for rodenticides frequently employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach to extraction and cleanup.[2][3][4][5]
In contrast, the analysis of the herbicide this compound, a substituted uracil, is commonly performed using gas chromatography (GC) with nitrogen-phosphorus detection (NPD) or a Hall electrolytic conductivity detector, as well as high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. Sample preparation for this compound often involves traditional techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
This fundamental difference in the primary analytical instrumentation—LC-MS/MS for rodenticides and GC or HPLC-UV for this compound—stems from the distinct physicochemical properties of these molecules, such as their polarity, volatility, and thermal stability.
Comparative Analysis of Validated Methods
The following tables summarize the performance of various validated analytical methods for anticoagulant rodenticides and this compound. These tables provide a clear comparison of key validation parameters, enabling researchers to assess the suitability of a particular method for their specific application.
Table 1: Comparison of Validated Analytical Methods for Anticoagulant Rodenticides
| Analyte(s) | Matrix | Sample Preparation | Analytical Technique | Linear Range | Recovery (%) | LOQ |
| Diphacinone | Mouse and Rat Liver | Liquid-liquid partitioning and dispersive solid-phase extraction | LC-MS/MS | 0.5 - 375 ng/mL | 101 - 106 | Not Specified |
| Warfarin, Coumatetralyl, Brodifacoum, Bromadiolone, Difenacoum, Chlorophacinone, Diphacinone | Blood | Modified QuEChERS | LC-MS/MS | Not Specified | 72 - 134 | 1 ng/mL (ppb) |
| 13 Anticoagulant Rodenticides | Sheep Blood and Tissue | Modified QuEChERS | HPLC-MS/MS | 1 - 100 ng/mL (g) | 52.78 - 110.69 | 0.1 - 1 ng/mL (µg/kg) |
| 8 Anticoagulant Rodenticides | Animal Livers | Not Specified | UPLC-MS | Not Specified | 90 - 115 | 0.8 - 9.4 ng/g |
| 7 Anticoagulant Rodenticides | Animal Feed, Cooked Beef, Beverages | Not Specified | HPLC/ESI/MS/MS | Not Specified | 61 - 117 | 1.5 - 4.5 ng/g |
Table 2: Comparison of Validated Analytical Methods for this compound
| Analyte(s) | Matrix | Sample Preparation | Analytical Technique | Linear Range | Recovery (%) | LOQ |
| This compound and Terbuthylazine | Pesticide Formulation | Dilution in mobile phase | RP-HPLC-UV | Not Specified | Not Specified | Not Specified |
| This compound | Water and Soil | Solid-Phase Extraction (Empore disks) | GC | Not Specified | >80 | Not Specified |
| This compound, Terbacil, and Metabolites | Crops and Soil | Chloroform extraction, liquid-liquid partitioning | GC with Hall 700A detector | Not Specified | Not Specified | 0.05 ppm |
Detailed Experimental Protocols
A comprehensive understanding of the analytical methodology requires a detailed description of the experimental protocols. Below are representative protocols for the analysis of anticoagulant rodenticides and this compound.
Protocol 1: Multi-Residue Analysis of Anticoagulant Rodenticides in Blood using Modified QuEChERS and LC-MS/MS
This protocol is adapted from a method for analyzing small blood samples for various anticoagulant rodenticides.
1. Sample Preparation (Modified QuEChERS)
-
Extraction and Partitioning:
-
To a 2 mL centrifuge tube containing 0.2 mL of blood, add 0.8 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte, monitoring at least two transitions for confirmation.
-
Protocol 2: Analysis of this compound in Soil by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
This protocol is a generalized procedure based on established methods for herbicide analysis in environmental samples.
1. Sample Preparation
-
Extraction:
-
Weigh 25 g of soil into a flask.
-
Add 50 mL of a suitable organic solvent (e.g., acetone or methanol).
-
Shake vigorously for 1 hour.
-
Filter the extract.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the filtrate and add it to a separatory funnel containing a saline solution.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Cleanup (if necessary):
-
Concentrate the extract and pass it through a Florisil or silica gel solid-phase extraction (SPE) cartridge.
-
Elute the analyte with a suitable solvent mixture.
-
Evaporate the eluate to a small volume and reconstitute in a solvent suitable for GC analysis (e.g., toluene).
-
2. GC-NPD Analysis
-
Gas Chromatography:
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Nitrogen-Phosphorus Detector (NPD):
-
Detector Temperature: 300 °C.
-
Gases: Hydrogen and air for the plasma.
-
Method Validation Workflow
The validation of any analytical method is a critical step to ensure the reliability and reproducibility of the results. The following diagram illustrates a generalized workflow for the validation of chromatographic methods for pesticide analysis.
Caption: A flowchart illustrating the key stages in the validation of an analytical method.
Signaling Pathway of Anticoagulant Rodenticides
To provide further context for the analysis of anticoagulant rodenticides, the following diagram illustrates their mechanism of action, which involves the disruption of the Vitamin K cycle.
Caption: The inhibitory effect of anticoagulant rodenticides on the Vitamin K cycle.
References
A Comparative Guide to the Determination of Bromacil and Lenacil in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the determination of the herbicides bromacil and lenacil in soil matrices. The information presented herein is compiled from various scientific studies to offer a comprehensive overview of extraction procedures, analytical techniques, and performance data.
Introduction
This compound and lenacil are substituted uracil herbicides widely used in agriculture for the control of broadleaf weeds and grasses. Monitoring their residues in soil is crucial for environmental assessment and ensuring food safety. This guide compares common analytical approaches for their determination, providing researchers with the necessary information to select the most suitable method for their specific needs.
Data Summary
The following table summarizes the quantitative performance data for various methods used in the determination of this compound and lenacil in soil.
| Herbicide | Extraction Method | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Chloroform Extraction | Gas Chromatography (GC) with Hall 700A detector | 0.05 ppm (sensitivity) | Not Specified | Not Specified | [1] |
| This compound | Solid-Phase Extraction (SPE) | High-Performance Liquid Chromatography (HPLC) | 0.55 µg/cm³ (theoretical) | 90 - 130 | 1.5 - 14.8 | [2] |
| This compound | Not Specified | Gas Chromatography (GC) with Nitrogen/Phosphorus Detector | 0.04 ppm (from spiked samples) | Not Specified | Not Specified | [3] |
| Lenacil | Accelerated Solvent Extraction (ASE) with Methanol | High-Performance Liquid Chromatography (HPLC) with UV detection | 0.0005 mg/kg (LOQ) | 96 | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Gas Chromatographic Determination of this compound
This method is adapted from the EPA method for this compound determination.[1]
1. Sample Preparation and Extraction:
-
Weigh 25 g of soil sample into a blender.
-
Add chloroform and blend for 10 minutes.
-
Filter the mixture through Whatman #5 filter paper with Celite.
-
Repeat the blending and filtering steps twice more with the filter cake.
-
Combine the chloroform extracts.
2. Cleanup:
-
Transfer the extract to a round-bottomed flask, add 10 ml of water, and evaporate the chloroform.
-
Transfer the aqueous residue to a separatory funnel and partition three times with hexane. Discard the hexane layers.
-
Adjust the pH of the aqueous phase and extract four times with ethyl acetate.
-
Pass the combined ethyl acetate extracts through anhydrous sodium sulfate to remove residual water.
3. Analysis:
-
Evaporate the ethyl acetate extract to a small volume and then to dryness under a stream of nitrogen.
-
Reconstitute the residue in toluene for analysis.
-
Inject an aliquot into a gas chromatograph equipped with a Hall 700A detector for quantification.
Method 2: High-Performance Liquid Chromatographic Determination of Lenacil
This protocol is based on a study of lenacil residues in soil.
1. Sample Preparation and Extraction:
-
A 30 g soil sample is subjected to Accelerated Solvent Extraction (ASE) using methanol as the extraction solvent.
2. Cleanup:
-
The resulting extract is cleaned up using a Solid Phase Extraction (SPE) column with a C18 stationary phase.
3. Analysis:
-
The final determination is performed using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
HPLC Conditions:
-
Column: HyperClone ODS C18 (4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water:Methanol (50:40:10, v/v/v)
-
Flow Rate: 0.4 ml/min
-
Injection Volume: 20 µl
-
Detection Wavelength: 230 nm
-
Experimental Workflow
The following diagram illustrates a general workflow for the determination of this compound and lenacil in soil, from sample collection to final analysis.
Caption: General workflow for herbicide determination in soil.
Conclusion
The determination of this compound and lenacil in soil can be effectively achieved using both gas chromatography and high-performance liquid chromatography. The choice of method will depend on the available instrumentation, desired sensitivity, and the specific matrix characteristics. For this compound, GC methods have demonstrated good sensitivity, while for lenacil, HPLC with UV detection provides a reliable and sensitive approach. The provided experimental protocols and performance data serve as a valuable resource for researchers to develop and validate their own analytical methods for monitoring these herbicides in the environment.
References
Safety Operating Guide
Personal protective equipment for handling Bromacil
Essential Safety and Handling Guide for Bromacil
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure to this compound.[1][2] Different tasks may require different levels of protection.
Table 1: Required Personal Protective Equipment for Handling this compound
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing, Mixing, Loading (Concentrates) | Chemical safety goggles and a face shield.[3] | Chemical-resistant gauntlet gloves (e.g., polyethylene, PVC).[1][4] | Chemical-resistant apron over a long-sleeved shirt and long pants, or chemical-resistant coveralls. | A NIOSH-approved respirator is recommended if dust or aerosols may be generated, especially in poorly ventilated areas. |
| Application (Spraying) | Chemical safety goggles. | Chemical-resistant gloves. | Long-sleeved shirt and long pants, socks, and chemical-resistant footwear. | A NIOSH-approved respirator may be required based on the potential for inhaling spray mist. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant coveralls and boots. | A NIOSH-approved, self-contained breathing apparatus (SCBA) for significant spills or in poorly ventilated areas. |
| General Handling & Storage | Safety glasses with side shields. | Chemical-resistant gloves. | Laboratory coat, long pants, and closed-toe shoes. | Generally not required if handling in well-ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of accidental exposure and environmental contamination.
Receiving and Storage
-
Upon receipt, inspect containers for any damage or leaks.
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.
-
The storage area should be locked and inaccessible to unauthorized personnel, children, and animals.
-
Do not store near food, feed, seeds, or other pesticides to avoid cross-contamination.
Preparation and Handling
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Handle the product in a well-ventilated area.
-
When weighing or mixing, do so carefully to avoid the formation of dust or aerosols.
-
Always wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.
-
Remove any clothing that becomes contaminated immediately, wash the affected skin area, and put on clean clothes.
Post-Handling and Cleanup
-
Clean all application equipment thoroughly after use. Dispose of rinse water according to disposal guidelines.
-
Wash all PPE after each use. Keep and wash PPE separately from other laundry.
-
Store clean PPE in a designated area away from contaminated sites.
Emergency and Disposal Plans
Immediate and appropriate action is crucial in the event of an emergency.
Emergency First Aid
| Exposure Route | Immediate Action |
| If Inhaled | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Seek immediate medical attention. |
| If on Skin or Clothing | Remove contaminated clothing immediately. Rinse skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| If in Eyes | Hold the eye open and rinse slowly and gently with water for at least 15 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for immediate treatment advice. |
| If Swallowed | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person. |
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel. The following workflow outlines the essential steps.
Caption: Workflow for a safe and effective response to a this compound spill.
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Product Disposal: Pesticide, spray mixture, or rinse water that cannot be used according to label instructions should be disposed of at an approved waste disposal facility. Do not contaminate water, food, or feed by disposal.
-
Container Disposal: Do not reuse empty containers. For plastic containers, triple-rinse them before disposal. Add the rinsings to the spray tank. Then, offer the clean container for recycling if available. If not, break, crush, or puncture the container and dispose of it in a sanitary landfill or by other approved state and local procedures.
-
Contaminated Materials: All contaminated materials from a spill cleanup (e.g., absorbents, PPE) must be collected in sealed containers and disposed of as hazardous waste according to local, state, and federal regulations.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
